Product packaging for 7'-Hydroxy ABA(Cat. No.:CAS No. 91897-25-5)

7'-Hydroxy ABA

Cat. No.: B15141884
CAS No.: 91897-25-5
M. Wt: 280.32 g/mol
InChI Key: ZGHRCSAIMSBFLK-IQSISOBESA-N
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Description

7'-Hydroxy Abscisic Acid (7'-OH-ABA) is a metabolite of the plant hormone abscisic acid (ABA), formed via the hydroxylation of ABA at the C-7' position . This catabolic reaction is part of the oxidative pathway that inactivates ABA, alongside the more prominent 8'-hydroxylation pathway that leads to phaseic acid (PA) and dihydrophaseic acid (DPA) . The precise enzymatic system responsible for its formation is an area of ongoing research, though it is distinct from the CYP707A family enzymes that catalyze the predominant 8'-hydroxylation . As a metabolite, 7'-Hydroxy ABA is a key compound for researchers studying the homeostasis and turnover of ABA in plants. Investigating its levels and dynamics provides crucial insights into the complex regulation of ABA, which controls critical processes such as seed dormancy, germination, and plant stress responses . This product is intended for use as a reference standard in analytical studies, particularly in mass spectrometry-based methods for profiling ABA metabolic pathways in plant tissues. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O5 B15141884 7'-Hydroxy ABA CAS No. 91897-25-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91897-25-5

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(2Z,4E)-5-[(1S)-1-hydroxy-2-(hydroxymethyl)-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1

InChI Key

ZGHRCSAIMSBFLK-IQSISOBESA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/[C@]1(C(=CC(=O)CC1(C)C)CO)O

Canonical SMILES

CC(=CC(=O)O)C=CC1(C(=CC(=O)CC1(C)C)CO)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physiological Role of 7'-Hydroxy Abscisic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Hydroxy abscisic acid (7'-OH ABA) is a naturally occurring, minor catabolite of the vital plant hormone abscisic acid (ABA).[1] Formed through the hydroxylation of ABA at the 7'-methyl group, this compound is an integral part of the complex network that regulates ABA homeostasis in plants. While often overshadowed by the more abundant catabolites like phaseic acid (PA) and dihydrophaseic acid (DPA), 7'-OH ABA possesses notable hormonal activity and its role in plant physiology is an area of growing interest.[1][2] This technical guide provides a comprehensive overview of the current understanding of the physiological role of 7'-Hydroxy ABA, including its metabolism, biological activity, and the experimental methodologies used for its study.

Metabolism and Homeostasis of this compound

The concentration of ABA in plant tissues is tightly controlled through a dynamic balance of biosynthesis and catabolism. The oxidative degradation of ABA is a key component of this regulation, and 7'-hydroxylation represents one of the minor oxidative pathways.[1]

The primary and most well-characterized catabolic pathway of ABA is initiated by 8'-hydroxylation, catalyzed by the CYP707A family of cytochrome P450 monooxygenases, leading to the formation of 8'-hydroxy ABA, which then isomerizes to phaseic acid (PA).[1] In contrast, the enzymatic machinery responsible for the 7'-hydroxylation of ABA has not yet been fully elucidated, and it is understood to be catalyzed by enzymes other than the ABA 8'-hydroxylases.[1]

The following diagram illustrates the position of 7'-hydroxylation within the broader context of ABA metabolism.

ABA_Metabolism ABA Abscisic Acid (ABA) 7_OH_ABA This compound ABA->7_OH_ABA 7'-Hydroxylation (Enzyme TBD) 8_OH_ABA 8'-Hydroxy ABA ABA->8_OH_ABA 8'-Hydroxylation (CYP707A) ABA_GE ABA-Glucosyl Ester (ABA-GE) ABA->ABA_GE Conjugation PA Phaseic Acid (PA) 8_OH_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction

Figure 1: Simplified metabolic pathways of Abscisic Acid (ABA), highlighting the formation of this compound.

Physiological Role and Biological Activity

While considered a minor metabolite, studies have demonstrated that 7'-OH ABA is not merely an inactive degradation product but retains significant biological activity.

Comparative Bioactivity

Direct quantitative comparisons of the bioactivity of 7'-OH ABA and ABA are limited in the existing literature. However, its potency relative to other ABA catabolites has been established. One study reported that (+)-7'-Hydroxy-ABA is more potent than (-)-phaseic acid (PA).[1] The same study notes that the activity of (-)-PA is approximately one-tenth to one-hundredth of that of (+)-ABA.[1] This suggests that while 7'-OH ABA is biologically active, it is likely less potent than ABA itself. Another study on barley aleurone layers and protoplasts confirmed this hierarchy of activity, showing that ABA had the highest activity, followed by 7'-hydroxyABA, with phaseic acid being the least active.[2]

Interaction with ABA Catabolism

Research has explored the interaction of 7'-OH ABA with the key ABA catabolic enzyme, CYP707A3. An enzyme inhibition assay revealed that (+)-7'-hydroxy-ABA is not a potent inhibitor of this enzyme.[1] This finding suggests that the presence of 7'-OH ABA is unlikely to significantly interfere with the primary ABA degradation pathway through feedback inhibition.

Quantitative Data

The quantification of 7'-OH ABA in plant tissues is essential for understanding its physiological relevance. The following table summarizes available data on the concentration of this compound in Arabidopsis thaliana seeds under different physiological conditions.

Plant MaterialPhysiological State7'-Hydroxy-ABA Concentration (pmol/g DW)Reference
Arabidopsis thaliana (Col)Freshly Harvested (Dry)~0.5[3]
Arabidopsis thaliana (Col)After-ripened (Dry)~0.2[3]
Arabidopsis thaliana (Col)ImbibedBelow detection limit[3]
Arabidopsis thaliana (Cvi)Freshly Harvested (Dry)~0.8[3]
Arabidopsis thaliana (Cvi)After-ripened (Dry)~0.3[3]
Arabidopsis thaliana (Cvi)ImbibedBelow detection limit[3]

Table 1: Concentration of 7'-Hydroxy-ABA in Arabidopsis thaliana seeds. Data is approximated from graphical representations in the cited literature.

Experimental Protocols

Synthesis of (±)-7'-Hydroxy-ABA from α-ionone

A novel and facile four-step synthesis of (±)-7'-hydroxy-ABA from α-ionone has been developed, providing a viable method for obtaining this compound for research purposes.[1]

Synthesis_Workflow start α-Ionone step1 Acetoxylation (Iodine, Silver Acetate) start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Oxidation (tert-butyl chromate) intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 step3 Conversion to 2Z/2E mixture intermediate2->step3 intermediate3 Intermediate 3 step3->intermediate3 step4 Hydrolysis (porcine liver esterase) intermediate3->step4 end (±)-7'-Hydroxy-ABA step4->end

Figure 2: Workflow for the synthesis of (±)-7'-Hydroxy-ABA from α-ionone.

Protocol Outline:

  • Acetoxylation: α-Ionone is acetoxylated using iodine and silver acetate in benzene.

  • Oxidation: The resulting intermediate is oxidized with tert-butyl chromate in tert-butanol.

  • Conversion: The product from the oxidation step is converted to a 2Z/2E mixture.

  • Hydrolysis: The final intermediate is hydrolyzed with porcine liver esterase to yield (±)-7'-hydroxy-ABA.[1]

For detailed reaction conditions and purification methods, refer to the supplementary data of Shimomura et al. (2007).

Enzyme Inhibition Assay of CYP707A3

To assess the inhibitory effect of 7'-OH ABA on ABA 8'-hydroxylase activity, an in vitro enzyme assay can be performed using recombinant CYP707A3.

Protocol Outline:

  • Enzyme Preparation: Recombinant CYP707A3 is expressed and purified.

  • Reaction Mixture: The reaction mixture typically contains the purified enzyme, the substrate ((+)-ABA), a NADPH-generating system, and the potential inhibitor (7'-OH ABA) in a suitable buffer (e.g., 0.1 M KPi buffer, pH 7.4).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Analysis: The reaction products (8'-hydroxy ABA and phaseic acid) are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the extent of inhibition.[1]

Quantification of 7'-Hydroxy-ABA in Plant Tissues

Accurate quantification of endogenous 7'-OH ABA levels is crucial for studying its physiological role. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS).

Protocol Outline:

  • Extraction: Plant tissue is homogenized and extracted with a suitable solvent, often methanol containing antioxidants and internal standards (e.g., deuterated ABA).

  • Purification: The extract is purified to remove interfering compounds. This may involve solid-phase extraction (SPE) or liquid-liquid partitioning.

  • Analysis: The purified extract is analyzed by LC-MS, often using a tandem mass spectrometer (MS/MS) for high selectivity and sensitivity. Quantification is achieved by comparing the peak area of endogenous 7'-OH ABA to that of the internal standard.

Signaling Pathway

Currently, there is no evidence to suggest a distinct signaling pathway for this compound. It is presumed to act through the known ABA signaling pathway, which involves the PYR/PYL/RCAR family of receptors, PP2C protein phosphatases, and SnRK2 kinases. The relative bioactivity of 7'-OH ABA likely reflects its binding affinity to the ABA receptors compared to ABA itself. Further research is required to determine if 7'-OH ABA has any unique interactions with components of the ABA signaling cascade or if it activates a subset of ABA responses.

ABA_Signaling ABA ABA or This compound Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binding PP2C PP2C (Negative Regulator) Receptor->PP2C Inhibition SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 Inhibition Downstream Downstream Responses (Gene Expression, Ion Channel Regulation) SnRK2->Downstream Activation

Figure 3: The canonical ABA signaling pathway, through which this compound is presumed to act.

Conclusion and Future Perspectives

This compound is a biologically active metabolite of abscisic acid that plays a role in the intricate regulation of ABA homeostasis. While its concentration in plant tissues is generally low, its demonstrated hormonal activity suggests a functional significance that warrants further investigation. The development of efficient synthetic routes and sensitive analytical methods will facilitate more detailed studies into its precise physiological roles.

Future research should focus on:

  • Direct comparative bioassays: Conducting parallel dose-response experiments for ABA and 7'-OH ABA in key physiological processes such as stomatal closure, seed germination, and stress-responsive gene expression.

  • Receptor binding studies: Quantifying the binding affinity of 7'-OH ABA to various members of the PYR/PYL/RCAR receptor family.

  • Genetic studies: Investigating the phenotype of plants with altered levels of 7'-OH ABA, which would require the identification and characterization of the enzyme(s) responsible for its synthesis.

A deeper understanding of the physiological role of this compound will not only enhance our fundamental knowledge of plant hormone signaling but may also open new avenues for the development of novel plant growth regulators for agricultural and biotechnological applications.

References

An In-depth Technical Guide to 7'-Hydroxy Abscisic Acid: Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Hydroxy Abscisic Acid (7'-OH ABA) is a naturally occurring metabolite of Abscisic Acid (ABA), a key phytohormone involved in various plant processes, including stress responses and seed dormancy.[1] This technical guide provides a comprehensive overview of the discovery and characterization of 7'-OH ABA, presenting key data, experimental protocols, and metabolic pathways to support further research and potential applications in drug development and agriculture. 7'-OH ABA is formed by the hydroxylation of the 7'-methyl group of ABA and is considered a minor catabolite compared to the more abundant 8'- and 9'-hydroxylated forms.[2] Despite being a minor product, it exhibits notable hormonal activity.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7'-OH ABA is fundamental for its study and application. The following table summarizes key computed and available data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₅PubChem CID: 15694667[3], 15694668[4]
Molecular Weight 280.32 g/mol PubChem CID: 15694667[3], 15694668[4]
IUPAC Name (2Z,4E)-5-[(1S)-1-hydroxy-2-(hydroxymethyl)-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acidPubChem CID: 15694668[4]
CAS Number 91897-25-5PubChem CID: 15694667[3]
XLogP3 0.9PubChem CID: 15694667[3], 15694668[4]
Hydrogen Bond Donor Count 3PubChem CID: 15694668
Hydrogen Bond Acceptor Count 5PubChem CID: 15694668
Rotatable Bond Count 4PubChem CID: 15694668

ABA Metabolic Pathway and 7'-OH ABA Formation

Abscisic acid metabolism is a complex network of biosynthetic and catabolic reactions that regulate its endogenous levels. The primary catabolic pathway for ABA is initiated by hydroxylation, predominantly at the 8'-position, catalyzed by cytochrome P450 monooxygenases of the CYP707A family.[5][6] However, hydroxylation can also occur at the 7' and 9' positions.[7] The enzyme responsible for the 7'-hydroxylation of ABA is distinct from the well-characterized ABA 8'-hydroxylases.[2]

ABA_Metabolism Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin NSY Xanthoxin Xanthoxin Neoxanthin->Xanthoxin NCED Abscisic Aldehyde Abscisic Aldehyde Xanthoxin->Abscisic Aldehyde SDR Abscisic Acid (ABA) Abscisic Acid (ABA) Abscisic Aldehyde->Abscisic Acid (ABA) AAO 7'-Hydroxy ABA This compound Abscisic Acid (ABA)->this compound 7'-Hydroxylase (CYP450?) 8'-Hydroxy ABA 8'-Hydroxy ABA Abscisic Acid (ABA)->8'-Hydroxy ABA CYP707A ABA-Glucosyl Ester ABA-Glucosyl Ester Abscisic Acid (ABA)->ABA-Glucosyl Ester UGT Phaseic Acid Phaseic Acid 8'-Hydroxy ABA->Phaseic Acid spontaneous Dihydrophaseic Acid Dihydrophaseic Acid Phaseic Acid->Dihydrophaseic Acid PAR

Figure 1: Simplified ABA metabolic pathway showing the formation of this compound.

Experimental Protocols

Synthesis of 7'-Hydroxy Abscisic Acid

A concise synthesis of (±)-7'-hydroxy-ABA can be achieved from α-ionone. The following protocol is a summary of a reported method.

Materials:

  • α-Ionone

  • Iodine

  • Silver acetate

  • Benzene

  • tert-Butyl chromate

  • tert-Butanol

  • Porcine liver esterase

Procedure:

  • Acetoxylation: α-Ionone is acetoxylated with iodine and silver acetate in benzene to yield the corresponding acetoxy derivative.

  • Oxidation: The product from step 1 is oxidized with tert-butyl chromate in tert-butanol.

  • Conversion to Ester: The oxidized product is then converted to a 2Z/2E mixture of the corresponding ester.

  • Hydrolysis: The ester mixture is hydrolyzed using porcine liver esterase to afford (±)-7'-hydroxy-ABA.

Extraction and Quantification of 7'-OH ABA from Plant Tissues

The following protocol outlines a general workflow for the extraction and quantification of 7'-OH ABA and other ABA metabolites from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction_Quantification_Workflow cluster_extraction Extraction cluster_purification Purification (Optional but Recommended) cluster_analysis LC-MS/MS Analysis start Plant Tissue Sample (e.g., 100 mg fresh weight) homogenize Homogenize in liquid nitrogen start->homogenize extract Extract with cold solvent (e.g., 80% Methanol with internal standards) homogenize->extract centrifuge1 Centrifuge and collect supernatant extract->centrifuge1 re_extract Re-extract pellet centrifuge1->re_extract centrifuge2 Centrifuge and pool supernatants re_extract->centrifuge2 dry Dry pooled supernatant under vacuum centrifuge2->dry reconstitute Reconstitute in acidic water dry->reconstitute spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) reconstitute->spe elute Elute with methanol spe->elute dry2 Dry eluate elute->dry2 reconstitute2 Reconstitute in mobile phase dry2->reconstitute2 inject Inject into LC-MS/MS reconstitute2->inject separate Chromatographic Separation (e.g., C18 column) inject->separate detect Tandem Mass Spectrometry (MRM mode) separate->detect quantify Quantify using standard curve detect->quantify

Figure 2: General workflow for the extraction and quantification of 7'-OH ABA.

Detailed LC-MS/MS Parameters (Example):

  • LC System: UHPLC system

  • Column: Hypersil GOLD C18 (150 × 4.6 mm, 3 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate ABA and its metabolites.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: Specific precursor-to-product ion transitions for 7'-OH ABA and internal standards need to be determined empirically. For ABA, a common transition is m/z 263.1 → 153.0.

In Vitro Bioassay: ABA Receptor-Mediated PP2C Inhibition

The biological activity of 7'-OH ABA can be assessed by its ability to promote the interaction between ABA receptors (PYR/PYL/RCAR) and Type 2C Protein Phosphatases (PP2Cs), thereby inhibiting phosphatase activity.

Materials:

  • Recombinant PYR/PYL/RCAR protein

  • Recombinant PP2C protein (e.g., ABI1)

  • Phosphatase substrate (e.g., a phosphopeptide or p-nitrophenyl phosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound and ABA standards

  • Malachite green solution (for phosphate detection)

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, PP2C enzyme, and varying concentrations of 7'-OH ABA or ABA.

  • Receptor Addition: Add the PYR/PYL/RCAR receptor protein to initiate the ABA-dependent interaction.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for complex formation and PP2C inhibition.

  • Substrate Addition: Add the phosphatase substrate to start the enzymatic reaction.

  • Reaction Incubation: Incubate at 30°C for a specific time (e.g., 15-30 minutes).

  • Stop Reaction & Detection: Stop the reaction and measure the amount of product formed (e.g., free phosphate using malachite green).

  • Data Analysis: Plot the percentage of PP2C inhibition against the concentration of 7'-OH ABA and ABA to determine their respective IC₅₀ values.

Biological Activity and Characterization

While 7'-OH ABA is a minor metabolite, it has been reported to possess notable hormonal activity.[1] However, detailed quantitative comparisons with ABA across a range of physiological responses are still emerging.

AssayOrganism/SystemObserved Effect of 7'-OH ABAQuantitative Comparison with ABAReference
Seed Germination Arabidopsis thalianaInhibition of germinationData not availableGeneral ABA literature
Stomatal Closure VariousInduction of stomatal closureData not availableGeneral ABA literature
Gene Expression Plant cell culturesInduction of ABA-responsive genesData not availableGeneral ABA literature
PP2C Inhibition In vitroInhibition of PP2C activity in the presence of ABA receptorsData not availableGeneral ABA signaling literature

Conclusion

7'-Hydroxy Abscisic Acid represents an intriguing, albeit less studied, metabolite of ABA. Its discovery and ongoing characterization are expanding our understanding of the intricate network of ABA metabolism and signaling. The development of robust analytical methods and specific bioassays is crucial to fully elucidate its physiological roles. For researchers in drug development and agriculture, a deeper knowledge of the bioactivity and metabolic fate of ABA analogs like 7'-OH ABA could open new avenues for the design of novel plant growth regulators and therapeutic agents. Further research is warranted to isolate and characterize the specific enzyme(s) responsible for 7'-hydroxylation and to obtain comprehensive quantitative data on its biological activity in various plant systems.

References

The Uncharted Territory: A Technical Guide to 7'-Hydroxy ABA Formation in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

GÖTTINGEN, Germany – October 26, 2025 – In the intricate network of phytohormone regulation, the catabolism of abscisic acid (ABA) is a critical process for controlling plant growth, development, and stress responses. While the 8'-hydroxylation pathway is well-established as the primary route for ABA inactivation in Arabidopsis thaliana, the formation of 7'-hydroxy ABA (7'-OH ABA) represents a less understood, yet potentially significant, metabolic branch. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, offering researchers, scientists, and drug development professionals a comprehensive resource on its core aspects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Executive Summary

Abscisic acid homeostasis is meticulously controlled by a balance between biosynthesis and catabolism. The hydroxylation of the ABA molecule is the first committed step to its inactivation. While the CYP707A family of cytochrome P450 monooxygenases efficiently catalyzes the 8'-hydroxylation of ABA to phaseic acid (PA), the formation of 7'-OH ABA is now understood to be a distinct, minor catabolic pathway. Notably, in genetic backgrounds where the primary 8'-hydroxylation pathway is compromised, such as in cyp707a1a2 double mutants, the production of 7'-OH ABA is significantly enhanced. This suggests a compensatory or alternative catabolic route that becomes prominent when the main pathway is impeded. The enzyme or enzymes responsible for the 7'-hydroxylation of ABA in Arabidopsis have not yet been definitively identified, marking this as a frontier in plant hormone metabolism research.

The Predominant ABA Catabolic Pathway: 8'-Hydroxylation

To understand the context of 7'-OH ABA formation, it is essential to first consider the major ABA catabolic pathway. In Arabidopsis, ABA is primarily inactivated through hydroxylation at the 8'-methyl group, a reaction catalyzed by four members of the CYP707A gene family: CYP707A1, CYP707A2, CYP707A3, and CYP707A4[1][2]. This enzymatic step produces an unstable intermediate, 8'-hydroxy ABA, which spontaneously isomerizes to phaseic acid (PA)[3]. PA can be further metabolized to dihydrophaseic acid (DPA). The CYP707A genes are differentially expressed in various tissues and under different environmental conditions, allowing for precise spatial and temporal regulation of ABA levels[4]. For instance, CYP707A2 plays a crucial role in reducing ABA levels during seed imbibition to promote germination[1][2][5].

dot

ABA_Catabolism cluster_major Major Pathway cluster_minor Minor Pathway ABA Abscisic Acid (ABA) 8_OH_ABA 8'-Hydroxy ABA ABA->8_OH_ABA CYP707A1-4 7_OH_ABA This compound ABA->7_OH_ABA ? PA Phaseic Acid (PA) 8_OH_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA PA Reductase Unknown_Enzyme Unknown Enzyme(s) (e.g., other P450s) Unknown_Enzyme->7_OH_ABA

Caption: ABA Catabolic Pathways in Arabidopsis.

The Minor Pathway: Formation of this compound

The existence of 7'-OH ABA as a minor ABA catabolite has been known for some time[3]. However, the enzymatic basis of its formation in Arabidopsis remains elusive. Functional expression of the CYP707A family members in yeast did not yield detectable levels of 7'-OH ABA, suggesting that these enzymes are highly specific for 8'-hydroxylation[1][3].

A significant breakthrough in understanding this pathway came from the analysis of cyp707a mutants. In cyp707a1a2 double mutants, where the primary ABA catabolic pathway is severely impaired, a substantial accumulation of 7'-OH ABA is observed in developing siliques[6]. This finding strongly indicates that an alternative enzymatic system, independent of CYP707A1 and CYP707A2, is responsible for 7'-hydroxylation. It is hypothesized that other, less specific cytochrome P450s or different classes of hydroxylases may catalyze this reaction, particularly when ABA concentrations are high due to the blockage of the main catabolic route.

Quantitative Data Presentation

The accumulation of ABA and its metabolites is significantly altered in cyp707a mutants compared to wild-type (WT) plants. The following tables summarize the quantitative data on the levels of ABA and its key metabolites, highlighting the increased formation of 7'-OH ABA in the absence of the primary catabolic pathway.

Table 1: ABA and Metabolite Levels in Dry Seeds of cyp707a Mutants

GenotypeABA (ng/g DW)Fold Change vs. WTReference
Wild Type (Col-0)~501[4]
cyp707a1-1~50010[4]
cyp707a2-1~2505[4]
cyp707a1-1 cyp707a2-1~250050[4]

Table 2: ABA and this compound Levels in Developing Siliques (10-18 Days After Pollination) of WT and cyp707a1a2 Mutants

GenotypeABA (pmol/organ)This compound (pmol/organ)Reference
Wild Type (Col-0)~2-10Not Detected / Very Low[6]
cyp707a1a2~20-60~5-25[6]

Note: The values in Table 2 are estimated from graphical data presented in Chauffour et al. (2019) and represent the range of concentrations observed during the specified developmental window.

Experimental Protocols

Protocol for Extraction and Quantification of ABA and its Metabolites (including 7'-OH ABA) by LC-MS/MS

This protocol is adapted from various sources and is suitable for the analysis of ABA and its hydroxylated catabolites from Arabidopsis tissues.

1. Sample Preparation:

  • Harvest approximately 100 mg of plant tissue (e.g., siliques, seeds, leaves).

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction:

  • To the powdered tissue, add 1 mL of pre-chilled extraction buffer (80% methanol, 19% water, 1% acetic acid, v/v/v).

  • Add an internal standard (e.g., d6-ABA) for accurate quantification.

  • Incubate the mixture at 4°C for at least 1 hour with gentle shaking.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction buffer, and the supernatants pooled.

3. Purification (Optional but Recommended):

  • The crude extract can be purified using a solid-phase extraction (SPE) C18 cartridge to remove interfering compounds.

  • Condition the cartridge with methanol followed by water.

  • Load the extract and wash with water to remove polar compounds.

  • Elute the ABA and its metabolites with methanol or acetonitrile.

4. Analysis by LC-MS/MS:

  • Evaporate the solvent from the purified extract under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Inject the sample into an LC-MS/MS system equipped with a C18 column.

  • Use a gradient elution profile with water and acetonitrile, both containing 0.1% formic acid.

  • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for ABA, PA, DPA, and 7'-OH ABA will need to be optimized for the instrument used.

dot

LCMS_Workflow Start Plant Tissue (100mg) Freeze Freeze in Liquid N2 Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Add Extraction Buffer + Internal Standard (d6-ABA) Grind->Extract Centrifuge Centrifuge (14,000 x g) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Purify SPE Purification (C18) Supernatant->Purify Dry Evaporate Solvent Supernatant->Dry w/o Purification Purify->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis (MRM) Reconstitute->Analyze End Data Quantification Analyze->End

Caption: LC-MS/MS Workflow for ABA Metabolites.

Protocol for In Vitro ABA Hydroxylase Assay

This protocol is based on assays developed for ABA 8'-hydroxylase and can be adapted to screen for 7'-hydroxylase activity.

1. Microsome Isolation:

  • Homogenize Arabidopsis tissue (e.g., seedlings, siliques) in a chilled extraction buffer containing sucrose, buffer (e.g., Tris-HCl), and protease inhibitors.

  • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to pellet debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer.

2. Enzyme Reaction:

  • In a reaction tube, combine the microsomal preparation, a buffer (e.g., potassium phosphate), and a reaction-initiating solution containing NADPH and (+)-S-ABA.

  • Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time (e.g., 30-60 minutes).

  • Include control reactions without NADPH or without microsomes to account for non-enzymatic degradation.

3. Product Analysis:

  • Stop the reaction by adding an organic solvent like ethyl acetate and acidifying the mixture.

  • Extract the ABA and its hydroxylated products into the organic phase.

  • Dry down the organic phase and reconstitute the residue in a suitable solvent for analysis by HPLC or LC-MS/MS to identify and quantify the formation of 7'-OH ABA and other products.

Future Directions and Conclusion

The study of this compound formation in Arabidopsis is an emerging field with significant unanswered questions. The definitive identification of the enzyme(s) responsible for this reaction is a primary goal. This will likely involve screening other cytochrome P450s or hydroxylases for activity towards ABA, possibly through heterologous expression and in vitro assays. Understanding the transcriptional regulation of the gene(s) encoding the 7'-hydroxylase(s) and the physiological role of 7'-OH ABA will provide a more complete picture of ABA homeostasis.

References

The Role of 7'-Hydroxy ABA in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a central phytohormone orchestrating a plant's ability to respond and adapt to a variety of environmental challenges, particularly abiotic stresses such as drought, salinity, and cold. The cellular concentration of active ABA is meticulously regulated through a dynamic interplay of biosynthesis, catabolism, and transport. While the ABA signaling pathway and the roles of its primary catabolites are well-studied, the functions of minor metabolites remain less understood. This technical guide provides an in-depth examination of 7'-Hydroxy ABA (7'-OH ABA), a minor catabolite of abscisic acid, and its putative role in the broader context of plant stress physiology. Although not as extensively characterized as other ABA metabolites, understanding the complete catabolic network, including the formation of 7'-OH ABA, is crucial for a comprehensive view of stress response regulation.

ABA Catabolism: A Brief Overview

The inactivation of ABA is a critical process for attenuating stress signals and resetting the plant's physiological state once stress conditions have subsided. The primary and most well-documented pathway for ABA catabolism is initiated by hydroxylation at the 8'-position, a reaction catalyzed by the CYP707A family of cytochrome P450 monooxygenases. This leads to the formation of 8'-hydroxy ABA, which is unstable and spontaneously isomerizes to phaseic acid (PA). PA can be further metabolized to dihydrophaseic acid (DPA).[1][2]

In addition to the major 8'-hydroxylation pathway, ABA can be catabolized through other routes, including conjugation to form ABA-glucose ester (ABA-GE) and hydroxylation at other positions on the molecule.[1] Hydroxylation at the 7'- and 9'-positions are considered minor catabolic pathways.[1][2]

This compound: A Minor Metabolite with Potential Biological Activity

This compound is formed through the hydroxylation of the 7'-methyl group of the ABA molecule.[2] While it is considered a minor product of ABA catabolism, some evidence suggests it may possess biological activity. One report indicates that this compound has "notable hormonal activity".[3] Another study suggests that (+)-7'-Hydroxy-ABA is more potent than (-)-phaseic acid, a major ABA catabolite, though it is less active than the primary hormone, (+)-ABA. The specific physiological implications of this activity in the context of a stress response are not yet fully elucidated.

Biosynthesis of this compound

The enzymatic machinery responsible for the 7'-hydroxylation of ABA is distinct from the well-characterized ABA 8'-hydroxylases (CYP707A).[4] Research using microsomal extracts from corn suspension cultures has shown that the 7'-hydroxylation of (-)-ABA is not inhibited by suicide substrates of ABA 8'-hydroxylase, confirming that a different enzyme catalyzes this reaction.[4] However, the specific gene and protein responsible for this hydroxylation have not been definitively identified.

Quantitative Data on ABA and its Metabolites in Stress Response

Quantifying the levels of ABA and its catabolites is essential for understanding the dynamics of stress response. While extensive data exists for ABA, PA, and DPA, quantitative measurements of this compound are less common. The following table summarizes representative data on the concentrations of ABA and its major metabolites in plant tissues under stress conditions. Data for this compound is included where available.

Plant SpeciesTissueStress ConditionABA (ng/g FW)Phaseic Acid (PA) (ng/g FW)Dihydrophaseic Acid (DPA) (ng/g FW)This compound (ng/g FW)Reference
Arabidopsis thalianaRosette LeavesDehydration (10h)~2500~1500~500Not Reported(Umezawa et al., 2006)
Citrus clementinaRindPostharvest StorageVariableVariableVariableDetected[5]
Oryza sativa (Rice)LeavesSalt StressIncreasedIncreasedIncreasedNot Reported[6]
Vitis vinifera (Grapevine)BudsEndodormancyIncreasedNot ReportedNot ReportedNot Reported[7]

Note: The table presents approximate values for illustrative purposes. Actual concentrations can vary significantly based on the plant species, developmental stage, severity and duration of stress, and the analytical methods used.

Experimental Protocols

Accurate quantification of this compound and other ABA metabolites requires robust experimental protocols. The following sections outline a general workflow for the extraction, purification, and analysis of these compounds from plant tissues.

Sample Preparation and Extraction
  • Harvesting and Freezing: Plant tissue should be harvested and immediately frozen in liquid nitrogen to quench metabolic activity.

  • Homogenization: The frozen tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol, water, and acetic acid (e.g., 80:19:1 v/v/v).[8] An internal standard, such as deuterated ABA (d6-ABA), should be added to each sample to account for losses during extraction and analysis.

  • Extraction Procedure: The powdered tissue is suspended in the extraction solvent and incubated, often with shaking, at a low temperature (e.g., 4°C) for several hours or overnight.[8]

  • Centrifugation: The extract is centrifuged to pellet cell debris, and the supernatant containing the hormones is collected.

Purification using Solid-Phase Extraction (SPE)
  • SPE Column: A C18 reverse-phase SPE column is commonly used for purification.

  • Column Conditioning: The column is conditioned with methanol followed by water.

  • Sample Loading: The supernatant from the extraction is loaded onto the conditioned column.

  • Washing: The column is washed with a non-polar solvent (e.g., hexane) to remove lipids and other interfering compounds, followed by a mildly polar solvent to remove more polar impurities.

  • Elution: The ABA and its metabolites are eluted from the column using a more polar solvent, such as methanol or acetonitrile.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and acetonitrile or methanol, is used to separate the different ABA metabolites.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for ABA, its deuterated internal standard, and its metabolites, including this compound.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area of the endogenous compound to the peak area of the known amount of the internal standard.[9]

Signaling Pathways and Logical Relationships

The role of this compound in plant stress response is primarily understood through its position within the ABA catabolic pathway. The diagrams below illustrate the key metabolic routes and a generalized experimental workflow for their study.

ABA Catabolism Pathway

ABA_Catabolism ABA Abscisic Acid (ABA) (Active) OH_8 8'-Hydroxy ABA ABA->OH_8 CYP707A (Major Pathway) OH_7 This compound (Minor Catabolite) ABA->OH_7 Unknown Enzyme (Minor Pathway) OH_9 9'-Hydroxy ABA ABA->OH_9 Minor Pathway ABA_GE ABA-Glucose Ester (ABA-GE) (Inactive Conjugate) ABA->ABA_GE Conjugation PA Phaseic Acid (PA) OH_8->PA Spontaneous Isomerization DPA Dihydrophaseic Acid (DPA) (Inactive) PA->DPA neoPA Neophaseic Acid (neoPA) OH_9->neoPA Spontaneous Isomerization ABA_GE->ABA Hydrolysis

Caption: Overview of ABA catabolic pathways in plants.

Experimental Workflow for ABA Metabolite Analysis

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., leaves, roots) Homogenization Homogenization (in liquid nitrogen) Plant_Tissue->Homogenization Extraction Extraction (with internal standards) Homogenization->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Analysis LC-MS/MS Analysis (Quantification) Purification->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: A generalized workflow for the analysis of ABA and its metabolites.

Conclusion

This compound is a minor catabolite of abscisic acid, and its direct role in mediating plant stress responses is not as well-defined as the major ABA catabolic pathway products. Its formation represents an alternative route for reducing the pool of active ABA, thereby contributing to the fine-tuning of stress signaling. While some evidence suggests potential hormonal activity, further research is needed to elucidate its specific functions. The development of more sensitive analytical techniques and the identification of the enzyme responsible for 7'-hydroxylation will be crucial for a more complete understanding of its physiological significance. For researchers and professionals in drug development, a comprehensive knowledge of the entire ABA metabolic network, including minor pathways, is essential for designing effective strategies to modulate plant stress tolerance.

References

The Natural Occurrence of 7'-Hydroxy Abscisic Acid in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7'-Hydroxy Abscisic Acid (7'-OH ABA) is a naturally occurring catabolite of the phytohormone Abscisic Acid (ABA) in plants. While considered a minor metabolic product compared to the well-studied 8'-hydroxylation pathway, 7'-OH ABA exhibits notable hormonal activity, suggesting a potential role in the intricate network of plant growth regulation and stress response. This technical guide provides a comprehensive overview of the current understanding of 7'-OH ABA in plants, focusing on its natural occurrence, metabolic pathways, and methods for its analysis. Quantitative data from available literature is summarized, and detailed experimental protocols for extraction and quantification are provided. Furthermore, metabolic and experimental workflow diagrams are presented to facilitate a deeper understanding of this ABA metabolite.

Introduction

Abscisic acid (ABA) is a central phytohormone that governs a wide array of physiological processes in plants, including seed dormancy, germination, stomatal closure, and responses to various environmental stresses.[1] The endogenous levels of ABA are meticulously regulated through a dynamic balance of biosynthesis, catabolism, and transport.[2] ABA catabolism primarily proceeds through oxidative pathways, with hydroxylation at the C-8' position being the most dominant route, leading to the formation of phaseic acid and dihydrophaseic acid.[3][4]

However, alternative hydroxylation pathways exist, including the formation of 7'-Hydroxy Abscisic Acid (7'-OH ABA).[1] Although often categorized as a minor metabolite, the presence of 7'-OH ABA across different plant species and its inherent hormonal activity warrant a closer examination of its physiological significance.[5] This guide aims to consolidate the existing knowledge on the natural occurrence of 7'-OH ABA, providing researchers and professionals in drug development with a technical resource to support further investigation into its biological functions and potential applications.

Quantitative Data on the Natural Occurrence of 7'-Hydroxy Abscisic Acid

Quantitative data for 7'-OH ABA is limited in the scientific literature, reflecting its status as a minor metabolite. However, available studies in specific plant species under particular conditions provide valuable insights into its endogenous levels.

Plant SpeciesTissueCondition7'-OH ABA Concentration (ng/g DW)Reference
Citrus clementina 'Nules'RindPost-harvest storage~2-10[6]
Arabidopsis thalianaLeavesWell-watered~0.5[7]
Arabidopsis thalianaLeavesDrought-stressed~1.5[7]
Arabidopsis thalianaLeaves24h after re-watering~0.8[7]

Note: The concentrations are approximate and have been extrapolated from graphical data where necessary. DW = Dry Weight.

Metabolism of 7'-Hydroxy Abscisic Acid

The formation of 7'-OH ABA is a part of the ABA catabolic pathway. While the enzymes responsible for the 8'-hydroxylation of ABA, primarily cytochrome P450 monooxygenases of the CYP707A family, are well-characterized, the specific enzymes catalyzing the 7'-hydroxylation are not as clearly defined.[2][3] It is hypothesized that other P450 enzymes may be responsible for this alternative hydroxylation.

Below is a simplified representation of the ABA metabolic pathway, highlighting the position of 7'-OH ABA.

ABA_Metabolism cluster_main_pathway Major Catabolic Pathway cluster_minor_pathway Minor Catabolic Pathway cluster_conjugation Conjugation ABA Abscisic Acid (ABA) OH_8_ABA 8'-Hydroxy ABA ABA->OH_8_ABA CYP707A OH_7_ABA 7'-Hydroxy ABA ABA->OH_7_ABA Hydroxylation ABA_GE ABA-Glucose Ester ABA->ABA_GE Glucosyltransferase PA Phaseic Acid (PA) OH_8_ABA->PA Isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA

Caption: Simplified ABA metabolic pathway in plants.

Signaling Pathway

Currently, there is no evidence in the scientific literature to suggest a distinct signaling pathway for 7'-OH ABA. It is presumed that any hormonal activity of 7'-OH ABA is likely mediated through the established ABA signaling cascade. This pathway involves the binding of ABA to the PYR/PYL/RCAR receptors, which in turn inhibit the activity of PP2C phosphatases. This de-repression allows for the activation of SnRK2 kinases, which then phosphorylate downstream targets to elicit a physiological response. The "notable hormonal activity" of 7'-OH ABA may stem from its ability to interact, likely with a lower affinity than ABA itself, with components of this core signaling pathway.

ABA_Signaling ABA ABA Receptor PYR/PYL/RCAR Receptor ABA->Receptor Binds OH_7_ABA 7'-OH ABA (potential weak agonist) OH_7_ABA->Receptor Potentially Binds PP2C PP2C (Phosphatase) Receptor->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Inhibits Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream Phosphorylates Response Physiological Response (e.g., Stomatal Closure, Gene Expression) Downstream->Response Leads to

Caption: The established ABA signaling pathway.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of ABA and its metabolites and are tailored for the quantification of 7'-OH ABA.

Extraction of 7'-Hydroxy Abscisic Acid from Plant Tissue
  • Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: To the powdered tissue, add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol with 1% acetic acid). Include a known amount of an appropriate internal standard, such as deuterated ABA (d6-ABA), for accurate quantification.

  • Homogenization: Vortex the sample vigorously for 1 minute and then incubate at 4°C for 30 minutes with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Re-extraction (Optional but Recommended): Add another 0.5 mL of the extraction solvent to the pellet, vortex, and centrifuge again. Combine the supernatants.

  • Drying: Evaporate the solvent from the combined supernatants using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 7'-OH ABA.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and instrument.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for ABA and its metabolites.

    • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for 7'-OH ABA and the internal standard must be determined.

      • 7'-OH ABA: The precursor ion ([M-H]⁻) is m/z 279.1. Product ions for fragmentation would need to be determined by infusion of a standard, but likely fragments would involve loss of water and/or the side chain.

      • Internal Standard (e.g., d6-ABA): Precursor ion ([M-H]⁻) of m/z 269.2 and a characteristic product ion.

    • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each MRM transition to maximize sensitivity.

Experimental_Workflow Start Plant Tissue Sampling Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction with Internal Standard Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Solvent Evaporation Supernatant->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Analysis and Quantification LC_MS->Data

References

An In-depth Technical Guide to 7'-Hydroxy Abscisic Acid: Chemical Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Hydroxy abscisic acid (7'-Hydroxy ABA) is a hydroxylated metabolite of abscisic acid (ABA), a pivotal phytohormone that regulates numerous aspects of plant growth, development, and stress responses. While ABA's role in processes like seed dormancy, stomatal closure, and stress tolerance is well-established, the specific functions and properties of its metabolites, including this compound, are areas of ongoing investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its interaction with key enzymes in the ABA catabolic pathway. This information is critical for researchers in plant biology, agricultural science, and for professionals in drug development exploring the modulation of ABA signaling pathways.

Chemical Structure and Properties

This compound is structurally similar to its parent compound, abscisic acid, with the key difference being the presence of a hydroxyl group at the 7'-position of the cyclohexene ring.

Chemical Identifiers:

  • IUPAC Name: (2Z,4E)-5-[(1S)-1-hydroxy-2-(hydroxymethyl)-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid[1]

  • Molecular Formula: C₁₅H₂₀O₅[1]

  • Molecular Weight: 280.32 g/mol [1]

  • CAS Number: 91897-25-5[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. For comparison, data for the parent compound, (+)-Abscisic Acid, are also included where available.

PropertyThis compound(+)-Abscisic AcidReference
Molecular Weight ( g/mol ) 280.32264.32[1][2]
XLogP3 0.9 (Computed)1.88 (ALOGPS)[1]
Hydrogen Bond Donors 3 (Computed)2[1]
Hydrogen Bond Acceptors 5 (Computed)4[1]
pKa Not Experimentally Determined4.61 - 4.8[3][4]
Aqueous Solubility Not Experimentally Determined~0.3 mg/mL in PBS (pH 7.2)[5][6]
Organic Solvent Solubility Not Experimentally Determined~20 mg/mL in ethanol, DMSO, DMF[5][6]
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. PubChem lists the availability of 13C NMR and GC-MS data from commercial sources.[1][4] For reference, the UV maximum absorption for ABA in methanol is approximately 252-256 nm.[4][6] Given the structural similarity, the UV-Vis spectrum of this compound is expected to be in a similar range.

Biological Activity and Significance

This compound is recognized as a minor metabolite of ABA in plants, formed through the hydroxylation of the 7'-methyl group of ABA.[7] This conversion is part of the ABA catabolic pathway, which plays a crucial role in regulating the endogenous levels of active ABA.

Interaction with ABA 8'-Hydroxylase (CYP707A)

A key enzyme in the primary ABA catabolic pathway is ABA 8'-hydroxylase, a cytochrome P450 monooxygenase encoded by the CYP707A gene family.[8] This enzyme catalyzes the hydroxylation of ABA at the 8'-position, initiating its degradation to phaseic acid and dihydrophaseic acid.

Studies have investigated the effect of this compound on the activity of Arabidopsis ABA 8'-hydroxylase CYP707A3. The results indicate that (+)-7'-Hydroxy ABA is a very weak inhibitor of this enzyme.[3] In enzyme inhibition assays, (+)-7'-Hydroxy ABA showed no significant inhibitory effect on the conversion of (+)-ABA to 8'-hydroxy-ABA and phaseic acid, even at concentrations ten times higher than the substrate.[7] This suggests that the presence of the 7'-hydroxyl group reduces the affinity of the molecule for the active site of CYP707A3.[3][9] The local polarity at the C-7' position is thought to be a major factor for this lack of potent inhibition, rather than steric hindrance.[9]

CompoundInhibition of CYP707A3Reference
(+)-7'-Hydroxy ABA No significant inhibition observed at tested concentrations.[7]
(+)-1'-Deoxy-7'-hydroxy-ABA Very weak inhibitor.[3]
(+)-7'-Oxo-ABA Significant inhibitory activity.[3]

Experimental Protocols

Synthesis of (±)-7'-Hydroxy-ABA

A reported facile synthesis of (±)-7'-Hydroxy ABA starts from α-ionone and involves a four-step process. The detailed experimental procedures are often found in the supplementary materials of the primary research articles. A general workflow is outlined below. For a detailed, step-by-step protocol, it is recommended to consult the supplementary information of the cited literature.[7]

G cluster_synthesis Synthesis of (±)-7'-Hydroxy ABA alpha-Ionone alpha-Ionone Intermediate_1 Acetoxylated Intermediate alpha-Ionone->Intermediate_1 i) Iodine, Silver Acetate Intermediate_2 Oxidized Intermediate Intermediate_1->Intermediate_2 ii) tert-Butyl Chromate Intermediate_3 Phosphonate Adduct (2Z/2E mixture) Intermediate_2->Intermediate_3 iii) Phosphonate Reagent 7_Hydroxy_ABA (±)-7'-Hydroxy-ABA Intermediate_3->7_Hydroxy_ABA iv) Porcine Liver Esterase

Caption: Facile synthetic pathway for (±)-7'-Hydroxy ABA from α-ionone.

In Vitro ABA 8'-Hydroxylase (CYP707A) Inhibition Assay

The inhibitory activity of this compound on CYP707A enzymes can be assessed using an in vitro assay with recombinant enzyme. The general steps for such an assay are described below.

G cluster_assay CYP707A Inhibition Assay Workflow Enzyme_Prep Prepare Microsomal Fraction containing recombinant CYP707A Reaction_Mix Prepare Reaction Mixture: - Microsomes - (+)-ABA (substrate) - NADPH - Buffer Enzyme_Prep->Reaction_Mix Add_Inhibitor Add Test Compound (e.g., this compound) at various concentrations Reaction_Mix->Add_Inhibitor Incubation Incubate at controlled temperature and time Quench Stop Reaction (e.g., with acid) Incubation->Quench Add_Inhibitor->Incubation Extraction Extract Products (e.g., with ethyl acetate) Quench->Extraction Analysis Analyze Products (8'-hydroxy-ABA, phaseic acid) by HPLC or LC-MS Extraction->Analysis Quantification Quantify product formation and calculate inhibition Analysis->Quantification

Caption: General workflow for an in vitro ABA 8'-hydroxylase inhibition assay.

Quantification of this compound in Plant Tissues

Accurate quantification of this compound and other ABA metabolites in plant tissues is crucial for understanding their physiological roles. This is typically achieved using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

G cluster_quantification Quantification of this compound in Plant Tissues Homogenization Homogenize Plant Tissue in extraction solvent (e.g., methanol) Purification Purify Extract (e.g., solid-phase extraction) Homogenization->Purification Derivatization Derivatization (optional, for GC-MS) Purification->Derivatization LC_MS_Analysis LC-MS/MS Analysis (with internal standards) Purification->LC_MS_Analysis Derivatization->LC_MS_Analysis for GC-MS Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: A typical workflow for the quantification of this compound in plant tissues.

Signaling Pathways

This compound is a component of the ABA catabolic pathway. The formation of this compound represents a branch in the inactivation of ABA, with the major pathway being the 8'-hydroxylation route. The current understanding of ABA signaling focuses on the core pathway initiated by ABA binding to PYR/PYL/RCAR receptors, which leads to the inhibition of PP2C phosphatases and the activation of SnRK2 kinases, ultimately resulting in downstream physiological responses. The specific role of this compound in either activating or modulating this core signaling pathway is not yet well-defined and remains an area for future research.

G cluster_pathway ABA Catabolism and Core Signaling ABA Abscisic Acid (ABA) 8_OH_ABA 8'-Hydroxy ABA ABA->8_OH_ABA Major Pathway 7_OH_ABA This compound ABA->7_OH_ABA Minor Pathway Receptor PYR/PYL/RCAR Receptors ABA->Receptor PA Phaseic Acid (PA) 8_OH_ABA->PA DPA Dihydrophaseic Acid (DPA) PA->DPA CYP707A CYP707A (ABA 8'-hydroxylase) CYP707A->8_OH_ABA PP2C PP2C Phosphatases Receptor->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 Downstream Downstream Responses (Gene Expression, Stomatal Closure) SnRK2->Downstream

Caption: Overview of ABA catabolism and the core ABA signaling pathway.

Conclusion and Future Directions

This compound is a minor but intriguing metabolite of abscisic acid. While its chemical structure is well-defined, a comprehensive understanding of its physicochemical properties and biological functions is still developing. Current evidence suggests that it is not a potent inhibitor of the major ABA catabolic enzyme, CYP707A3. Future research should focus on obtaining detailed experimental data for its spectroscopic and physicochemical properties. Furthermore, elucidating whether this compound has any unique signaling roles, independent of or in concert with the canonical ABA pathway, will be crucial for a complete understanding of ABA metabolism and its intricate regulation of plant life. Such knowledge could open new avenues for the development of novel plant growth regulators and strategies for enhancing crop resilience.

References

7'-Hydroxy Abscisic Acid: A Technical Guide to its Role in ABA Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a central phytohormone that orchestrates a wide array of physiological and developmental processes in plants, most notably the response to abiotic stresses such as drought and salinity. The precise regulation of endogenous ABA levels is critical for mounting an appropriate stress response and is achieved through a dynamic balance between biosynthesis and catabolism. While the primary catabolic pathway of ABA proceeds through 8'-hydroxylation, alternative routes, including 7'-hydroxylation to produce 7'-Hydroxy ABA (7'-OH ABA), contribute to the intricate network of ABA metabolism. This technical guide provides an in-depth exploration of this compound as a catabolite of abscisic acid, focusing on its formation, quantification, biological relevance, and the experimental methodologies used in its study.

ABA Catabolism: The Role of 7'-Hydroxylation

The catabolism of ABA is primarily an oxidative process mediated by cytochrome P450 monooxygenases of the CYP707A family. These enzymes catalyze the hydroxylation of the ABA molecule at different positions on its methyl groups. The three main oxidative pathways are:

  • 8'-Hydroxylation: This is the major and most well-characterized catabolic pathway. It leads to the formation of 8'-hydroxy ABA, which is unstable and spontaneously isomerizes to phaseic acid (PA). PA can be further reduced to dihydrophaseic acid (DPA).

  • 9'-Hydroxylation: This pathway results in the formation of 9'-hydroxy ABA.

  • 7'-Hydroxylation: This is considered a minor catabolic pathway that produces this compound[1].

While the CYP707A family has been definitively identified as encoding ABA 8'-hydroxylases, the specific enzyme responsible for 7'-hydroxylation in many plant species is less clear. Some studies suggest that CYP707A enzymes may have minor side activities, potentially including 7'-hydroxylation[2]. However, it is also possible that other, yet to be fully characterized, cytochrome P450 enzymes are primarily responsible for this specific modification.

Quantitative Data on this compound Levels

The endogenous concentration of this compound is generally low compared to ABA and its 8'-hydroxylation products. However, its levels can be influenced by developmental stage, tissue type, and environmental conditions. The following tables summarize available quantitative data on this compound concentrations in different plant species.

Plant SpeciesTissueConditionThis compound Concentration (ng/g DW)Reference
Hordeum vulgare (Barley)LeavesWell-watered~1-3[Thameur et al., 2014][1]
Hordeum vulgare (Barley)LeavesDrought stress~5-15[Thameur et al., 2014][1]
Citrus clementina (Clementine)RindPost-harvest storage~10-40[Magwaza et al., 2019]

Biological Activity and Signaling

The biological activity of this compound is a subject of ongoing research. While some early studies suggested potential ABA-like activity, more recent investigations using in vitro receptor-binding assays indicate that this compound has limited intrinsic bioactivity. It does not appear to significantly activate the core ABA signaling pathway, which involves the PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases.

Current evidence suggests that the physiological effects observed upon application of this compound may be minimal or indirect. There is no strong evidence to support a distinct signaling pathway for this compound. Its primary role appears to be that of a minor catabolite in the intricate network of ABA metabolism, contributing to the fine-tuning of ABA homeostasis.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation and Extraction:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol with 1% acetic acid and an internal standard such as d6-ABA).

  • Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • For cleaner samples, the extract can be passed through a solid-phase extraction (SPE) column (e.g., C18).

  • Dry the final extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate this compound from other metabolites.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

      • This compound: The exact m/z transitions should be determined empirically using a pure standard. A likely transition would be based on the loss of water or other characteristic fragments from the precursor ion [M-H]⁻.

      • Internal Standard (e.g., d6-ABA): Monitor the corresponding transitions for the deuterated internal standard.

    • Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity.

c. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated with known concentrations of a this compound standard.

In Vitro ABA 7'-Hydroxylase Enzyme Assay (Adapted from 8'-Hydroxylase Protocols)

This protocol describes a method for assaying the activity of a putative ABA 7'-hydroxylase, likely a cytochrome P450 enzyme, using recombinant protein expressed in a heterologous system (e.g., yeast or insect cells).

a. Heterologous Expression and Microsome Preparation:

  • Clone the cDNA of the candidate ABA 7'-hydroxylase gene into a suitable expression vector.

  • Transform the expression construct into a suitable host (e.g., Saccharomyces cerevisiae or Spodoptera frugiperda (Sf9) insect cells).

  • Induce protein expression according to the specific expression system's protocol.

  • Harvest the cells and prepare microsomal fractions by differential centrifugation. The microsomal fraction will contain the membrane-bound cytochrome P450 enzyme.

  • Determine the protein concentration of the microsomal preparation.

b. Enzyme Assay:

  • Prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 7.2-7.5)

    • Microsomal protein (containing the recombinant enzyme)

    • NADPH (as a cofactor for cytochrome P450 reductase)

    • (+)-ABA (as the substrate)

  • Initiate the reaction by adding ABA.

  • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid (e.g., HCl or acetic acid) to lower the pH.

  • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and reconstitute the residue in a solvent suitable for analysis.

c. Product Analysis:

  • Analyze the reaction products by LC-MS/MS as described in the previous protocol to detect and quantify the formation of this compound.

  • A positive control with a known ABA 8'-hydroxylase (e.g., CYP707A) can be run in parallel to ensure the assay conditions are suitable for cytochrome P450 activity.

Visualizations

ABA Catabolic Pathways

ABA_Catabolism cluster_8 8'-Hydroxylation Pathway ABA Abscisic Acid (ABA) OH_8 8'-Hydroxy ABA ABA->OH_8 CYP707A (8'-hydroxylase) Major Pathway OH_7 This compound ABA->OH_7 7'-hydroxylase Minor Pathway OH_9 9'-Hydroxy ABA ABA->OH_9 9'-hydroxylase Minor Pathway PA Phaseic Acid (PA) OH_8->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction

Caption: Major and minor oxidative catabolic pathways of abscisic acid.

Core ABA Signaling Pathway

ABA_Signaling ABA ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor PP2C PP2C Phosphatases Receptor->PP2C Inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibition Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream Phosphorylation & Activation

Caption: Core components of the ABA signaling pathway.

Experimental Workflow for this compound Quantification

Experimental_Workflow Start Plant Tissue (e.g., leaves, roots) Homogenize Homogenization (Liquid Nitrogen) Start->Homogenize Extract Extraction (80% Methanol, Internal Standard) Homogenize->Extract Purify Purification (SPE, C18) Extract->Purify Analyze LC-MS/MS Analysis (MRM Mode) Purify->Analyze Quantify Data Analysis & Quantification Analyze->Quantify

Caption: A typical workflow for the quantification of this compound.

Conclusion

This compound represents a minor but integral part of the complex web of ABA metabolism. While it does not appear to possess significant direct biological activity in the canonical ABA signaling pathway, its formation contributes to the overall regulation of ABA homeostasis. The methodologies outlined in this guide provide a framework for the accurate quantification and functional characterization of this compound, which will be essential for further elucidating its precise role in plant physiology and stress responses. For researchers and professionals in drug development, understanding the complete metabolic network of a key signaling molecule like ABA, including its minor catabolites, is crucial for the design of effective and specific chemical modulators of plant stress tolerance.

References

A Technical Guide to 7'-Hydroxy Abscisic Acid (7'-OH ABA) Signaling and Perception in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abscisic acid (ABA) is a central phytohormone regulating plant development and responses to abiotic stress. Its cellular concentration and activity are tightly controlled through a dynamic balance of biosynthesis, catabolism, and transport. While the signaling pathway of ABA is well-elucidated, the specific roles of its catabolites are less understood. This technical guide focuses on 7'-Hydroxy Abscisic Acid (7'-OH ABA), a minor oxidative metabolite of ABA. We delve into the core ABA signaling pathway as the framework for understanding 7'-OH ABA's potential mechanism of action, present available quantitative data on its presence in plant tissues, and provide detailed experimental protocols for its further characterization. This document aims to equip researchers with the foundational knowledge and methodologies required to investigate the precise role of 7'-OH ABA in plant cellular signaling.

The Core Abscisic Acid Signaling Pathway

The perception and transduction of the ABA signal are orchestrated by a well-defined core pathway involving three main protein families: PYR/PYL/RCAR receptors, Protein Phosphatase 2Cs (PP2Cs), and SNF1-related Protein Kinases 2 (SnRK2s).

  • In the absence of ABA: Clade A PP2Cs are active and function as negative regulators of the pathway. They physically interact with and dephosphorylate SnRK2s, keeping them in an inactive state.

  • In the presence of ABA: ABA binds to the intracellular PYR/PYL/RCAR receptors. This binding induces a conformational change in the receptor, enabling it to form a stable complex with a PP2C. The formation of this ternary complex (Receptor-ABA-PP2C) occludes the active site of the PP2C, thereby inhibiting its phosphatase activity.

  • Signal Transduction: The inhibition of PP2Cs releases SnRK2s from dephosphorylation. The released SnRK2s then autophosphorylate and become active. These activated kinases proceed to phosphorylate a variety of downstream targets, including ABRE-binding transcription factors (ABFs) and ion channels, to initiate a wide range of physiological responses such as gene expression changes and stomatal closure.

Core_ABA_Signaling cluster_off ABA Absent cluster_on ABA Present PP2C_off PP2C (Active) SnRK2_off SnRK2 (Inactive) PP2C_off->SnRK2_off Dephosphorylates Downstream_off Downstream Targets (Inactive) SnRK2_off->Downstream_off ABA ABA PYL PYR/PYL/RCAR Receptor ABA->PYL Complex ABA-PYL-PP2C Complex PYL->Complex + PP2C PP2C_on PP2C (Inactive) SnRK2_on SnRK2 (Active) PP2C_on->SnRK2_on Inhibition Released Downstream_on Downstream Targets (Active) SnRK2_on->Downstream_on Phosphorylates

Core ABA signaling pathway in the absence and presence of ABA.

Perception and Signaling of 7'-Hydroxy ABA: A Structural Analog Perspective

This compound is a product of ABA catabolism, formed through hydroxylation at the 7'-carbon position.[1] As a structural analog of ABA, it is hypothesized to interact with the core signaling pathway. While direct biochemical evidence quantifying the binding affinity of 7'-OH ABA to PYL receptors or its efficacy in promoting PP2C inhibition is not extensively documented in current literature, its "notable hormonal activity" suggests it may function as a weak agonist.[2]

It is plausible that 7'-OH ABA can fit into the ligand-binding pocket of certain PYR/PYL/RCAR receptors. The strength of this binding and the subsequent efficiency of PP2C inhibition would determine its biological activity relative to ABA. A weaker binding or a less stable ternary complex would result in attenuated downstream signaling, classifying 7'-OH ABA as a low-activity ABA analog.

Hypothetical_7OH_ABA_Interaction cluster_ligands Ligands cluster_pathway Signaling Cascade ABA ABA PYL PYR/PYL/RCAR Receptor ABA->PYL Strong Binding (High Activity) OH_ABA 7'-OH ABA OH_ABA->PYL Hypothesized Weak Binding (Low Activity) PP2C PP2C PYL->PP2C Inhibits SnRK2 SnRK2 PP2C->SnRK2 Inhibits Response Physiological Response SnRK2->Response Activates

Hypothesized interaction of 7'-OH ABA with the core ABA signaling pathway.

Quantitative Data Presentation

Direct quantitative comparisons of the bioactivity of 7'-OH ABA against ABA are limited. However, studies have successfully quantified the endogenous levels of 7'-OH ABA and other metabolites in plant tissues, particularly in the context of seed germination.

Table 1: Endogenous Levels of ABA and its Catabolites in Arabidopsis thaliana Seeds

The following table summarizes data from a study quantifying ABA and its metabolites in two different Arabidopsis ecotypes: Columbia (Col), which has low dormancy, and Cape Verde Islands (Cvi), which exhibits high dormancy. Data is presented for freshly harvested (FH), after-ripened (AR), and imbibed (IM) seeds.[3]

CompoundGenotypeFreshly Harvested (pmol/g DW)After-Ripened (pmol/g DW)Imbibed (pmol/g DW)
ABA Col~3.5~2.5~0.5
Cvi~4.0~3.0~1.0
Phaseic Acid (PA) Col~1.0~1.5~0.2
Cvi~1.5~2.0~0.3
Dihydrophaseic Acid (DPA) Col~12.0~10.0~1.5
Cvi~15.0~12.0~2.0
This compound (7'-OH ABA) Col~0.4~0.3< 0.1
Cvi~0.5~0.4< 0.1

Note: Values are estimated from graphical data presented in the cited literature and represent approximate concentrations.[3] This data indicates that 7'-OH ABA is present in dry and imbibing seeds, albeit at lower levels than ABA and the major catabolite DPA. Its concentration decreases significantly upon imbibition, consistent with a potential role in regulating dormancy and germination.[3]

Table 2: Comparative Bioactivity of ABA and 7'-OH ABA

This table provides a qualitative and semi-quantitative comparison based on available literature.

Assay(+)-Abscisic Acid (ABA)This compound (7'-OH ABA)Reference(s)
Seed Germination Inhibition Strong inhibitorReported to have activity, but quantitative comparison is lacking.[4]
Stomatal Closure Induces closure (50% effect at ~5 µM)Activity not quantitatively determined.[3]
Gene Expression Strong regulator of ABA-responsive genesImplicated in inducing genes for lipid and storage protein accumulation.[5]

Experimental Protocols

To facilitate further research into 7'-OH ABA, this section provides detailed methodologies for key experiments used to characterize ABA signaling components and physiological responses.

In Vitro PP2C Phosphatase Inhibition Assay

This assay biochemically determines if a ligand (like 7'-OH ABA) can promote the inhibition of a PP2C phosphatase by a PYL receptor.

Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant His-tagged PYL receptor (e.g., PYL5) and GST-tagged PP2C (e.g., ABI1) proteins from E. coli.

  • Assay Reaction:

    • In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Add a fixed concentration of the PP2C enzyme to each well.

    • Add the PYL receptor to the wells.

    • Add varying concentrations of the test compound (7'-OH ABA) or (+)-ABA (as a positive control) dissolved in DMSO. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

    • Pre-incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.

  • Phosphatase Activity Measurement:

    • Initiate the phosphatase reaction by adding a phosphopeptide substrate (e.g., a synthetic peptide with a phosphorylated serine/threonine).

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green Phosphate Assay Kit.

  • Data Analysis:

    • Measure absorbance at the appropriate wavelength (e.g., 620 nm).

    • Calculate the percentage of PP2C inhibition relative to a control reaction without any ligand.

    • Plot the percentage of inhibition against the logarithm of the ligand concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

PP2C_Inhibition_Workflow P1 Express & Purify Recombinant PYL and PP2C P2 Prepare Reaction Mix (Buffer, PP2C, PYL) P1->P2 P3 Add Ligand (7'-OH ABA or ABA control) in varying concentrations P2->P3 P4 Pre-incubate (Allow complex formation) P3->P4 P5 Add Phosphopeptide Substrate (Initiate reaction) P4->P5 P6 Incubate at 30°C P5->P6 P7 Measure Free Phosphate (e.g., Malachite Green Assay) P6->P7 P8 Calculate % Inhibition Determine IC50 P7->P8

Workflow for an in vitro PP2C inhibition assay.
Stomatal Aperture Assay

This physiological assay measures the effect of a compound on the opening or closing of stomatal pores in leaf epidermal peels.

Methodology:

  • Plant Material:

    • Grow plants (e.g., Arabidopsis thaliana or Vicia faba) under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Epidermal Peel Preparation:

    • Excise fully expanded leaves 2-3 hours into the light period.

    • Carefully peel the abaxial (lower) epidermis and immediately float the peels, cuticle-side up, in an opening buffer (e.g., 10 mM MES-KOH pH 6.15, 50 mM KCl, 100 µM CaCl₂).

  • Stomatal Opening:

    • Incubate the peels under light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours to induce maximal stomatal opening.

  • Treatment:

    • Transfer the peels to fresh opening buffer containing the desired concentrations of 7'-OH ABA, (+)-ABA (positive control), or a solvent control (e.g., DMSO).

    • Incubate under the same light conditions for a specified time (e.g., 2 hours).

  • Imaging and Measurement:

    • Mount an epidermal peel on a microscope slide.

    • Immediately capture images of multiple stomata using a light microscope equipped with a camera.

    • Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore. The ratio of width to length is often used as the stomatal aperture.

  • Data Analysis:

    • Measure at least 50-60 stomata per treatment condition.

    • Calculate the average stomatal aperture for each treatment.

    • Plot the average aperture against the ligand concentration to generate a dose-response curve.

Stomatal_Assay_Workflow S1 Grow Plants under Controlled Conditions S2 Prepare Abaxial Epidermal Peels S1->S2 S3 Incubate in Opening Buffer under Light to Open Stomata S2->S3 S4 Transfer to Treatment Buffers (Control, ABA, 7'-OH ABA) S3->S4 S5 Incubate under Light (e.g., 2 hours) S4->S5 S6 Image Stomata via Microscopy S5->S6 S7 Measure Stomatal Aperture (Width and Length) S6->S7 S8 Analyze Data & Generate Dose-Response Curve S7->S8

Workflow for a stomatal aperture assay.
Seed Germination Inhibition Assay

This assay assesses the inhibitory effect of a compound on seed germination, a classic ABA-regulated process.

Methodology:

  • Seed Sterilization:

    • Surface-sterilize seeds (e.g., Arabidopsis thaliana) using 70% ethanol for 1 minute, followed by a solution of 20% bleach and 0.05% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.

  • Plating:

    • Prepare sterile growth medium (e.g., 1/2 MS agar) in petri plates.

    • Add the test compound (7'-OH ABA), (+)-ABA, or a solvent control to the molten agar before pouring the plates to achieve the desired final concentrations.

    • Sow the sterilized seeds onto the surface of the agar plates (e.g., 50-100 seeds per plate).

  • Stratification and Incubation:

    • Seal the plates and stratify the seeds by incubating them at 4°C in the dark for 2-4 days to synchronize germination.

    • Transfer the plates to a growth chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (22°C).

  • Scoring Germination:

    • Score germination at regular intervals (e.g., every 24 hours for 7 days). Germination is typically defined as the emergence of the radicle through the seed coat.

  • Data Analysis:

    • Calculate the germination percentage for each treatment at each time point.

    • Plot the germination percentage against time to create germination curves.

    • To determine the IC₅₀, plot the final germination percentage (e.g., at day 7) against the logarithm of the compound concentration.

Germination_Assay_Workflow G1 Surface-Sterilize Seeds G2 Prepare Growth Medium (e.g., 1/2 MS Agar) with Test Compounds G1->G2 G3 Sow Seeds on Plates G2->G3 G4 Stratify at 4°C in Dark (Synchronize Germination) G3->G4 G5 Transfer to Growth Chamber (Light/Dark Cycle) G4->G5 G6 Score Germination Daily (Radicle Emergence) G5->G6 G7 Calculate Germination % and Determine IC50 G6->G7

Workflow for a seed germination inhibition assay.

Conclusion and Future Directions

This compound is a naturally occurring catabolite of abscisic acid with demonstrated, though not fully quantified, hormonal activity. While its endogenous presence is confirmed, its precise role as a signaling molecule remains an open question for researchers. The prevailing hypothesis is that it acts as a weak ABA agonist by interacting with the core PYL-PP2C-SnRK2 signaling pathway, but with a lower affinity or efficacy than ABA itself.

For drug development professionals and scientists, the characterization of such metabolites is crucial. Understanding how modifications to the ABA molecule, such as 7'-hydroxylation, affect receptor binding and downstream signaling can inform the design of novel, synthetic ABA agonists or antagonists with tailored activities and greater stability for agricultural applications.

Future research should prioritize the following:

  • Biochemical Quantification: Perform in vitro binding assays to determine the dissociation constants (Kd) of 7'-OH ABA for a panel of PYR/PYL/RCAR receptors.

  • Enzymatic Assays: Quantify the IC₅₀ of 7'-OH ABA for the inhibition of various PP2Cs in the presence of different PYL receptors.

  • Physiological Dose-Response: Generate comprehensive dose-response curves for key ABA-mediated processes, including stomatal closure, seed germination, and root growth inhibition.

  • Transcriptomic Analysis: Conduct comparative gene expression studies to identify the specific set of ABA-responsive genes that are regulated by 7'-OH ABA.

By applying the detailed protocols provided in this guide, researchers can systematically uncover the quantitative aspects of 7'-OH ABA signaling, clarifying its role in the complex network of phytohormone action and paving the way for new applications in crop science.

References

Methodological & Application

Application Note: Quantification of 7'-Hydroxy ABA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Hydroxy Abscisic Acid (7'-Hydroxy ABA) is a hydroxylated metabolite of Abscisic Acid (ABA), a key phytohormone involved in various physiological processes in plants, including stress responses and seed development.[1] The hydroxylation of ABA at the 7'-position is a recognized, albeit minor, catabolic pathway.[2] Accurate quantification of this compound is crucial for understanding the complete metabolic fate of ABA and its physiological roles. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound in complex biological matrices. This application note provides a detailed protocol for the quantification of this compound in plant tissues using LC-MS/MS.

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of this compound using LC-MS/MS.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Precursor Ion (m/z)279.1Inferred from isomer
Product Ion 1 (m/z)139.0Inferred from isomer
Product Ion 2 (m/z)205.2Inferred from isomer
Ionization ModeNegative Electrospray (ESI-)[3][4]
Dwell Time50 ms[5]

Table 2: Chromatographic Conditions for this compound

ParameterDescriptionReference
LC ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 5 µm)[4]
Mobile Phase AWater with 0.1% Formic Acid[5]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[5]
Flow Rate0.3 - 0.4 mL/min[4][5]
Injection Volume5 - 10 µL[4]
Column Temperature25 - 35 °C[4]

Table 3: Method Performance Characteristics (Anticipated)

ParameterExpected Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Recovery85 - 115%
Precision (%RSD)< 15%

Experimental Protocols

Sample Preparation from Plant Tissue
  • Homogenization: Weigh 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Extraction: Add 1 mL of pre-chilled extraction solvent (Methanol:Water:Acetic Acid, 80:19:1, v/v/v) containing an appropriate internal standard (e.g., d6-ABA).

  • Incubation: Vortex the mixture for 1 minute and incubate at 4°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C and transfer the clear supernatant to an LC-MS vial.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject 5-10 µL of the prepared sample onto a C18 reversed-phase column.

    • Employ a binary solvent gradient. For example:

      • 0-2 min: 5% B

      • 2-10 min: Gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 5% B and re-equilibrate.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Set the instrument to Multiple Reaction Monitoring (MRM) mode.

    • Monitor the transitions for this compound and the internal standard as detailed in Table 1.

    • Optimize cone voltage and collision energy for maximum signal intensity.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis homogenization Homogenization of Plant Tissue extraction Extraction with Solvent & Internal Standard homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 collection Supernatant Collection centrifugation1->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 transfer Transfer to LC-MS Vial centrifugation2->transfer injection LC Injection transfer->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: Workflow for this compound Quantification.

aba_metabolism Abscisic Acid (ABA) Metabolic Pathway cluster_hydroxylation Hydroxylation cluster_conjugation Conjugation cluster_further_metabolism Further Metabolism ABA Abscisic Acid (ABA) OH_8 8'-Hydroxy ABA ABA->OH_8 CYP707A OH_7 This compound ABA->OH_7 OH_9 9'-Hydroxy ABA ABA->OH_9 ABA_GE ABA-Glucose Ester ABA->ABA_GE UGT PA Phaseic Acid (PA) OH_8->PA DPA Dihydrophaseic Acid (DPA) PA->DPA

Caption: ABA Metabolic Pathway.

References

Application Note and Protocol: Extraction of 7'-Hydroxyabscisic Acid (7'-OH-ABA) from Plant Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that regulates various aspects of plant growth, development, and stress responses. The metabolic inactivation of ABA is crucial for maintaining hormonal homeostasis. One of the catabolic pathways for ABA is hydroxylation at the 7'-methyl group, leading to the formation of 7'-Hydroxyabscisic acid (7'-OH-ABA). While considered a minor catabolite compared to phaseic acid and dihydrophaseic acid, the accurate quantification of 7'-OH-ABA is essential for a comprehensive understanding of ABA metabolism and its role in plant physiology. This document provides a detailed protocol for the extraction, purification, and quantification of 7'-OH-ABA from plant leaves, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

A summary of quantitative data for the analysis of 7'-OH-ABA and related compounds from leaf extracts is presented below.

AnalytePlant SpeciesConcentration RangeLimit of Quantification (LOQ)Analyte RecoveryReference
7'-OH-ABABauhinia variegataNot specified, but detected4 ng g-167% - 87% (for all ABA metabolites)[1][2]
ABAArabidopsis thaliana (water-stressed)10 - 21 ng g-1 fresh weight3 ng g-1 fresh weightNot Specified
ABACowpeaNot specified, but detected2.568 µg/mL (in solution)91.56%[3]
ABAArabidopsis thaliana (well-watered)2 - 3 ng g-1 fresh weight3 ng g-1 fresh weightNot Specified

Experimental Protocols

This section details the methodology for the extraction and quantification of 7'-OH-ABA from plant leaves. The protocol is a synthesized procedure based on established methods for ABA and its metabolites.

Materials and Reagents

  • Fresh or frozen plant leaves

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction Solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v) or Methanol:Water:Acetic Acid (80:19:1, v/v/v)

  • Internal Standard (IS): Deuterated 7'-OH-ABA (d-7'-OH-ABA) or deuterated ABA (d6-ABA)

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase C18 cartridges (e.g., Oasis HLB or similar)

  • SPE Conditioning Solvent: 100% Methanol

  • SPE Equilibration Solvent: Water with 1% Acetic Acid

  • SPE Wash Solvent: Methanol:Water:Acetic Acid (10:89:1, v/v/v)[1]

  • SPE Elution Solvent: Methanol:Water:Acetic Acid (80:19:1, v/v/v)[1]

  • LC-MS Grade Water with 0.1% Formic Acid

  • LC-MS Grade Acetonitrile with 0.1% Formic Acid

  • LC-MS Grade Methanol with 0.1% Formic Acid[1]

  • Microcentrifuge tubes (1.5 mL and 2 mL)

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure

1. Sample Preparation and Homogenization a. Weigh approximately 100-200 mg of fresh or frozen leaf tissue. b. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer. d. Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

2. Extraction a. Add 1 mL of ice-cold Extraction Solvent to the tissue powder. b. Add the internal standard (e.g., d6-ABA) to a final concentration of 10-50 ng/mL. c. Vortex the mixture vigorously for 1 minute. d. Incubate on a shaker at 4°C for 30 minutes in the dark. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant and transfer it to a new tube. g. To maximize recovery, re-extract the pellet with another 0.5 mL of ice-cold Extraction Solvent, vortex, centrifuge, and combine the supernatants.

3. Solvent Evaporation a. Evaporate the solvent from the combined supernatants under a gentle stream of nitrogen gas or using a vacuum concentrator (e.g., SpeedVac) until dryness.

4. Solid-Phase Extraction (SPE) for Purification a. Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of 100% Methanol followed by 3 mL of Water with 1% Acetic Acid. Do not allow the cartridge to dry out. b. Sample Loading: Reconstitute the dried extract in 1 mL of Water with 1% Acetic Acid and load it onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1 mL of the Wash Solvent (Methanol:Water:Acetic Acid, 10:89:1, v/v/v) to remove polar impurities.[1] d. Elution: Elute the 7'-OH-ABA and other ABA metabolites with 3 mL of the Elution Solvent (Methanol:Water:Acetic Acid, 80:19:1, v/v/v) into a clean collection tube.[1]

5. Final Sample Preparation for LC-MS/MS a. Evaporate the eluate to dryness under a gentle stream of nitrogen gas or in a vacuum concentrator. b. Reconstitute the dried residue in 100-200 µL of the initial LC mobile phase (e.g., 30:70 Methanol:Water with 0.1% Formic Acid).[1] c. Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material. d. Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

6. LC-MS/MS Analysis a. Chromatographic Separation:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
  • Mobile Phase A: Water with 0.1% Formic Acid.[1]
  • Mobile Phase B: Methanol with 0.1% Formic Acid.[1]
  • Gradient: A typical gradient could be: 50% B to 80% B over 7.5 minutes, then to 100% B for 2.5 minutes, hold for 2 minutes, and re-equilibrate at 50% B for 5 minutes.[1]
  • Flow Rate: 500 µL/min.[1]
  • Injection Volume: 10-20 µL.[1] b. Mass Spectrometry Detection:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: The specific precursor and product ions for 7'-OH-ABA and the internal standard should be optimized by direct infusion of standards. A likely precursor ion for 7'-OH-ABA is m/z 279.1.

Mandatory Visualizations

Diagram of the ABA Metabolic Pathway

ABA_Metabolism cluster_biosynthesis ABA Biosynthesis cluster_catabolism ABA Catabolism Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Neoxanthin Neoxanthin Violaxanthin->Neoxanthin Xanthoxin Xanthoxin Neoxanthin->Xanthoxin Abscisic Aldehyde Abscisic Aldehyde Xanthoxin->Abscisic Aldehyde ABA ABA Abscisic Aldehyde->ABA 8'-OH-ABA 8'-OH-ABA ABA->8'-OH-ABA Major Pathway 7'-OH-ABA 7'-OH-ABA ABA->7'-OH-ABA Minor Pathway ABA-Glucosyl Ester ABA-Glucosyl Ester ABA->ABA-Glucosyl Ester Conjugation Phaseic Acid Phaseic Acid 8'-OH-ABA->Phaseic Acid Dihydrophaseic Acid Dihydrophaseic Acid Phaseic Acid->Dihydrophaseic Acid

Caption: ABA metabolic pathway highlighting the formation of 7'-OH-ABA.

Experimental Workflow for 7'-OH-ABA Extraction

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis A Leaf Sample Collection B Freezing in Liquid Nitrogen A->B C Homogenization B->C D Addition of Extraction Solvent & IS C->D E Vortexing & Incubation D->E F Centrifugation E->F G Supernatant Collection F->G H Solvent Evaporation G->H I Sample Reconstitution & Loading H->I J Washing I->J K Elution J->K L Eluate Evaporation K->L M Final Reconstitution L->M N Filtration M->N O LC-MS/MS Analysis N->O

Caption: Workflow for the extraction and analysis of 7'-OH-ABA.

References

Application Notes and Protocols for the Chemical Synthesis of 7'-Hydroxy ABA Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Hydroxy Abscisic Acid (7'-Hydroxy ABA) is a metabolite of the plant hormone Abscisic Acid (ABA). ABA is a key regulator of many physiological processes in plants, including seed dormancy, germination, and responses to environmental stress. The hydroxylation of ABA at the 7'-position is a minor oxidative pathway in its metabolism.[1] The availability of a pure this compound standard is crucial for studying its biological activity, understanding its role in ABA signaling pathways, and for use as an analytical standard in metabolic studies.

This document provides a detailed application note and protocol for the chemical synthesis of a this compound standard, based on a facile four-step synthesis from α-ionone. Additionally, protocols for purification and characterization, along with relevant data and diagrams, are included to support researchers in producing and verifying this important analytical standard.

Data Presentation

Table 1: Summary of Key Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material α-Ionone
Number of Synthetic Steps 4
Molecular Formula C15H20O5[2][3]
Molecular Weight 280.32 g/mol [2][3]
Overall Yield Low (not specified quantitatively)
Purification Method Chiral HPLC

Experimental Protocols

I. Four-Step Chemical Synthesis of (±)-7'-Hydroxy ABA from α-Ionone

This protocol is based on the novel and facile synthesis developed by Todoroki et al., which significantly reduces the number of steps from the previously reported 13-step synthesis.

Step 1: Acetoxylation of α-Ionone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-ionone in benzene.

  • Reagents: Add iodine and silver acetate to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove insoluble silver salts. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetoxylated product.

Step 2: Oxidation of the Acetoxylated Intermediate

  • Reaction Setup: Dissolve the crude product from Step 1 in tert-butanol in a round-bottom flask.

  • Reagent: Add tert-butyl chromate to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Conversion to 2Z/2E Ester Mixture

Note: The original literature describes this step as "conversion to 3 as a 2Z/2E mixture (5:3)". This is likely a Wittig or Horner-Wadsworth-Emmons type reaction to introduce the dienoic acid side chain. A plausible protocol based on similar syntheses of ABA analogs is provided below.

  • Reagent Preparation: Prepare a phosphonate ylide reagent, such as triethyl phosphonoacetate, by reacting it with a strong base (e.g., sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C) and add the oxidized intermediate from Step 2, dissolved in anhydrous THF, dropwise.

  • Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester as a mixture of 2Z and 2E isomers.

Step 4: Hydrolysis to (±)-7'-Hydroxy ABA

  • Reaction Setup: Dissolve the crude ester from Step 3 in a suitable buffer solution (e.g., phosphate buffer, pH 7-8).

  • Enzyme: Add porcine liver esterase (PLE) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature. The pH of the reaction may need to be maintained by the addition of a dilute base solution. Monitor the hydrolysis by TLC or HPLC.

  • Work-up: Upon completion, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (±)-7'-Hydroxy ABA.

II. Purification by Chiral High-Performance Liquid Chromatography (HPLC)

The racemic (±)-7'-Hydroxy ABA can be resolved into its (+)- and (−)-enantiomers using chiral HPLC.

  • Column: A chiral stationary phase column is required. Polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) are often effective for the separation of ABA and its analogs.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. For reversed-phase chiral HPLC, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol can be used.

  • Flow Rate: A typical analytical flow rate is 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where ABA and its analogs absorb, typically around 254 nm.

  • Procedure: Dissolve the crude (±)-7'-Hydroxy ABA in the mobile phase and inject it onto the chiral column. Collect the separated enantiomeric peaks. The absolute configuration of the separated enantiomers can be determined by comparing their circular dichroism (CD) spectra to that of natural S-(+)-ABA.

III. Characterization of this compound

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimentally obtained spectra should be acquired and compared with literature values where available. The following are expected chemical shift regions based on the structure.

  • ¹H NMR:

    • Olefinic protons: Signals in the range of 5.5 - 8.0 ppm.

    • Hydroxymethyl protons (-CH₂OH): A signal around 3.5 - 4.5 ppm.

    • Ring protons: Signals in the aliphatic region.

    • Methyl protons: Singlets for the gem-dimethyl groups and the methyl group on the side chain.

  • ¹³C NMR:

    • Carbonyl carbon (keto group): A signal in the range of 190 - 200 ppm.

    • Carboxylic acid carbon: A signal around 170 ppm.

    • Olefinic carbons: Signals in the range of 120 - 160 ppm.

    • Carbon bearing the tertiary alcohol: A signal around 70-80 ppm.

    • Hydroxymethyl carbon (-CH₂OH): A signal around 60-70 ppm.

    • Aliphatic carbons: Signals in the lower field region.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to olefinic, hydroxymethyl, ring, and methyl protons.
¹³C NMR Signals for carbonyl, carboxylic acid, olefinic, and aliphatic carbons.
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ at m/z 281.1389 or [M-H]⁻ at m/z 279.1234 for C15H20O5.

B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized this compound. The expected exact mass can be calculated from its molecular formula (C15H20O5).

Mandatory Visualizations

ABA Metabolic Pathway

ABAMetabolism cluster_main Major Catabolic Pathway cluster_minor Minor Oxidative Pathways cluster_conjugation Conjugation ABA ABA 8_OH_ABA 8'-Hydroxy ABA ABA->8_OH_ABA CYP707A 7_OH_ABA This compound ABA->7_OH_ABA 7'-Hydroxylase 9_OH_ABA 9'-Hydroxy ABA ABA->9_OH_ABA 9'-Hydroxylase ABA_GE ABA-Glucosyl Ester ABA->ABA_GE UGT PA Phaseic Acid (PA) 8_OH_ABA->PA spontaneous DPA Dihydrophaseic Acid (DPA) PA->DPA

Caption: Metabolic pathways of Abscisic Acid (ABA).

Experimental Workflow for this compound Synthesis

SynthesisWorkflow Start α-Ionone Step1 Step 1: Acetoxylation (Iodine, Silver Acetate) Start->Step1 Intermediate1 Acetoxylated α-Ionone Step1->Intermediate1 Step2 Step 2: Oxidation (tert-Butyl Chromate) Intermediate1->Step2 Intermediate2 Oxidized Intermediate Step2->Intermediate2 Step3 Step 3: Side Chain Formation (Wittig/HWE type reaction) Intermediate2->Step3 Intermediate3 2Z/2E Ester Mixture Step3->Intermediate3 Step4 Step 4: Hydrolysis (Porcine Liver Esterase) Intermediate3->Step4 Product (±)-7'-Hydroxy ABA Step4->Product Purification Chiral HPLC Purification Product->Purification FinalProduct (+)- and (-)-7'-Hydroxy ABA Purification->FinalProduct Characterization Characterization (NMR, MS) FinalProduct->Characterization

Caption: Workflow for the chemical synthesis of this compound.

References

Application Note: A Competitive Immunoassay for the Detection of 7'-Hydroxy Abscisic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that regulates numerous aspects of plant growth, development, and stress responses. The metabolic inactivation of ABA is a critical process for controlling its endogenous levels and signaling activity. One of the major catabolic pathways involves the hydroxylation of ABA at the 7' position to form 7'-Hydroxy Abscisic Acid (7'-OH ABA). The quantification of 7'-OH ABA is essential for understanding the dynamics of ABA metabolism and its role in plant physiology.

This application note describes a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 7'-OH ABA in plant tissue extracts. The assay is based on the competition between free 7'-OH ABA in the sample and a 7'-OH ABA-horseradish peroxidase (HRP) conjugate for binding to a limited number of monoclonal antibodies specific to 7'-OH ABA coated on a microtiter plate. The subsequent enzymatic reaction with a chromogenic substrate allows for the quantification of 7'-OH ABA, where the signal intensity is inversely proportional to the concentration of 7'-OH ABA in the sample.

Principle of the Assay

This immunoassay is a competitive ELISA designed for the quantitative measurement of 7'-OH ABA. The microplate is pre-coated with a monoclonal antibody specific for 7'-OH ABA. During the assay, a known amount of 7'-OH ABA conjugated to horseradish peroxidase (HRP) competes with the 7'-OH ABA present in the standards or samples for the limited binding sites of the antibody. After an incubation period, the unbound components are washed away. The addition of a substrate solution results in the development of color, with the intensity being inversely proportional to the concentration of 7'-OH ABA in the samples. The reaction is then stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the 7'-OH ABA standards, which is then used to determine the concentration of 7'-OH ABA in the unknown samples.

Materials and Methods

Materials Required but Not Supplied
  • 7'-Hydroxy Abscisic Acid standard

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Horseradish Peroxidase (HRP)

  • Sephadex G-25 column

  • Dialysis tubing (MWCO 10 kDa)

  • 96-well microplates

  • Microplate reader with a 450 nm filter

  • Pipettes and pipette tips

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

Experimental Protocols

1. Preparation of 7'-Hydroxy ABA-BSA Conjugate (for Immunogen)

This protocol describes the conjugation of 7'-OH ABA to Bovine Serum Albumin (BSA) using the carbodiimide (EDC) and N-hydroxysuccinimide (NHS) method to create an immunogen for antibody production.

  • Dissolve 10 mg of 7'-OH ABA in 1 mL of dimethylformamide (DMF).

  • Add 15 mg of EDC and 10 mg of NHS to the 7'-OH ABA solution.

  • Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxyl group of 7'-OH ABA.

  • Dissolve 20 mg of BSA in 5 mL of 0.1 M phosphate buffer (pH 8.0).

  • Slowly add the activated 7'-OH ABA solution to the BSA solution while stirring.

  • Continue stirring the reaction mixture overnight at 4°C.

  • Purify the conjugate by dialysis against phosphate-buffered saline (PBS) at 4°C for 48 hours with several buffer changes to remove unreacted reagents.

  • Characterize the conjugate by UV-Vis spectrophotometry to confirm the coupling of 7'-OH ABA to BSA.

2. Production of Monoclonal Antibodies against this compound

This protocol outlines the generation of monoclonal antibodies with high specificity for 7'-OH ABA using hybridoma technology.

  • Immunization: Emulsify the 7'-OH ABA-BSA conjugate with an equal volume of Freund's complete adjuvant (for the initial injection) or Freund's incomplete adjuvant (for subsequent booster injections).

  • Inject BALB/c mice intraperitoneally with 100 µg of the conjugate per mouse.

  • Administer booster injections every 3-4 weeks.

  • Monitor the antibody titer in the mouse serum using an indirect ELISA with 7'-OH ABA-HRP as the coating antigen.

  • Three days before fusion, give a final intravenous booster injection of the conjugate in saline.

  • Hybridoma Fusion: Fuse spleen cells from the immunized mouse with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).

  • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening: Screen the hybridoma culture supernatants for the presence of antibodies specific to 7'-OH ABA using a competitive ELISA.

  • Cloning: Select and clone the hybridoma cells producing the desired antibodies by limiting dilution to obtain monoclonal cell lines.

  • Antibody Production and Purification: Expand the selected monoclonal hybridoma clones in vitro or in vivo (ascites) to produce a larger quantity of monoclonal antibodies.

  • Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

3. Preparation of this compound-HRP Conjugate (for Competitive ELISA)

This protocol details the conjugation of 7'-OH ABA to Horseradish Peroxidase (HRP) to be used as the tracer in the competitive ELISA.

  • Activate the carboxyl group of 7'-OH ABA using the EDC/NHS chemistry as described in the 7'-OH ABA-BSA conjugate preparation protocol.

  • Dissolve 5 mg of HRP in 1 mL of 0.1 M bicarbonate buffer (pH 8.5).

  • Add the activated 7'-OH ABA solution to the HRP solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purify the 7'-OH ABA-HRP conjugate using a Sephadex G-25 column to remove unreacted 7'-OH ABA and byproducts.

  • Store the conjugate in a stabilizing buffer at 4°C.

4. Competitive ELISA Protocol for this compound Detection

  • Coating: Coat the wells of a 96-well microplate with 100 µL/well of the purified anti-7'-OH ABA monoclonal antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Competition: Add 50 µL of the 7'-OH ABA standards or plant tissue extract samples to the appropriate wells.

  • Immediately add 50 µL of the diluted 7'-OH ABA-HRP conjugate to each well.

  • Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate five times with 200 µL/well of wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Stop the enzymatic reaction by adding 50 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

The concentration of 7'-OH ABA in the samples is determined by referring to a standard curve. The standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding 7'-OH ABA concentration on the x-axis. A four-parameter logistic curve fit is recommended for analyzing competitive ELISA data.

Table 1: Typical Standard Curve Data for this compound Competitive ELISA

7'-OH ABA (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance% B/B₀
01.8521.8481.850100.0
0.11.6251.6351.63088.1
0.51.1501.1601.15562.4
1.00.8200.8300.82544.6
5.00.3500.3600.35519.2
10.00.1800.1900.18510.0
20.00.1000.1100.1055.7

B/B₀ is the ratio of the absorbance of a standard or sample (B) to the absorbance of the zero standard (B₀).

Table 2: Cross-Reactivity Profile of the Anti-7'-OH ABA Monoclonal Antibody

Compound% Cross-Reactivity
7'-Hydroxy Abscisic Acid100
(+)-Abscisic Acid< 0.1
(-)-Abscisic Acid< 0.1
Phaseic Acid< 0.5
Dihydrophaseic Acid< 0.1
ABA-Glucose Ester< 0.1

% Cross-Reactivity = (IC₅₀ of 7'-OH ABA / IC₅₀ of competing compound) x 100

Visualizations

ABA_Signaling_Pathway cluster_stress Stress (e.g., Drought, Salinity) cluster_synthesis ABA Biosynthesis cluster_perception ABA Perception cluster_signaling Downstream Signaling Stress Stress ABA ABA Stress->ABA stimulates PYR/PYL/RCAR PYR/PYL/RCAR ABA->PYR/PYL/RCAR binds to PP2Cs PP2Cs PYR/PYL/RCAR->PP2Cs inhibits SnRK2s SnRK2s PP2Cs->SnRK2s dephosphorylates (inactivates) ABFs ABFs SnRK2s->ABFs phosphorylates (activates) Stomatal closure Stomatal closure SnRK2s->Stomatal closure promotes Stress-responsive genes Stress-responsive genes ABFs->Stress-responsive genes activates transcription Immunoassay_Workflow Start Start Hapten_Synthesis Synthesize 7'-OH ABA Hapten Start->Hapten_Synthesis Conjugation_Immunogen Conjugate to Carrier Protein (BSA) Hapten_Synthesis->Conjugation_Immunogen Conjugation_Tracer Conjugate to HRP Hapten_Synthesis->Conjugation_Tracer Immunization Immunize Mice Conjugation_Immunogen->Immunization Hybridoma Generate Hybridomas Immunization->Hybridoma Screening Screen for Specific Antibodies Hybridoma->Screening Cloning Clone Positive Hybridomas Screening->Cloning Antibody_Production Produce & Purify Monoclonal Antibody Cloning->Antibody_Production ELISA_Development Develop Competitive ELISA Antibody_Production->ELISA_Development Conjugation_Tracer->ELISA_Development Validation Validate Assay ELISA_Development->Validation End End Validation->End

Application of Exogenous 7'-Hydroxy ABA in Drought Stress Assays: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a critical phytohormone that orchestrates a plant's response to abiotic stresses, most notably drought. Its role in mediating stomatal closure to conserve water is a primary mechanism for plant survival under water-deficient conditions. The metabolic regulation of ABA levels is crucial, with its catabolism leading to various hydroxylated forms. While the 8'-hydroxylation of ABA is the major catabolic pathway, 7'-hydroxy ABA (7'-OH ABA) exists as a minor metabolite. This document explores the available scientific literature regarding the exogenous application of 7'-OH ABA in drought stress assays, providing an overview of its known effects and the broader context of ABA signaling.

Note: The scientific literature extensively covers the application of exogenous ABA in drought stress studies. However, specific research on the direct application and effects of exogenous this compound is limited. Therefore, this document will primarily focus on the well-established role and application protocols of ABA to provide a foundational understanding, while also summarizing the sparse information available for 7'-OH ABA.

ABA and this compound: A Comparative Overview

Abscisic acid's primary role in drought stress is to initiate a signaling cascade that leads to stomatal closure, thereby reducing water loss through transpiration[1][2][3]. This process is tightly regulated by the balance between ABA biosynthesis and catabolism. The main catabolic pathway involves the hydroxylation of ABA at the 8' position by CYP707A enzymes, which leads to the formation of 8'-hydroxy ABA and subsequently phaseic acid[4][5].

This compound is considered a minor metabolite of ABA[5][6]. Research has investigated its interaction with the key ABA catabolic enzyme, ABA 8'-hydroxylase (CYP707A3). Studies have shown that while 7'-OH ABA is a metabolite, it is not a potent inhibitor of this enzyme, suggesting that its regulatory role in ABA catabolism may be limited[6].

Application of Exogenous ABA in Drought Stress Assays: A Model for 7'-OH ABA Studies

Given the scarcity of data on 7'-OH ABA, the well-documented protocols for exogenous ABA application can serve as a template for designing future experiments with 7'-OH ABA. Exogenous application of ABA has been shown to enhance drought tolerance in various plant species by improving physiological and biochemical responses.

Summary of Quantitative Data from Exogenous ABA Studies

The following table summarizes the typical effects of exogenous ABA application on key drought stress parameters, which could be measured in analogous experiments with 7'-OH ABA.

ParameterPlant SpeciesTreatmentResultReference
Relative Water Content MaizeDrought + Exogenous ABAAlleviated the decrease in relative water content caused by drought.[7]
Relative Electrolyte Leakage MaizeDrought + 1 µM ABADecreased relative electrolyte leakage by 20.86-27.36% compared to drought alone.[7]
H₂O₂ Content MaizeDrought + 1 µM ABADecreased H₂O₂ content by 21.46-30.91% compared to drought alone.[7]
GSH Content MaizeDrought + 1 µM ABAIncreased GSH content by 21.01-29.26% compared to drought alone.[7]
GSSG Content MaizeDrought + 1 µM ABAReduced GSSG content by 12.68-19.87% compared to drought alone.[7]
Stomatal Resistance Durum WheatDrought + Exogenous ABASignificantly increased stomatal resistance.[8]
Malondialdehyde (MDA) Content Durum WheatDrought + Exogenous ABADecreased MDA content compared to drought-stressed plants.[8]
Plant Height MaizeDrought + 75 µM ABAIncreased plant height compared to drought-stressed plants.[9]
Fresh Weight MaizeDrought + 75 µM ABAEnhanced recovery of shoot and root fresh weight compared to drought-stressed plants.[9]
Dry Weight MaizeDrought + 75 µM ABAIncreased shoot and root dry weight compared to drought-stressed plants.[9]

Experimental Protocols for Drought Stress Assays

The following are detailed methodologies for key experiments involving the application of exogenous ABA, which can be adapted for 7'-OH ABA.

Protocol 1: General Plant Drought Stress Assay with Exogenous Hormone Application

Objective: To evaluate the effect of exogenous hormone application on plant tolerance to drought stress.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, maize, wheat)

  • Potting mix (soil, sand, and vermiculite mixture)

  • Hormone stock solution (e.g., ABA or 7'-OH ABA in ethanol or DMSO)

  • Watering solution

  • Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)

Procedure:

  • Plant Growth: Grow seedlings in pots under optimal conditions for a specified period (e.g., 2-3 weeks for Arabidopsis, longer for cereals).

  • Drought Stress Induction: Withhold watering to induce drought stress. The duration of water withholding will depend on the plant species and pot size.

  • Hormone Application:

    • Foliar Spray: Prepare a working solution of the hormone (e.g., 1-100 µM ABA) with a surfactant (e.g., 0.01% Tween-20). Spray the leaves until runoff. The control group should be sprayed with a mock solution (containing the solvent and surfactant).

    • Soil Drench: Apply a known volume and concentration of the hormone solution directly to the soil. The control group receives the mock solution.

  • Data Collection: Monitor plants for signs of drought stress (e.g., wilting). After the stress period, collect samples for physiological and biochemical analysis (see Protocol 2 and 3).

  • Recovery: Re-water the plants and monitor their survival and recovery rate over several days.

Protocol 2: Measurement of Stomatal Aperture

Objective: To determine the effect of exogenous hormone application on stomatal closure.

Materials:

  • Leaf epidermal peels

  • Microscope slides and coverslips

  • Microscope with a camera and image analysis software

  • Buffer solution (e.g., MES-KCl buffer)

  • Hormone solution

Procedure:

  • Leaf Preparation: Excise leaves from plants treated with the hormone or control solution.

  • Epidermal Peels: Carefully peel the abaxial (lower) epidermis of the leaf and mount it on a microscope slide in a drop of buffer.

  • Hormone Treatment (for in-vitro assay): Alternatively, float epidermal peels in a buffer solution and then transfer them to a solution containing the desired hormone concentration for a specific incubation time (e.g., 2-3 hours).

  • Imaging: Observe the stomata under the microscope and capture images.

  • Analysis: Measure the width and length of the stomatal pore using image analysis software. Calculate the stomatal aperture (width/length ratio). At least 30-50 stomata should be measured per treatment.

Protocol 3: Measurement of Relative Water Content (RWC)

Objective: To assess the plant water status following hormone treatment under drought.

Materials:

  • Fresh leaves

  • Analytical balance

  • Distilled water

  • Petri dishes

  • Filter paper

Procedure:

  • Fresh Weight (FW): Excise a leaf and immediately record its fresh weight.

  • Turgid Weight (TW): Place the leaf in a petri dish with distilled water and allow it to rehydrate for 4-6 hours at 4°C in the dark. Blot the leaf dry and record its turgid weight.

  • Dry Weight (DW): Dry the leaf in an oven at 80°C for 24-48 hours until a constant weight is achieved. Record the dry weight.

  • Calculation: Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.

Signaling Pathways and Visualization

ABA Signaling Pathway in Stomatal Closure

Drought stress triggers the biosynthesis of ABA. ABA is then perceived by PYR/PYL/RCAR receptors. This binding leads to the inactivation of PP2C phosphatases, which in turn activates SnRK2 kinases. Activated SnRK2s phosphorylate and activate downstream targets, including ion channels in guard cells, leading to ion efflux, loss of turgor, and ultimately, stomatal closure[10].

ABA_Signaling_Pathway Drought Drought Stress ABA_biosynthesis ABA Biosynthesis Drought->ABA_biosynthesis ABA ABA ABA_biosynthesis->ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2C PP2C (Negative Regulator) PYR_PYL_RCAR->PP2C Inhibits SnRK2 SnRK2 Kinases (Positive Regulator) PP2C->SnRK2 Inhibits Ion_Channels Ion Channels (e.g., SLAC1) SnRK2->Ion_Channels Activates Ion_Efflux Ion Efflux (K+, Cl-) Ion_Channels->Ion_Efflux Turgor_Loss Guard Cell Turgor Loss Ion_Efflux->Turgor_Loss Stomatal_Closure Stomatal Closure Turgor_Loss->Stomatal_Closure

Caption: ABA signaling cascade leading to stomatal closure.

Experimental Workflow for Drought Stress Assay

The following diagram illustrates a typical workflow for assessing the impact of an exogenous compound on plant drought tolerance.

Experimental_Workflow Plant_Growth 1. Plant Growth (Optimal Conditions) Treatment_Groups 2. Divide into Treatment Groups (Control, Hormone) Plant_Growth->Treatment_Groups Drought_Induction 3. Induce Drought Stress (Water Withholding) Treatment_Groups->Drought_Induction Hormone_Application 4. Apply Exogenous Hormone (Spray or Drench) Drought_Induction->Hormone_Application Data_Collection 5. Data Collection (Physiological & Biochemical) Hormone_Application->Data_Collection Analysis 6. Data Analysis Data_Collection->Analysis Conclusion 7. Conclusion Analysis->Conclusion

Caption: Workflow for a plant drought stress experiment.

Conclusion and Future Directions

The application of exogenous ABA is a well-established method for enhancing plant drought tolerance and serves as a valuable tool for research. While direct evidence for the efficacy of exogenous 7'-OH ABA in drought stress assays is currently lacking in the scientific literature, the protocols and endpoints established for ABA provide a clear roadmap for future investigations.

Future research should focus on:

  • Synthesizing and purifying 7'-OH ABA to enable its use in biological assays.

  • Performing dose-response experiments to determine the optimal concentration of exogenous 7'-OH ABA for inducing a physiological response.

  • Conducting comparative studies with ABA to understand the relative potency and specific effects of 7'-OH ABA on stomatal conductance, water relations, and overall drought tolerance.

  • Investigating the signaling pathway of 7'-OH ABA to determine if it acts through the canonical ABA receptors or has a distinct mode of action.

By systematically exploring the role of 7'-OH ABA, researchers can gain a more comprehensive understanding of ABA metabolism and its role in plant stress physiology, potentially uncovering new avenues for developing strategies to enhance crop resilience to drought.

References

Application Notes and Protocols for Profiling Abscisic Acid (ABA) and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that regulates various aspects of plant growth, development, and stress responses. Its metabolic pathway involves a series of hydroxylation and conjugation steps, leading to the formation of metabolites such as phaseic acid (PA), dihydrophaseic acid (DPA), neophaseic acid (neoPA), and ABA-glucose ester (ABA-GE). Accurate and sensitive profiling of ABA and its hydroxylated metabolites is crucial for understanding plant physiology and for agricultural and pharmaceutical research. This document provides detailed application notes and protocols for the quantification of these compounds using various analytical techniques.

Methods for Profiling ABA and its Metabolites

Several analytical methods are available for the quantification of ABA and its metabolites, each with its own advantages in terms of sensitivity, specificity, and throughput. The most commonly employed techniques include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of ABA and its metabolites due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[1][2] Ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) offers rapid and robust quantification.[3]

Workflow for LC-MS/MS Analysis of ABA and Metabolites

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plant Tissue (1-100 mg) Homogenization Homogenization in Extraction Solvent Sample->Homogenization Extraction Extraction (e.g., Methanol/Water/Acetic Acid) Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification UPLC UPLC Separation Purification->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for ABA and metabolite analysis by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of ABA and its metabolites.[4] This method often requires derivatization to increase the volatility and thermal stability of the analytes.[5][6]

Workflow for GC-MS Analysis of ABA and Metabolites

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Plant Tissue Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification Derivatization Derivatization (e.g., Methylation) Purification->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for ABA and metabolite analysis by GC-MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the quantification of ABA.[7][8][9][10][11] This method is based on the competitive binding between ABA in the sample and a labeled ABA standard to a limited number of antibody binding sites.[8][9][10] While generally less specific than mass spectrometry-based methods, ELISA kits offer a convenient and cost-effective option for screening a large number of samples.[5]

Principle of Competitive ELISA for ABA Quantification

Competitive_ELISA cluster_well Microtiter Well cluster_reagents Added Reagents cluster_binding Competitive Binding cluster_detection Detection Pre-coated ABA Pre-coated ABA Bound Complex 1 Antibody binds Pre-coated ABA Pre-coated ABA->Bound Complex 1 Sample ABA Sample ABA Bound Complex 2 Antibody binds Sample ABA Sample ABA->Bound Complex 2 Anti-ABA Antibody Anti-ABA Antibody Anti-ABA Antibody->Bound Complex 1 Anti-ABA Antibody->Bound Complex 2 HRP-conjugate HRP-conjugate Bound Complex 1->HRP-conjugate Substrate Substrate HRP-conjugate->Substrate Color Development Color Development (Inverse to Sample ABA) Substrate->Color Development

Caption: Principle of competitive ELISA for ABA quantification.

Quantitative Data Summary

MethodAnalyte(s)Typical Sample AmountDetection LimitLinear RangeReference
UPLC-ESI-MS/MSABA, PA, DPA, neoPA, ABA-GE, 7'-OH-ABA, 9'-OH-ABA, ABA-aldehyde, ABA-alcohol1-5 mg fresh weight0.1-1 pmol (negative ion mode), 0.01-0.50 pmol (positive ion mode)Not Specified[3]
GC-MSABA and precursorsA few milligrams100 fg on columnNot Specified[12]
GC-MSABA, JA, SA, IAA and precursorsNot Specified2-10 ng/mLFour orders of magnitude[13]
ELISAABA50-100 µl plant extract0.04 µg/ml0.156-10 µg/ml[8][10]
ELISAABANot Specified0.78 ng/mL1.56 - 100 ng/mL[9]

Experimental Protocols

Protocol 1: UPLC-ESI-MS/MS Profiling of ABA and its Metabolites

This protocol is adapted from a method for the analysis of ABA and its metabolites in plant tissues.[3]

1. Materials and Reagents:

  • Plant tissue (1-5 mg fresh weight)

  • Extraction solvent: Methanol/Water/Acetic Acid (10:89:1, v/v/v)

  • Deuterium-labeled internal standards (e.g., d6-ABA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)

  • Methanol, Acetonitrile, Formic Acid (LC-MS grade)

  • UPLC system coupled to a tandem mass spectrometer

2. Sample Preparation:

  • Weigh 1-5 mg of fresh plant tissue and freeze in liquid nitrogen.

  • Homogenize the frozen tissue.

  • Add 1 mL of cold extraction solvent containing the internal standards.

  • Vortex and incubate at 4°C for 30 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) Purification:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. UPLC-ESI-MS/MS Analysis:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Ionization Mode: Electrospray Ionization (ESI), negative and/or positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Use specific precursor-product ion transitions for each analyte and internal standard.

Protocol 2: GC-MS Analysis of ABA

This protocol provides a general guideline for GC-MS analysis of ABA.[4][6]

1. Materials and Reagents:

  • Plant tissue

  • Extraction solvent (e.g., 80% acetone)

  • Internal standard (e.g., d6-ABA)

  • Derivatizing agent (e.g., (trimethylsilyl)diazomethane)

  • Solvents for partitioning (e.g., ethyl acetate, hexane)

  • GC-MS system

2. Sample Preparation:

  • Homogenize plant tissue in the extraction solvent with the internal standard.

  • Centrifuge and collect the supernatant.

  • Partition the extract with an organic solvent like ethyl acetate to extract acidic compounds including ABA.

  • Evaporate the organic phase to dryness.

3. Derivatization:

  • Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

  • Add the derivatizing agent (e.g., (trimethylsilyl)diazomethane) and incubate to convert ABA to its methyl ester.

  • Quench the reaction and evaporate the solvent.

  • Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane).

4. GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to separate the derivatized analytes.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Protocol 3: ABA Quantification by Competitive ELISA

This protocol is a general guide based on commercially available ABA ELISA kits.[7][8][10] Always refer to the specific kit manual for detailed instructions.

1. Materials:

  • ABA ELISA Kit (containing pre-coated microplate, ABA standards, anti-ABA antibody, HRP-conjugate, substrate, and stop solution).

  • Plant extract.

  • Microplate reader.

2. Assay Procedure:

  • Prepare ABA standards and samples according to the kit instructions.

  • Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • Add 50 µL of anti-ABA antibody to each well.

  • Incubate as recommended in the kit manual (e.g., 1 hour at 37°C).

  • Wash the plate several times with the provided wash buffer.

  • Add 100 µL of HRP-conjugate to each well and incubate.

  • Wash the plate again.

  • Add 90 µL of TMB substrate to each well and incubate in the dark.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the ABA concentration in the samples by comparing their absorbance to the standard curve.

ABA Signaling Pathway

Abscisic acid perception and signaling involve a core pathway that leads to the activation of downstream responses, including the regulation of gene expression and stomatal closure.

Core ABA Signaling Pathway

ABA_Signaling ABA ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2C Type 2C Protein Phosphatases (PP2Cs) PYR_PYL_RCAR->PP2C inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibition AREB_ABF AREB/ABF Transcription Factors SnRK2->AREB_ABF activation Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure ABA_Response ABA-Responsive Gene Expression AREB_ABF->ABA_Response

Caption: Simplified diagram of the core ABA signaling pathway.

References

Application Notes and Protocols: Quantification of 7'-Hydroxy Abscisic Acid Using Deuterium-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that regulates plant growth, development, and stress responses. Its metabolic pathway involves several hydroxylated and conjugated forms, with 7'-Hydroxy ABA being a notable, albeit minor, catabolite in many plant species.[1] Accurate quantification of ABA and its metabolites is crucial for understanding the intricate signaling networks that govern plant physiology. This application note details a robust and sensitive method for the quantification of this compound in plant tissues using a deuterium-labeled internal standard (d4-7'-Hydroxy ABA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring high accuracy and precision.

Abscisic Acid Signaling Pathway

The canonical ABA signaling pathway is initiated by the perception of ABA by intracellular receptors of the PYR/PYL/RCAR family. In the absence of ABA, protein phosphatases type 2C (PP2Cs) are active and dephosphorylate and inactivate SNF1-related protein kinases 2 (SnRK2s). Upon ABA binding, the PYR/PYL/RCAR receptors undergo a conformational change that allows them to bind to and inhibit PP2Cs. This inhibition relieves the negative regulation of SnRK2s, which then become active through autophosphorylation. Activated SnRK2s phosphorylate downstream targets, including AREB/ABF transcription factors, which in turn regulate the expression of ABA-responsive genes, leading to various physiological responses such as stomatal closure and stress adaptation. The metabolic inactivation of ABA, including its conversion to this compound, is a key mechanism for attenuating the ABA signal.

ABA_Signaling_Pathway ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR Metabolism ABA Metabolism (e.g., to this compound) ABA->Metabolism PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C Inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibition AREB_ABF AREB/ABF Transcription Factors SnRK2->AREB_ABF Phosphorylation ABA_Genes ABA-Responsive Genes AREB_ABF->ABA_Genes Regulation Response Physiological Response ABA_Genes->Response

Figure 1. Simplified diagram of the core ABA signaling pathway.

Experimental Protocol: Quantification of this compound

This protocol outlines the necessary steps for the extraction, purification, and quantification of this compound from plant tissues using d4-7'-Hydroxy ABA as an internal standard.

Materials and Reagents
  • This compound analytical standard

  • d4-7'-Hydroxy ABA internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Experimental Workflow

Experimental_Workflow Sample Plant Tissue Sample (e.g., leaves, roots, seeds) Homogenization Homogenization in Liquid Nitrogen Sample->Homogenization Extraction Extraction with Methanol containing d4-7'-Hydroxy ABA Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid Phase Extraction (SPE) Purification Supernatant->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation to Dryness under Nitrogen Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2. General workflow for the extraction and analysis of this compound.

Step-by-Step Protocol
  • Sample Preparation and Homogenization:

    • Weigh approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled extraction solvent (80% methanol in water) containing a known concentration of the internal standard, d4-7'-Hydroxy ABA (e.g., 10 ng/mL).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation:

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant into a new microcentrifuge tube.

  • Solid Phase Extraction (SPE) Purification:

    • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer should be operated in negative ionization mode using Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound and its deuterated internal standard should be optimized. Based on the known fragmentation of ABA, the following transitions are proposed:

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound279.1169.1-20
d4-7'-Hydroxy ABA (Internal Standard)283.1173.1-20

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard.

Method Validation Data

The following table summarizes typical performance characteristics of this analytical method.

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Precision (%RSD) < 10%
Accuracy (Recovery %) 90 - 110%
Matrix Effects Minimal due to the use of a co-eluting internal standard

Conclusion

The described LC-MS/MS method, incorporating a deuterium-labeled internal standard, provides a highly selective, sensitive, and accurate means for the quantification of this compound in plant tissues. This protocol can be readily adopted by researchers in plant biology, agricultural science, and drug discovery to investigate the role of ABA metabolism in various physiological and pathological processes. The detailed workflow and method parameters serve as a comprehensive guide for the successful implementation of this analytical technique.

References

Application Notes and Protocols for the Analytical Separation of 7'-Hydroxy ABA Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that regulates various aspects of plant growth, development, and stress responses. The hydroxylation of ABA at the 7'-position is a key step in its catabolism, leading to the formation of 7'-hydroxy abscisic acid (7'-OH ABA). This metabolite exists as stereoisomers, and the individual biological activities of these isomers are of significant interest in agricultural and pharmaceutical research. The development of robust analytical methods for the separation and quantification of 7'-Hydroxy ABA isomers is crucial for understanding their physiological roles and for potential applications in drug development.

This document provides detailed application notes and protocols for the extraction, separation, and quantification of this compound and its isomers from plant matrices. The methods described herein utilize modern analytical techniques, including Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and specific quantification, and a proposed chiral High-Performance Liquid Chromatography (HPLC) method for the separation of stereoisomers.

I. Analysis of Total this compound by UPLC-MS/MS

This section details a validated method for the extraction and quantification of total this compound from plant tissue, adapted from Hradecká et al., 2009.

Experimental Protocol

1. Sample Preparation and Extraction

  • Plant Tissue Homogenization:

    • Weigh 1-5 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled extraction solvent (methanol:water:acetic acid, 10:89:1, v/v/v).

    • Add internal standards (e.g., deuterium-labeled ABA metabolites) to the extraction mixture for accurate quantification.

    • Vortex the mixture for 1 minute.

    • Incubate at 4°C for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an Oasis® HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the ABA metabolites with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Instrument: Waters ACQUITY UPLC® System or equivalent.

    • Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 50% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific MRM transitions for 7'-OH ABA and internal standards need to be optimized on the specific instrument. A starting point for 7'-OH ABA (precursor ion m/z 279.1) would be to monitor for characteristic product ions.

Data Presentation
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound279.1Optimized Value0.05Optimized ValueOptimized Value
Internal StandardSpecific m/zSpecific m/z0.05Optimized ValueOptimized Value
Table 1: Example of a structured table for summarizing UPLC-MS/MS parameters. The exact values for product ions, cone voltage, and collision energy should be determined empirically.

Experimental Workflow

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Plant Tissue Homogenization Extraction Solvent Extraction with Internal Standards Homogenization->Extraction Homogenized Tissue Purification Solid-Phase Extraction (SPE) Extraction->Purification Crude Extract UPLC UPLC Separation Purification->UPLC Purified Extract MSMS MS/MS Detection (MRM) UPLC->MSMS Separated Analytes Quantification Quantification MSMS->Quantification MRM Data

UPLC-MS/MS workflow for total this compound.

II. Proposed Method for the Separation of this compound Isomers by Chiral HPLC

Experimental Protocol

1. Sample Preparation

  • Follow the same sample preparation and SPE purification protocol as described in Section I. The purified extract containing total this compound can be used for chiral separation.

2. Chiral HPLC Analysis

  • Instrument: A standard HPLC system with a UV or Diode Array Detector (DAD). For higher sensitivity and confirmation, the HPLC can be coupled to a mass spectrometer.

  • Chiral Stationary Phase (CSP) Selection:

    • Option 1 (Polysaccharide-based): Chiralpak® AD-H or Chiralcel® OD-H columns are excellent starting points, as they have a broad range of applicability for separating chiral acids.

    • Option 2 (Pirkle-type): A (R,R)-Whelk-O® 1 or similar Pirkle-type column can also be effective.

  • Proposed Chromatographic Conditions (Normal Phase):

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). A typical starting composition would be 80:20:0.1 (v/v/v). The ratio of hexane to isopropanol should be optimized to achieve the best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Proposed Chromatographic Conditions (Reversed Phase):

    • Column: Chiralpak® AD-RH (150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: An isocratic or gradient elution may be required. Start with an isocratic elution of 70:30 A:B and adjust as needed.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm or MS detection.

3. Method Optimization

  • The separation of enantiomers on a chiral stationary phase is highly dependent on the mobile phase composition. It is crucial to systematically vary the ratio of the polar modifier (e.g., isopropanol in normal phase) and the acidic additive (e.g., TFA or acetic acid) to optimize the resolution between the isomers.

  • Temperature can also play a significant role in chiral separations and should be investigated.

Data Presentation
ParameterProposed Value (Normal Phase)Proposed Value (Reversed Phase)
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:isopropanol:TFA (80:20:0.1)Water (0.1% FA):Acetonitrile (70:30)
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25°C25°C
Detection UV (254 nm)UV (254 nm) or MS
Table 2: Proposed starting conditions for chiral HPLC method development for the separation of this compound isomers.

Logical Workflow for Chiral Method Development

Chiral_Method_Dev cluster_prep Preparation cluster_dev Method Development Cycle cluster_final Final Method Purified_Sample Prepare Purified 7'-OH ABA Extract Initial_Run Perform Initial Run with Starting Conditions Purified_Sample->Initial_Run Select_CSP Select Chiral Stationary Phase Select_CSP->Initial_Run Evaluate_Sep Evaluate Separation (Resolution) Initial_Run->Evaluate_Sep Optimize_MP Optimize Mobile Phase Composition Evaluate_Sep->Optimize_MP Resolution < 1.5 Optimize_Temp Optimize Temperature Evaluate_Sep->Optimize_Temp Resolution approaching 1.5 Final_Method Validated Chiral Separation Method Evaluate_Sep->Final_Method Resolution ≥ 1.5 Optimize_MP->Evaluate_Sep Optimize_Temp->Evaluate_Sep

Chiral method development workflow.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the analysis of this compound. The UPLC-MS/MS method allows for the sensitive and accurate quantification of total this compound in complex plant matrices. The proposed chiral HPLC method provides a solid foundation for researchers to develop a validated protocol for the separation of this compound isomers, which is essential for elucidating their specific biological functions. Successful implementation of these methods will advance our understanding of ABA metabolism and its implications in plant science and beyond.

References

Application Notes: In Vitro Bioassays for Determining 7'-Hydroxy ABA Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Hydroxy Abscisic Acid (7'-OH ABA) is a hydroxylated metabolite of Abscisic Acid (ABA), a key phytohormone involved in various physiological processes in plants, including stress responses and seed development.[1] Understanding the biological activity of 7'-OH ABA is crucial for dissecting the intricate ABA signaling network and for the development of novel plant growth regulators. This document provides detailed application notes and protocols for in vitro bioassays designed to determine the activity of 7'-OH ABA. The primary methodologies covered include receptor binding assays, protein phosphatase 2C (PP2C) inhibition assays, and reporter gene assays. These assays are fundamental in characterizing the hormonal activity of 7'-OH ABA and its potential applications in agriculture and drug development.

Signaling Pathway of Abscisic Acid

The canonical ABA signaling pathway involves a core regulatory module comprising ABA receptors (PYR/PYL/RCAR), Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s). In the absence of ABA, PP2Cs actively dephosphorylate and inactivate SnRK2s, thereby repressing downstream signaling. Upon ABA binding, the PYR/PYL/RCAR receptors undergo a conformational change that enables them to interact with and inhibit the activity of PP2Cs. This relieves the repression of SnRK2s, which then phosphorylate and activate downstream targets, including ABA-responsive element (ABRE)-binding transcription factors (ABFs), leading to the transcriptional regulation of ABA-responsive genes.

Caption: Core ABA Signaling Pathway.

Quantitative Data Summary

Direct quantitative data such as EC50 or IC50 values for 7'-OH ABA are not extensively reported in publicly available literature. However, existing studies provide a qualitative and comparative assessment of its activity.

CompoundBioassay TypeObserved ActivityReference(s)
7'-OH ABA General Hormonal ActivityDemonstrates notable hormonal activity.[1]
7'-OH ABA Barley Aleurone LayersLess active than ABA, but more active than phaseic acid.[2]
7'-OH ABA PP2C Inhibition (ABI2/RCAR)Moderately active in regulating ABI2 activity.

It is recommended that researchers empirically determine the EC50 and IC50 values for 7'-OH ABA in their specific assay systems using the protocols outlined below.

Experimental Protocols

The following protocols provide a framework for the in vitro determination of 7'-OH ABA activity. It is crucial to include (+)-ABA as a positive control in all experiments to benchmark the activity of 7'-OH ABA.

In Vitro Receptor-Ligand Binding Assay

This assay measures the direct interaction of 7'-OH ABA with ABA receptors. A common method is a competitive binding assay using a radiolabeled ABA ligand.

Objective: To determine the binding affinity of 7'-OH ABA to PYR/PYL/RCAR receptors.

Materials:

  • Recombinant PYR/PYL/RCAR receptors (e.g., His-tagged PYL9/RCAR1)

  • [³H]-(+)-ABA (radiolabeled ligand)

  • Unlabeled (+)-ABA (for positive control and standard curve)

  • 7'-OH ABA (test compound)

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA)

  • Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂)

  • Ni-NTA coated microplates or beads

  • Scintillation cocktail and counter

Protocol:

  • Receptor Immobilization: To each well of a Ni-NTA coated microplate, add a solution of His-tagged PYR/PYL/RCAR receptor in binding buffer. Incubate for 1-2 hours at 4°C to allow the receptor to bind to the plate.

  • Washing: Wash the wells three times with cold wash buffer to remove any unbound receptor.

  • Competitive Binding: Prepare a series of dilutions of unlabeled (+)-ABA and 7'-OH ABA in binding buffer.

  • Add a fixed concentration of [³H]-(+)-ABA to each well, along with the varying concentrations of unlabeled (+)-ABA (for the standard curve) or 7'-OH ABA (for the test compound). Include a control with only [³H]-(+)-ABA to determine maximum binding.

  • Incubate the plate for 2-3 hours at 4°C with gentle agitation.

  • Washing: Wash the wells five times with cold wash buffer to remove unbound ligands.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-(+)-ABA against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.

Receptor_Binding_Workflow A Immobilize His-tagged Receptor on Ni-NTA Plate B Wash to Remove Unbound Receptor A->B C Add [³H]-ABA and Competitor (ABA or 7'-OH ABA) B->C D Incubate to Allow Binding C->D E Wash to Remove Unbound Ligands D->E F Add Scintillation Cocktail E->F G Measure Radioactivity F->G H Calculate IC50 G->H

Caption: Receptor-Ligand Binding Assay Workflow.
In Vitro PP2C Inhibition Assay

This assay measures the ability of 7'-OH ABA to promote the inhibition of PP2C activity by ABA receptors.

Objective: To determine the concentration of 7'-OH ABA required to achieve 50% inhibition of PP2C activity (IC50).

Materials:

  • Recombinant PP2C (e.g., His-tagged ABI1 or ABI2)

  • Recombinant PYR/PYL/RCAR receptor (e.g., PYL9/RCAR1)

  • (+)-ABA (positive control)

  • 7'-OH ABA (test compound)

  • Phosphatase Substrate (e.g., p-nitrophenyl phosphate - pNPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 1 M NaOH)

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing the assay buffer, a fixed concentration of the PP2C enzyme, and the PYR/PYL/RCAR receptor.

  • Ligand Addition: Add serial dilutions of (+)-ABA or 7'-OH ABA to the wells. Include a control with no ligand (maximum PP2C activity) and a control with a saturating concentration of (+)-ABA (maximum inhibition).

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the ligand to bind to the receptor and the receptor-ligand complex to bind to the PP2C.

  • Substrate Addition: Initiate the phosphatase reaction by adding the pNPP substrate to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), allowing the PP2C to dephosphorylate the substrate.

  • Stop Reaction: Stop the reaction by adding the stop solution to each well. The dephosphorylation of pNPP results in a yellow product (p-nitrophenol) that can be measured colorimetrically.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PP2C inhibition for each concentration of the test compound relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[3]

PP2C_Inhibition_Workflow A Combine PP2C, Receptor, and Assay Buffer in Plate B Add Serial Dilutions of ABA or 7'-OH ABA A->B C Pre-incubate for Ligand-Receptor-PP2C Binding B->C D Add pNPP Substrate to Initiate Reaction C->D E Incubate at 30°C D->E F Add Stop Solution E->F G Measure Absorbance at 405 nm F->G H Calculate IC50 G->H

Caption: PP2C Inhibition Assay Workflow.
In Vitro Transcriptional Activation (Reporter Gene) Assay

This assay utilizes a cell-free system or protoplasts to reconstitute the ABA signaling pathway and measure the activation of a reporter gene.

Objective: To determine the concentration of 7'-OH ABA required to induce a half-maximal response of an ABA-inducible promoter (EC50).

Materials:

  • Recombinant core signaling components: PYR/PYL/RCAR receptor, PP2C, SnRK2 kinase, and an ABF transcription factor.[4][5]

  • A DNA template containing an ABA-responsive promoter (e.g., pMAPKKK18 or RD29B) driving a luciferase reporter gene.[6]

  • In vitro transcription/translation system (e.g., wheat germ extract or rabbit reticulocyte lysate) or plant protoplasts.

  • (+)-ABA (positive control)

  • 7'-OH ABA (test compound)

  • Luciferase assay reagent

  • Luminometer

Protocol (using an in vitro transcription/translation system):

  • Reaction Setup: In a microfuge tube, combine the in vitro transcription/translation system components with the recombinant PYR/PYL/RCAR receptor, PP2C, SnRK2, ABF, and the reporter DNA template.[4]

  • Ligand Addition: Add serial dilutions of (+)-ABA or 7'-OH ABA to the reaction tubes. Include a no-ligand control.

  • Incubation: Incubate the reactions at the optimal temperature for the transcription/translation system (e.g., 25-30°C) for 1-2 hours to allow for protein expression and signaling cascade activation.

  • Luciferase Assay: Add the luciferase assay reagent to each reaction tube according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a control (if applicable). Plot the luminescence intensity against the logarithm of the compound concentration to determine the EC50 value.

Reporter_Gene_Workflow A Combine Recombinant Signaling Proteins, Reporter DNA, and Tx/Tl System B Add Serial Dilutions of ABA or 7'-OH ABA A->B C Incubate for Transcription/ Translation and Signaling B->C D Add Luciferase Assay Reagent C->D E Measure Luminescence D->E F Calculate EC50 E->F

Caption: Reporter Gene Assay Workflow.

Conclusion

The in vitro bioassays described provide a robust framework for characterizing the biological activity of 7'-Hydroxy ABA. While quantitative data for 7'-OH ABA is currently limited, the provided protocols enable researchers to systematically evaluate its potency and efficacy in comparison to ABA. Such studies are essential for advancing our understanding of ABA metabolism and signaling and for the rational design of new molecules for agricultural and pharmaceutical applications.

References

Application Notes and Protocols for the Purification of 7'-Hydroxy Abscisic Acid from Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that regulates various aspects of plant growth, development, and stress responses. The hydroxylation of ABA at the 7'-position to form 7'-Hydroxy ABA is a key step in its catabolism. Accurate quantification and purification of this compound from complex plant matrices are crucial for understanding its physiological roles and for potential applications in agriculture and drug development. This document provides detailed protocols and application notes for the successful purification of this compound.

Data Presentation

Table 1: Summary of Quantitative Data for ABA and its Metabolites Analysis
ParameterABAThis compoundPhaseic Acid (PA)Dihydrophaseic Acid (DPA)ABA-GEReference
Recovery Rate (%) 67-87Not explicitly stated, but expected to be similar to other metabolites67-8767-8767-87[1]
Limit of Detection (LOD) 0.22 µg L⁻¹Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[2]
Limit of Quantification (LOQ) 1.1 µg L⁻¹Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[2]
Linear Regression (R²) >0.998Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[2]

Note: While specific quantitative data for this compound is not always reported separately, the methodologies presented are suitable for its analysis, and similar performance to other ABA metabolites is expected.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol outlines the initial extraction of ABA and its metabolites from a complex plant matrix.

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v) or 80% Methanol

  • Centrifuge

  • Centrifuge tubes (50 mL)

  • Rotary evaporator

Procedure:

  • Sample Collection and Freezing: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a 50 mL centrifuge tube.

    • Add 10 mL of pre-chilled extraction solvent for every 1 gram of tissue.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 1-2 hours in the dark.

  • Centrifugation:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, avoiding the pellet.

  • Solvent Evaporation:

    • Concentrate the supernatant to the aqueous phase using a rotary evaporator at a temperature below 40°C.

Protocol 2: Solid-Phase Extraction (SPE) for Crude Purification

This protocol describes the clean-up of the crude extract to remove interfering compounds. A C18 reverse-phase SPE cartridge is commonly used.

Materials:

  • C18 SPE cartridges

  • SPE manifold

  • Methanol

  • Ultrapure water

  • 1% Acetic acid in water

  • Elution solvent: Methanol or Acetonitrile

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 5 mL of ultrapure water.

  • Sample Loading:

    • Adjust the pH of the aqueous extract from Protocol 1 to approximately 3.0 with 1% acetic acid.

    • Load the acidified extract onto the conditioned C18 cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 1% acetic acid in water to remove polar impurities.

    • Further wash with 5 mL of a low percentage of organic solvent (e.g., 10% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the retained ABA and its metabolites, including this compound, with 5 mL of the elution solvent (e.g., 80% methanol).

  • Drying:

    • Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the separation of this compound from other ABA metabolites using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 analytical or semi-preparative column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Reconstitute the dried eluate from Protocol 2 in a small volume (e.g., 200 µL) of the initial mobile phase composition (e.g., 10% Mobile Phase B in Mobile Phase A) and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used. An example gradient is:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: Linear gradient from 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Injection Volume: 10-50 µL.

    • Detection: UV absorbance at 254 nm or 269 nm.[2]

  • Fraction Collection: Collect the fraction corresponding to the retention time of the this compound standard.

Protocol 4: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol describes the sensitive and specific quantification of purified this compound.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 UPLC/UHPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • This compound analytical standard

  • Deuterated internal standard (e.g., d6-ABA)

Procedure:

  • Sample Preparation: The collected fraction from HPLC can be directly injected or dried down and reconstituted in the initial mobile phase. Spiking with a known concentration of a deuterated internal standard is recommended for accurate quantification.

  • LC-MS/MS Conditions:

    • Column: C18 UPLC/UHPLC column.

    • Mobile Phase: A similar gradient to the HPLC method can be used, but with a faster flow rate and shorter run time suitable for UPLC/UHPLC.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for ABA and its metabolites.

    • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

      • Example Transition for ABA: m/z 263 -> 153[3] (Note: Specific transitions for this compound should be determined by infusing a standard).

  • Quantification: Generate a calibration curve using the analytical standard and calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.

Mandatory Visualization

ABA_Metabolism_and_Signaling cluster_biosynthesis ABA Biosynthesis cluster_catabolism ABA Catabolism cluster_signaling ABA Signaling Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin 9-cis-Neoxanthin Violaxanthin->Neoxanthin NXS Xanthoxin Xanthoxin Neoxanthin->Xanthoxin NCED ABA_Aldehyde ABA-Aldehyde Xanthoxin->ABA_Aldehyde ABA Abscisic Acid (ABA) ABA_Aldehyde->ABA AAO3 ABA_GE ABA-Glucosyl Ester (ABA-GE) (Inactive/Storage) ABA->ABA_GE UGT Hydroxy_ABA_8 8'-Hydroxy ABA ABA->Hydroxy_ABA_8 CYP707A Hydroxy_ABA_7 This compound ABA->Hydroxy_ABA_7 CYP707A (presumed) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR ABA_GE->ABA BG1 Phaseic_Acid Phaseic Acid (PA) Hydroxy_ABA_8->Phaseic_Acid Spontaneous DPA Dihydrophaseic Acid (DPA) Phaseic_Acid->DPA PA Reductase PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits Stress_Response Stress Response Gene Expression (e.g., Stomatal Closure) SnRK2->Stress_Response Activates

Caption: ABA Metabolism and Signaling Pathway.

Experimental_Workflow Plant_Tissue Plant Tissue Sample Extraction Extraction (Acetone:Water:Acetic Acid or 80% Methanol) Plant_Tissue->Extraction Crude_Extract Crude Plant Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE Semi_Purified Semi-Purified Extract SPE->Semi_Purified HPLC HPLC Purification (C18 Column) Semi_Purified->HPLC Purified_Fraction Purified this compound Fraction HPLC->Purified_Fraction LCMS LC-MS/MS Quantification Purified_Fraction->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: Experimental Workflow for this compound Purification.

References

Application Notes and Protocols for Creating and Analyzing Mutants to Study 7'-Hydroxy-Abscisic Acid (ABA) Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Abscisic acid (ABA) is a critical phytohormone that regulates numerous aspects of plant growth, development, and response to environmental stressors.[1][2][3] The precise control of endogenous ABA levels is essential for plant survival and is achieved through a fine-tuned balance of biosynthesis and catabolism.[4][5] The primary catabolic pathway for ABA is initiated by hydroxylation at the 8'-position, catalyzed by CYP707A enzymes, leading to the formation of phaseic acid (PA) and dihydrophaseic acid (DPA).[5][6][7]

However, minor oxidative pathways, including hydroxylation at the 7'- and 9'-positions, also contribute to ABA metabolism.[8] 7'-Hydroxy ABA (7'-OH ABA) is a metabolite of ABA that demonstrates hormonal activity, yet its precise physiological role and the enzymes responsible for its synthesis remain largely uncharacterized.[8][9] It is understood that the enzymes responsible for 7'-hydroxylation are likely distinct from the well-studied ABA 8'-hydroxylases.[8]

These application notes provide a comprehensive framework for creating and analyzing mutants to elucidate the function of 7'-OH ABA. Given that the gene(s) encoding 7'-hydroxylase are not yet definitively identified, this guide focuses on a forward genetics approach. This involves generating a random mutant population and subsequently screening for individuals with altered 7'-OH ABA levels. The characterization of such mutants will be instrumental in identifying the genetic components of this metabolic pathway and understanding the specific contribution of 7'-OH ABA to the overall ABA signaling network.

Key Experimental Protocols

Protocol 1: Generation of a Mutagenized Plant Population (Forward Genetics)

This protocol describes the use of Ethyl Methane Sulfonate (EMS) for chemical mutagenesis in Arabidopsis thaliana, a common model organism for plant genetics.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Ethyl Methane Sulfonate (EMS)

  • 0.5 M Sodium phosphate buffer (pH 7.5)

  • 100 mM Sodium thiosulfate

  • 0.1% (v/v) Tween-20 solution

  • Sterile water

  • Safety goggles, chemical-resistant gloves, and lab coat

  • Fume hood

  • Shaker

  • Soil, pots, and growth chamber

Methodology:

  • Seed Preparation: Weigh approximately 5,000-10,000 M2 generation seeds.[10]

  • EMS Treatment (Perform in a fume hood):

    • Pre-soak seeds in sterile water for 4-6 hours to imbibe.

    • Remove the water and add a freshly prepared 0.2-0.3% (v/v) EMS solution in sodium phosphate buffer.

    • Incubate on a shaker at a gentle speed for 8-12 hours at room temperature.

  • EMS Inactivation and Washing:

    • Carefully decant the EMS solution into a waste container with 1 M NaOH for inactivation.

    • Wash the seeds with 100 mM sodium thiosulfate for 15 minutes to neutralize residual EMS.

    • Rinse the seeds thoroughly with sterile water at least 10 times.

  • Sowing and Growth:

    • Resuspend the mutagenized seeds (M1 generation) in a 0.1% agar solution.

    • Sow the seeds densely on soil flats. Grow the plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).

  • M2 Seed Collection:

    • Allow the M1 plants to self-pollinate.

    • Harvest the M2 seeds in bulk. This M2 population will contain homozygous recessive mutations and is ready for screening.[10]

Protocol 2: Screening for Mutants with Altered this compound Levels

This protocol outlines a high-throughput screening method to identify mutants with altered ABA metabolite profiles from the M2 population.

Materials:

  • M2 mutagenized seeds

  • Wild-type (WT) control seeds

  • Growth media (e.g., Murashige and Skoog - MS medium) with and without stress inducers (e.g., mannitol, NaCl, or exogenous ABA).

  • Liquid handling system (optional, for high-throughput)

  • Equipment for phytohormone extraction (see Protocol 3)

  • LC-MS/MS system for metabolite analysis

Methodology:

  • Primary Screen (Phenotypic):

    • Sterilize and sow M2 seeds on MS plates containing a concentration of ABA that inhibits germination or seedling growth in the wild type (e.g., 0.4 µM ABA).[11]

    • Screen for mutants that show either hypersensitivity or insensitivity to the exogenous ABA.[10][11] While not specific to 7'-OH ABA, this enriches for mutants with altered ABA metabolism or signaling.

  • Secondary Screen (Metabolomic):

    • Select a subset of M2 plants (e.g., several thousand individuals) for direct metabolite profiling.

    • Grow individual M2 plants and a WT control under standard and stress (e.g., drought) conditions. Drought stress is known to induce large increases in ABA content.[12]

    • Collect tissue samples (e.g., rosettes or leaves) from each plant.

    • Perform phytohormone extraction as detailed in Protocol 3.

    • Analyze the extracts using LC-MS/MS to quantify levels of ABA, 7'-OH ABA, PA, and DPA.

  • Mutant Identification:

    • Identify individual plants that exhibit a significant deviation in the ratio of 7'-OH ABA to total ABA compared to the wild-type population.

    • Specifically look for mutants with:

      • Reduced/Absent 7'-OH ABA: Suggests a loss-of-function mutation in a 7'-hydroxylase.

      • Elevated 7'-OH ABA: Could indicate a gain-of-function mutation or a blockage in a downstream metabolic step.

  • Confirmation and Propagation:

    • Once a putative mutant is identified, allow it to self-pollinate and collect M3 seeds.

    • Confirm the altered metabolite phenotype in the M3 generation to ensure the mutation is heritable.

Protocol 3: Quantification of ABA and its Metabolites by LC-MS/MS

This protocol provides a method for the extraction, purification, and quantification of ABA and its hydroxylated metabolites from plant tissue.

Materials:

  • Plant tissue (fresh or frozen in liquid N₂)

  • Extraction solvent: Methanol:Water:Formic Acid (90:9:1, v/v/v)[13]

  • Deuterium-labeled internal standards (e.g., D6-ABA)

  • Mortar and pestle or tissue lyser

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

  • LC-MS/MS system (e.g., coupled with a reverse-phase column)[13]

Methodology:

  • Sample Preparation:

    • Weigh approximately 50-100 mg of plant tissue, previously ground to a fine powder in liquid nitrogen.[13]

  • Extraction:

    • Add 1 mL of pre-chilled (-20°C) extraction solvent containing the internal standard (e.g., D6-ABA at a known concentration).[13][14]

    • Homogenize the sample thoroughly.

    • Shake or vortex the sample for 60 minutes at 4°C.

    • Centrifuge at high speed (e.g., 20,000 RCF) for 10 minutes at 4°C.[13]

  • Purification:

    • Collect the supernatant. For cleaner samples, this can be directly used. For samples with high interference, an optional SPE cleanup step can be performed.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[13]

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system equipped with a reverse-phase column.

    • Use a gradient of solvents (e.g., methanol and water with 0.1% formic acid) to separate the compounds.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and fragment ions for ABA, 7'-OH ABA, PA, DPA, and the internal standard.

    • Quantify endogenous hormone levels by comparing the peak area of the analyte to the peak area of the known amount of internal standard.[15]

Protocol 4: Phenotypic Analysis of Confirmed Mutants

Once a mutant with a confirmed alteration in 7'-OH ABA levels is established, its phenotype must be characterized.

Materials:

  • Confirmed mutant seeds (T3/T4 generation) and wild-type seeds

  • MS agar plates with varying concentrations of ABA, NaCl, and mannitol

  • Growth chambers with controlled humidity and light

  • Microscope with a camera for stomatal aperture measurements

Methodology:

  • Seed Germination Assays:

    • Sow mutant and WT seeds on MS plates containing a range of ABA concentrations (e.g., 0, 0.5, 1.0, 2.5 µM).

    • Score germination (radicle emergence) daily for 7 days.

    • Calculate the germination percentage and rate to assess ABA sensitivity.[10]

  • Seedling Growth Assays:

    • Germinate seeds on standard MS medium and then transfer 5-day-old seedlings to MS plates containing ABA, NaCl, or mannitol.

    • Measure primary root length and lateral root density after 7-10 days to evaluate stress tolerance and ABA response.[16]

  • Stomatal Aperture Analysis:

    • Grow plants under well-watered conditions.

    • Peel the epidermal layer from mature leaves and float it in a buffer solution.

    • Treat with ABA (e.g., 10 µM) or a control solution under light.

    • After a set time (e.g., 2 hours), capture images of stomata and measure the width of the stomatal pore. This assesses the stomatal response to ABA.

  • Drought Stress and Water Loss Assays:

    • Grow mutant and WT plants in pots under identical conditions.

    • Withhold water and monitor the plants for wilting symptoms.

    • For a quantitative measure of water loss, detach whole rosettes, weigh them immediately, and then re-weigh them at set time intervals to determine the rate of water loss through transpiration.[17]

Data Presentation

Quantitative data from the above experiments should be summarized for clear comparison.

Table 1: Hypothetical ABA and Metabolite Levels in Wild-Type vs. a Putative aba7'h-1 Mutant

GenotypeConditionABA (ng/g FW)7'-OH ABA (ng/g FW)Phaseic Acid (ng/g FW)
Wild-TypeControl25 ± 42.1 ± 0.555 ± 8
Wild-TypeDrought Stress250 ± 3018.5 ± 3.2480 ± 55
aba7'h-1Control28 ± 5Not Detected60 ± 10
aba7'h-1Drought Stress295 ± 45Not Detected550 ± 60
Data are presented as mean ± standard deviation. "Not Detected" indicates levels below the limit of quantification.

Table 2: Phenotypic Comparison of Wild-Type vs. a Putative aba7'h-1 Mutant

GenotypeAssay ConditionGermination Rate (at 72h)Primary Root Length (mm)Rate of Water Loss (% initial FW/h)
Wild-TypeMS + 1 µM ABA35% ± 5%8.5 ± 1.212% ± 1.5%
aba7'h-1MS + 1 µM ABA31% ± 6%7.9 ± 1.515% ± 2.0%
Data are presented as mean ± standard deviation. A higher rate of water loss may indicate impaired stomatal closure.

Visualizations

ABA_Catabolism ABA Abscisic Acid (ABA) (Active) OH_8 8'-Hydroxy ABA ABA->OH_8 CYP707A (Major Pathway) OH_7 This compound (Active?) ABA->OH_7 Putative 7'-Hydroxylase (Minor Pathway, Gene Unknown) PA Phaseic Acid (PA) OH_8->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) (Inactive) PA->DPA PAR Unknown Further Metabolites OH_7->Unknown

Caption: ABA catabolism, highlighting the major 8'-hydroxylation pathway and the minor 7'-hydroxylation pathway.

Mutant_Screening_Workflow start M2 Seed Population (from EMS mutagenesis) screen Primary Screen: Phenotype on ABA plates (optional enrichment) start->screen grow Grow individual M2 plants (WT and Mutagenized) start->grow Direct Metabolomic Screen screen->grow stress Apply Control and Drought Stress Conditions grow->stress harvest Harvest Tissue Samples stress->harvest extract Hormone Extraction (Protocol 3) harvest->extract analyze LC-MS/MS Analysis: Quantify ABA, 7'-OH ABA, PA extract->analyze identify Identify Mutants with Altered 7'-OH ABA Levels analyze->identify identify->grow No Significant Change confirm Confirm Phenotype in M3 Generation identify->confirm Putative Mutant characterize Full Phenotypic Characterization (Protocol 4) confirm->characterize map Gene Identification (Mapping / Sequencing) characterize->map

Caption: Workflow for forward genetic screening to identify mutants with altered 7'-OH ABA metabolism.

ABA_Signaling ABA ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor binds PP2C PP2C Phosphatases (Negative Regulator) Receptor->PP2C inhibits SnRK2 SnRK2 Kinases (Positive Regulator) PP2C->SnRK2 dephosphorylates (inactivates) TF Transcription Factors (e.g., ABFs) SnRK2->TF phosphorylates (activates) Gene ABA-Responsive Gene Expression TF->Gene activates Response Physiological Responses (Stomatal closure, etc.) Gene->Response

Caption: A simplified diagram of the core ABA signaling pathway in plants.

References

Troubleshooting & Optimization

troubleshooting low recovery of 7'-Hydroxy ABA during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the extraction of 7'-Hydroxy Abscisic Acid (7'-OH ABA). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low recovery of 7'-OH ABA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 7'-Hydroxy ABA and why is its accurate quantification important?

7'-Hydroxy Abscisic Acid (7'-OH ABA) is a hydroxylated metabolite of Abscisic Acid (ABA), a key phytohormone involved in various plant processes, including stress responses and development. Accurate quantification of 7'-OH ABA is crucial for understanding the metabolic pathways of ABA and its role in physiological and pathological conditions.

Q2: What are the common causes of low recovery of 7'-OH ABA during extraction?

Low recovery of 7'-OH ABA can stem from several factors during the extraction process. These include:

  • Suboptimal Extraction Solvent: The choice of solvent and its composition is critical for efficiently extracting 7'-OH ABA from the sample matrix.

  • Inefficient Solid-Phase Extraction (SPE): Problems during the SPE cleanup step, such as improper cartridge conditioning, sample pH mismatch, analyte breakthrough during loading, or incomplete elution, are common culprits.

  • Degradation of 7'-OH ABA: The stability of 7'-OH ABA can be affected by factors like pH, temperature, and exposure to light during the extraction process.

  • Incomplete Hydrolysis of Conjugates: 7'-OH ABA can exist as conjugates, such as 7'-OH ABA-glucosyl ester (7'-OH ABA-GE). If the goal is to measure total 7'-OH ABA, incomplete hydrolysis of these conjugates will lead to low recovery of the free form.

  • Matrix Effects in LC-MS/MS Analysis: Components of the sample matrix can interfere with the ionization of 7'-OH ABA, leading to inaccurate quantification.

Q3: How can I improve the recovery of 7'-OH ABA from my samples?

To improve recovery, consider the following:

  • Optimize your extraction protocol: This includes selecting the appropriate solvent system and extraction technique.

  • Refine your Solid-Phase Extraction (SPE) method: Pay close attention to each step of the SPE process, from conditioning to elution.

  • Ensure complete hydrolysis of conjugates (if required): Use appropriate enzymatic or chemical hydrolysis methods.

  • Use an internal standard: A deuterated internal standard of 7'-OH ABA is highly recommended for accurate quantification, as it can compensate for losses during sample preparation and for matrix effects.[1]

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic approach to identifying and resolving the root causes of low 7'-OH ABA recovery.

Problem Area 1: Sample Preparation and Extraction

Issue: Inefficient extraction of 7'-OH ABA from the plant matrix.

Troubleshooting Steps:

  • Evaluate Extraction Solvent:

    • Recommendation: A common and effective extraction solvent for ABA and its metabolites is a mixture of an organic solvent with water and an acid.[1] A widely used solvent system is acetone:water:acetic acid (80:19:1, v/v/v).[1] Methanol-water mixtures with formic acid are also frequently used.

    • Action: If you are using a different solvent system, consider switching to one of these recommended mixtures.

  • Optimize Extraction Method:

    • Recommendation: Vigorous vortexing or sonication can enhance the extraction efficiency. For quantitative recovery, multiple extraction steps are often necessary. However, with the use of an appropriate internal standard, a single extraction with vigorous vortexing can be sufficient.[1]

    • Action: Ensure your homogenization and extraction steps are thorough. If not using an internal standard, perform at least two to three extraction cycles and pool the supernatants.

Problem Area 2: Solid-Phase Extraction (SPE) Cleanup

Issue: Loss of 7'-OH ABA during the SPE cleanup step.

Troubleshooting Workflow:

SPE_Troubleshooting start Low 7'-OH ABA Recovery After SPE check_conditioning Is the SPE cartridge properly conditioned and equilibrated? start->check_conditioning check_pH Is the sample pH optimized for retention? check_conditioning->check_pH No solution_conditioning Solution: - Condition with methanol, then equilibrate with water or loading buffer. - Do not let the sorbent run dry before loading. check_conditioning->solution_conditioning Yes check_loading Is analyte breakthrough occurring during loading? check_pH->check_loading No solution_pH Solution: - Adjust sample pH to be ~2 units below the pKa of 7'-OH ABA (similar to ABA's pKa of ~4.7) to ensure it is in its neutral form for reversed-phase SPE. check_pH->solution_pH Yes check_wash Is the analyte being lost during the wash step? check_loading->check_wash No solution_loading Solution: - Reduce the flow rate during sample loading. - Ensure the sample volume does not exceed the cartridge capacity. check_loading->solution_loading Yes check_elution Is the elution solvent strong enough? check_wash->check_elution No solution_wash Solution: - Use a weaker wash solvent (e.g., higher aqueous content). - Analyze the wash eluate to confirm if the analyte is being lost. check_wash->solution_wash Yes solution_elution Solution: - Use a stronger elution solvent (e.g., higher organic content, or addition of a small amount of base like ammonium hydroxide for anionic analytes on certain sorbents). - Perform multiple elution steps and pool the eluates. check_elution->solution_elution Yes end_node Improved Recovery check_elution->end_node No solution_conditioning->check_pH solution_pH->check_loading solution_loading->check_wash solution_wash->check_elution solution_elution->end_node

Caption: Troubleshooting workflow for low recovery during SPE.

Problem Area 3: Analyte Stability and Conjugate Hydrolysis

Issue: Degradation of 7'-OH ABA or incomplete measurement of the total pool.

Troubleshooting Steps:

  • Assess Analyte Stability:

    • Recommendation: ABA and its metabolites can be sensitive to high pH and prolonged exposure to light and high temperatures.

    • Action: Keep samples on ice or at 4°C throughout the extraction process. Minimize exposure to direct light. Analyze samples as quickly as possible after extraction or store them at -80°C.

  • Consider Conjugate Hydrolysis:

    • Recommendation: 7'-OH ABA can be present as a glucose ester. To measure the total amount of 7'-OH ABA, an alkaline or enzymatic hydrolysis step is necessary to cleave this conjugate.

    • Action: If you need to quantify the total 7'-OH ABA pool, incorporate a hydrolysis step into your protocol. Alkaline hydrolysis (e.g., with NaOH) followed by neutralization is a common chemical method. Enzymatic hydrolysis using a β-glucosidase can be a milder and more specific alternative.

Problem Area 4: LC-MS/MS Quantification

Issue: Inaccurate quantification due to matrix effects or improper method setup.

Troubleshooting Steps:

  • Implement an Internal Standard:

    • Recommendation: The use of a stable isotope-labeled internal standard, such as deuterated 7'-OH ABA (d-7'-OH ABA), is the gold standard for correcting for analyte loss during sample preparation and for mitigating matrix effects during LC-MS/MS analysis.[1]

    • Action: Add a known amount of the internal standard to your samples at the very beginning of the extraction procedure. The ratio of the analyte to the internal standard is then used for quantification.

  • Optimize MS Parameters:

    • Recommendation: Ensure that the mass spectrometer parameters (e.g., collision energy, cone voltage) are optimized for the specific fragmentation of 7'-OH ABA to achieve maximum sensitivity and specificity.

    • Action: Perform a tuning of the instrument using a pure standard of 7'-OH ABA to determine the optimal MS/MS transition and collision energy.

Experimental Protocols

Protocol 1: Extraction of 7'-OH ABA from Plant Tissue

This protocol is adapted from methods developed for ABA and its metabolites.[1]

  • Sample Homogenization:

    • Weigh 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (acetone:water:acetic acid, 80:19:1, v/v/v).

    • Add a known amount of deuterated 7'-OH ABA internal standard.

    • Homogenize using a bead beater or a tissue lyser for 1-2 minutes.

  • Extraction:

    • Vortex the homogenate vigorously for 10 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled. However, with an internal standard, a single robust extraction is often sufficient.[1]

  • Solvent Evaporation:

    • Evaporate the organic solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline for reversed-phase SPE (e.g., C18 or a polymeric sorbent like Oasis HLB).[1]

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Adjust the pH of the aqueous sample from the extraction step to ~3.0 with an acid (e.g., formic acid).

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 7'-OH ABA with 1-2 mL of methanol or acetonitrile. A small amount of a weak base (e.g., 0.1% ammonium hydroxide) in the elution solvent can improve the recovery of acidic compounds.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Quantitative Data Summary

The recovery of phytohormones can be highly variable depending on the matrix and the specifics of the extraction protocol. The use of an internal standard is crucial for obtaining accurate and precise quantitative data.

AnalyteExtraction MethodSPE CartridgeReported Recovery (%)Reference
ABA and its metabolites (including 7'-OH ABA)Acetone:water:acetic acid (80:19:1) with deuterated internal standardsOasis HLB65-90[1]

Signaling Pathways and Workflows

experimental_workflow sample Plant Tissue Sample homogenization Homogenization (in extraction solvent + internal standard) sample->homogenization extraction Extraction (Vortex/Sonicate) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporate Organic Solvent supernatant->evaporation spe Solid-Phase Extraction (SPE) Cleanup evaporation->spe elution Elution spe->elution final_prep Evaporate and Reconstitute elution->final_prep lcms LC-MS/MS Analysis final_prep->lcms

Caption: General experimental workflow for 7'-OH ABA extraction.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 7'-Hydroxyabscisic Acid (7'-OH-ABA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 7'-Hydroxyabscisic Acid (7'-OH-ABA). This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their mass spectrometry methods for accurate and sensitive quantification of this key abscisic acid metabolite.

Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode and precursor ion for 7'-OH-ABA?

For 7'-Hydroxy ABA, as with its parent compound abscisic acid (ABA), Negative Electrospray Ionization (ESI-) is the universally preferred mode. The carboxylic acid group on the molecule is readily deprotonated, forming a stable [M-H]⁻ ion in the negative mode, which provides excellent sensitivity.

The expected precursor ion to select in Q1 for 7'-OH-ABA (Molecular Formula: C₁₅H₂₀O₅, Molecular Weight: 280.31 g/mol ) is the deprotonated molecule at m/z 279.3 .

Q2: How should I select and optimize Multiple Reaction Monitoring (MRM) transitions for 7'-OH-ABA?

Multiple Reaction Monitoring (MRM) is essential for achieving high selectivity and sensitivity. This requires optimizing the transition from the precursor ion to one or more product ions.

  • Precursor Ion (Q1): Set to m/z 279.3 for [M-H]⁻.

  • Product Ion (Q3): Product ions are generated by collision-induced dissociation (CID) of the precursor. For ABA and its metabolites, common fragmentation pathways involve the loss of water (-18 Da) and cleavage of the side chain. To determine the optimal product ions and collision energies, a standard solution of 7'-OH-ABA should be infused directly into the mass spectrometer.

  • Optimization: While infusing the standard, perform a product ion scan to identify the most abundant fragments. Then, for the most intense product ions, perform an MRM experiment where the collision energy (CE) and cone voltage (or declustering potential) are ramped to find the values that yield the maximum signal intensity.

While optimal values are instrument-dependent, the following table provides a starting point for method development, based on common fragmentation patterns of related compounds.

AnalytePrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Cone Voltage (V)Collision Energy (eV)PolarityPurpose
7'-OH-ABA279.3169.1Optimize (20-40)Optimize (15-25)NegativeQuantifier (Example)
7'-OH-ABA279.3261.3Optimize (20-40)Optimize (10-20)NegativeQualifier (Loss of H₂O)

Values for Cone Voltage and Collision Energy are typical starting ranges and must be optimized empirically on your specific instrument.

Q3: What are typical ESI source parameters for analyzing ABA metabolites?

Source parameters are critical for efficient desolvation and ionization and can significantly impact signal intensity. These parameters often require optimization for the specific LC flow rate and mobile phase composition being used.[1][2]

ParameterTypical RangePurpose
Capillary Voltage2.5 - 4.0 kV (Negative)Promotes ion formation and transfer from the ESI probe.
Source Temperature120 - 150 °CAssists in solvent evaporation from the ESI plume.
Desolvation Gas Temp.350 - 500 °CFacilitates complete desolvation of ions before they enter the mass analyzer.
Desolvation Gas Flow600 - 1000 L/hrHigh flow of inert gas (typically nitrogen) to aid in desolvation.
Cone Gas Flow50 - 150 L/hrShapes the ESI plume and prevents solvent droplets from entering the MS.
Nebulizer Pressure35 - 50 psi (0.24 - 0.34 MPa)Controls the formation of fine droplets in the ESI source.
Q4: What are the recommended liquid chromatography (LC) conditions for 7'-OH-ABA?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating ABA and its metabolites.[3][4]

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is highly recommended.

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid. The acidic modifier ensures the analyte is in its protonated, less polar form, which aids retention on the reversed-phase column.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.1% acetic acid.

  • Gradient: A typical gradient would start at a low percentage of organic mobile phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a column wash, and then return to initial conditions for re-equilibration.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2 - 0.4 mL/min is common.

  • Injection Volume: Typically 1 - 10 µL.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 7'-OH-ABA.

Caption: Troubleshooting flowchart for low or no signal intensity.

Q1: I am seeing a weak or inconsistent signal. What should I do?

A weak or unstable signal can originate from multiple sources. Systematically check the following:

  • MS Tuning and Calibration: Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations.

  • Analyte Infusion: Prepare a fresh standard of 7'-OH-ABA (~1 µg/mL) and infuse it directly. If you still see no signal, the issue lies with the standard or the MS settings. Verify MRM transitions, cone voltage, and collision energy.

  • Source Conditions: An unstable spray can cause a fluctuating signal. Check the spray needle position and ensure gas flows and temperatures are appropriate for your LC flow rate. A common issue is insufficient desolvation gas flow or temperature.

  • LC System: Check for pressure fluctuations, which might indicate a leak or a failing pump seal. Ensure your mobile phases are fresh, correctly prepared with LC-MS grade reagents, and have been properly degassed.

  • Sample Preparation: Evaluate the efficiency of your extraction protocol. 7'-OH-ABA could be lost during sample cleanup or may have degraded. Ensure the final sample solvent is compatible with your mobile phase to avoid peak distortion.

Q2: The baseline is noisy, leading to poor signal-to-noise (S/N). How can this be improved?

High background noise can mask your analyte signal. Consider these solutions:

  • Solvent and System Contamination: Use only high-purity, LC-MS grade solvents and additives. Contaminated solvents are a primary source of chemical noise. If contamination is suspected, flush the entire LC-MS system with a strong solvent solution (e.g., 50:50 isopropanol:acetonitrile).

  • Optimize Cone Voltage: The cone voltage can be adjusted to minimize the transmission of background ions while maximizing the signal for your analyte. This parameter can be particularly useful for reducing noise in a specific MRM transition without affecting others.

  • Check for Electronic Noise: Ensure proper grounding of the LC-MS system. Turn off nearby electronic equipment (e.g., centrifuges, sonicators) to see if the noise level decreases.

  • Mobile Phase Additives: While acidic modifiers are necessary, ensure they are used at a low concentration (e.g., 0.1%). Higher concentrations can sometimes increase background noise.

Experimental Protocols & Workflows
Protocol: MRM Parameter Optimization via Infusion

This protocol describes the fundamental process of finding the optimal MS/MS parameters for 7'-OH-ABA.

  • Prepare Standard: Create a 1 µg/mL solution of 7'-OH-ABA in a solvent that matches your initial LC conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Find Precursor Ion: Acquire a full scan spectrum in negative ESI mode to confirm the presence and isolation of the [M-H]⁻ ion at m/z 279.3.

  • Optimize Cone Voltage: Select the precursor ion and ramp the cone voltage (or declustering potential) across a range (e.g., 10-80 V) to find the voltage that gives the maximum intensity.

  • Identify Product Ions: Set the cone voltage to its optimized value. Perform a product ion scan by selecting m/z 279.3 in Q1 and scanning Q3. Set a moderate collision energy (e.g., 20 eV) to induce fragmentation. Identify the most stable and abundant product ions.

  • Optimize Collision Energy: Create an MRM method for each promising product ion (e.g., 279.3 -> 169.1). For each transition, ramp the collision energy (e.g., 5-40 eV) to find the value that produces the most intense signal.

  • Finalize Method: Select the transition with the best S/N as your "quantifier" and a second, intense transition as your "qualifier." Your MS/MS method is now optimized.

Caption: General experimental workflow for 7'-OH-ABA analysis.

References

Technical Support Center: Quantification of ABA Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Abscisic Acid (ABA) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of ABA and its metabolites.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of ABA metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem IDQuestionPossible CausesSuggested Solutions
EXT-01 Why is the recovery of my ABA metabolites, particularly phaseic acid (PA) and dihydrophaseic acid (DPA), consistently low? Incomplete Cell Lysis: Insufficient disruption of plant cell walls can lead to poor release of intracellular metabolites. Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for all metabolites. Analyte Degradation: ABA and its metabolites can be sensitive to temperature and light. Inefficient Phase Separation: Poor separation of aqueous and organic layers during liquid-liquid extraction can result in analyte loss.Optimize Homogenization: Ensure tissue is flash-frozen in liquid nitrogen and thoroughly ground to a fine powder. Consider using mechanical disruption methods like bead beating. Solvent Optimization: A commonly used extraction solvent is a mixture of methanol and water.[1] Consider testing different ratios or adding a small percentage of acetic acid to improve the extraction of acidic compounds. Maintain Cold Chain and Low Light: Perform all extraction steps on ice and in low light conditions to minimize degradation. Improve Phase Separation: Ensure complete separation of layers by adequate centrifugation time and careful collection of the desired phase.
CHR-01 I'm observing poor peak shapes (tailing or fronting) for my analytes in the chromatogram. Column Overload: Injecting too concentrated a sample can lead to peak distortion. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analytes. Column Contamination or Degradation: Accumulation of matrix components or loss of stationary phase can affect peak shape. Mismatched Injection Solvent: The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase.Dilute Sample: Try injecting a more dilute sample to see if peak shape improves. Adjust Mobile Phase: Optimize the mobile phase pH with a small amount of formic or acetic acid to ensure analytes are in a single ionic state. Adjust the gradient profile for better separation. Column Maintenance: Use a guard column and regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Solvent Matching: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
MS-01 The signal intensity for my analytes is low and inconsistent between injections. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes. This is a known issue for some ABA metabolites like PA, ABA-GE, and DPA.[2][3][4] Ion Source Contamination: Buildup of non-volatile salts or other matrix components in the ion source can reduce sensitivity. Incorrect MS Parameters: Suboptimal ionization source parameters (e.g., temperature, gas flow) or MS/MS transition settings.Mitigate Matrix Effects: - Use Stable Isotope-Labeled Internal Standards: Incorporate deuterated standards (e.g., d6-ABA) for each analyte if available to normalize for variations in ionization.[1] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[2][4] - Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds before LC-MS analysis. Clean Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations. Optimize MS Parameters: Perform tuning and optimization of the mass spectrometer for each analyte to ensure optimal signal.
GEN-01 I am seeing high background noise in my chromatograms. Contaminated Solvents or Reagents: Impurities in solvents, water, or reagents can introduce background noise. Carryover from Previous Injections: Highly concentrated samples or sticky compounds can be retained in the system and elute in subsequent runs. Contaminated LC System: Buildup of contaminants in the tubing, injector, or other parts of the LC system.Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared reagents. Implement a Wash Method: Run blank injections with a strong solvent between samples to wash the column and injector. System Cleaning: Regularly flush the entire LC system with appropriate cleaning solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in quantifying ABA metabolites?

A1: The most significant challenge is often managing matrix effects.[2][3][4] Plant and biological samples are complex matrices, and co-eluting endogenous compounds can interfere with the ionization of ABA and its metabolites in the mass spectrometer, leading to inaccurate quantification.[2][4] This is particularly problematic for metabolites like phaseic acid (PA), ABA-glycosyl ester (ABA-GE), and dihydrophaseic acid (DPA).[2][3][4]

Q2: How can I compensate for matrix effects?

A2: Several strategies can be employed to compensate for matrix effects:

  • Stable Isotope-Labeled Internal Standards: This is the most effective method. A known amount of a stable isotope-labeled version of the analyte (e.g., d6-ABA) is added to the sample at the beginning of the extraction.[1] Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate normalization.

  • Matrix-Matched Calibration Curves: Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed.[2][4] This helps to ensure that the standards and the samples experience similar ionization suppression or enhancement.

  • Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample itself. While accurate, it is a labor-intensive method.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but it may also reduce the analyte concentration below the limit of detection.

Q3: What are the recommended extraction solvents for ABA and its metabolites from plant tissue?

A3: A common and effective extraction solvent is a mixture of methanol and water, often with the addition of a small amount of acid, such as acetic acid or formic acid.[1] The organic solvent disrupts cell membranes and precipitates proteins, while the water helps to extract the more polar metabolites. The acid ensures that ABA and its acidic metabolites are in their protonated form, which can improve extraction efficiency and chromatographic performance.

Q4: What are the typical LC-MS/MS parameters for the analysis of ABA?

A4: ABA is typically analyzed in negative ion mode using electrospray ionization (ESI). The multiple reaction monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions. For ABA, a common transition is m/z 263.2 → 153.1.[5] For the deuterated internal standard d6-ABA, the transition is m/z 269.2 → 159.1.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of ABA and its metabolites.

Table 1: LC-MS/MS Parameters for ABA and d6-ABA

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
ABA263.2153.1Negative ESI
d6-ABA269.2159.1Negative ESI

Data sourced from multiple studies.[5]

Table 2: Reported Recovery Rates for ABA Extraction

Extraction MethodMatrixAnalyteRecovery (%)
Methanol/water pH 5.5 (50:50 v/v)Grapevine LeafABA72 - 79
Solvent extraction with solid-phase cleanupBauhinia variegata LeavesABA and metabolites67 - 87

Recovery rates can vary significantly depending on the specific protocol and matrix.[1][2][4]

Experimental Protocols

Protocol 1: Extraction of ABA and its Metabolites from Plant Leaves

1. Sample Preparation:

  • Harvest leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.
  • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction:

  • Prepare an extraction solution of 80% methanol in water containing 1% acetic acid and a known concentration of d6-ABA internal standard.
  • Add 1 mL of the cold extraction solution to the tissue powder.
  • Vortex thoroughly to mix.
  • Incubate on ice for 30 minutes, with occasional vortexing.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube.
  • Re-extract the pellet with another 0.5 mL of the extraction solution, vortex, and centrifuge as before.
  • Combine the supernatants.

3. Cleanup (Optional but Recommended):

  • Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the residue in a small volume of 1% acetic acid.
  • Pass the reconstituted sample through a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
  • Wash the cartridge with 1% acetic acid to remove polar impurities.
  • Elute the ABA and its metabolites with methanol or acetonitrile.

4. Final Preparation for LC-MS/MS:

  • Evaporate the eluate to dryness.
  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
  • Centrifuge to pellet any insoluble material.
  • Transfer the clear supernatant to an autosampler vial for analysis.

Visualizations

ABA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABA ABA PYR_PYL PYR/PYL Receptors ABA->PYR_PYL Binds to PP2C PP2C (Negative Regulator) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 Dephosphorylates (Inactivates) Active_SnRK2 Active SnRK2 SnRK2->Active_SnRK2 Autophosphorylation (Activation) AREB_ABF AREB/ABF Transcription Factors Active_SnRK2->AREB_ABF Phosphorylates (Activates) ABA_Responsive_Genes ABA-Responsive Gene Expression AREB_ABF->ABA_Responsive_Genes Promotes Transcription Experimental_Workflow start Plant Tissue (e.g., Leaves) homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Solvent Extraction (Methanol/Water/Acid + IS) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant cleanup SPE Cleanup (Optional) supernatant->cleanup evaporation Evaporation supernatant->evaporation Without Cleanup cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing & Quantification analysis->data_processing

References

minimizing ion suppression effects for 7'-Hydroxy ABA analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of 7'-Hydroxy Abscisic Acid (7'-Hydroxy ABA) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This competition for ionization leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2][3]

Q2: Is this compound particularly susceptible to ion suppression?

A2: Interestingly, a study on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata found that this compound (7'OHABA) showed negligible matrix effects compared to other ABA metabolites like phaseic acid (PA) and dihydrophaseic acid (DPA).[4][5] However, the extent of ion suppression is highly dependent on the sample matrix. Therefore, it is still crucial to assess and minimize potential matrix effects for reliable quantification in different plant tissues or biological samples.

Q3: What are the primary sources of ion suppression in plant sample analysis?

A3: Common sources of ion suppression in plant extracts include salts, sugars, lipids, pigments (like chlorophyll), and secondary metabolites that are co-extracted with the analyte of interest.[1] These molecules can interfere with the droplet formation and solvent evaporation processes in the electrospray ionization (ESI) source.

Q4: How can I determine if ion suppression is affecting my this compound measurements?

A4: A common method to assess ion suppression is the post-column infusion experiment.[6] In this technique, a standard solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix sample (an extract of the same type of sample that does not contain the analyte) is injected. A dip in the baseline signal at the retention time of co-eluting matrix components indicates the presence of ion suppression.

Q5: What is the most effective way to counteract ion suppression?

A5: The most effective strategies involve a combination of efficient sample preparation to remove interfering matrix components, and optimized chromatographic separation to resolve this compound from any remaining matrix components.[1][2] The use of a stable isotope-labeled internal standard is also highly recommended to compensate for any unavoidable matrix effects.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound analysis.

Problem Potential Cause Recommended Solution
Low signal intensity or poor sensitivity for this compound Significant ion suppression: Co-eluting matrix components are interfering with the ionization of your analyte.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is often effective at removing interfering compounds.[1] Consider using a cartridge with a sorbent chemistry tailored for polar compounds. 2. Optimize Chromatography: Adjust the gradient profile of your LC method to better separate this compound from the region of ion suppression.[2] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may not be suitable for trace analysis.[3]
Poor reproducibility of results between samples Variable matrix effects: The extent of ion suppression is differing from sample to sample due to variations in the sample matrix.1. Use a Stable Isotope-Labeled Internal Standard: A deuterated this compound internal standard that co-elutes with the analyte will experience similar ion suppression, allowing for reliable quantification through ratiometric analysis.[4] 2. Standardize Sample Collection and Preparation: Ensure that all samples are collected and processed in a consistent manner to minimize variability in the matrix composition.
Peak tailing or fronting for this compound Interaction with metal components: Some acidic compounds can interact with the stainless steel components of the HPLC system, leading to poor peak shape and potential signal loss.Consider using a metal-free or PEEK-lined column and tubing: This can reduce interactions between the analyte and metal surfaces, improving peak shape and recovery.[7]
Sudden drop in signal during a batch run Contamination of the ion source: Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to a gradual or sudden decrease in sensitivity.1. Implement a Divert Valve: Use a divert valve to direct the flow from the LC to waste during the parts of the chromatogram where highly abundant, non-volatile matrix components elute, thus preventing them from entering the MS source. 2. Regular Source Cleaning: Follow the manufacturer's recommendations for cleaning the ion source to remove accumulated contaminants.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Tissues

This protocol is a general guideline and may need optimization for your specific plant matrix.

  • Homogenization: Homogenize 100 mg of frozen, ground plant tissue in 1 mL of extraction solvent (e.g., 80% methanol in water) containing an appropriate amount of deuterated this compound as an internal standard.

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX or similar) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the this compound and other acidic hormones with 1 mL of methanol containing 1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis

The following parameters are based on a published method for the analysis of ABA and its metabolites and can be used as a starting point for method development.[4]

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B.
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters (Negative Ion Mode ESI):

The following table summarizes optimized MS parameters for this compound from a study on Bauhinia variegata.[4] These should be optimized for your specific instrument.

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) Collision Energy (CE)
This compound279.1139.0-45 V-35 V
This compound279.1205.0-45 V-20 V

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Homogenization in Extraction Solvent (+ Internal Standard) centrifugation Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation and Reconstitution spe->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Poor Signal or Reproducibility? check_suppression Perform Post-Column Infusion Test start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present no_suppression Check Instrument Performance and Standard Stability suppression_present->no_suppression No optimize_prep Improve Sample Preparation (e.g., SPE) suppression_present->optimize_prep Yes optimize_chrom Optimize LC Separation optimize_prep->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is re_evaluate Re-evaluate Performance use_is->re_evaluate re_evaluate->optimize_prep Still Issues success Analysis Optimized re_evaluate->success Successful

References

stability of 7'-Hydroxy ABA in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 7'-Hydroxy Abscisic Acid

Welcome to the technical support center for 7'-Hydroxy Abscisic Acid (7'-Hydroxy ABA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions, and best-practice protocols to ensure the stability and integrity of your samples.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.

  • Possible Cause 1: Degradation due to improper storage. this compound, like its parent compound Abscisic Acid (ABA), may be susceptible to degradation under suboptimal storage conditions. While specific stability data for this compound is limited, information on ABA suggests that it is more stable when stored as a solid at low temperatures. Aqueous solutions of ABA are not recommended for storage for more than one day[1][2].

    • Solution: Store this compound as a solid in a tightly sealed container at -20°C or lower. For experimental use, prepare fresh solutions and use them immediately. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Photodegradation. ABA is known to be sensitive to UV light, which can cause isomerization and degradation[3]. It is plausible that this compound shares this sensitivity.

    • Solution: Protect solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Possible Cause 3: pH instability. The stability of compounds with carboxylic acid moieties can be pH-dependent.

    • Solution: When preparing aqueous solutions, consider the pH of the buffer. It is advisable to conduct preliminary stability tests at different pH values to determine the optimal range for your specific experimental conditions.

Issue 2: Difficulty in obtaining reproducible quantification of this compound.

  • Possible Cause 1: Inefficient extraction from biological matrices. The polarity of this compound may affect its extraction efficiency.

    • Solution: Optimize your extraction protocol. Methods for ABA and its metabolites often involve a liquid-liquid extraction with solvents like dichloromethane after acidification of the aqueous phase[4][5]. Solid-phase extraction (SPE) with C18 cartridges is also a common purification step[5].

  • Possible Cause 2: Lack of a suitable internal standard. Accurate quantification using methods like LC-MS requires a proper internal standard.

    • Solution: Use a deuterated internal standard, such as this compound-d2 or this compound-d7, to correct for matrix effects and variations in sample preparation and instrument response[6].

  • Possible Cause 3: Suboptimal analytical instrumentation parameters.

    • Solution: Develop and validate your analytical method (e.g., UPLC-MS/MS) to ensure high sensitivity and selectivity. Optimize parameters such as the mobile phase composition, column temperature, and mass spectrometry settings (e.g., collision energy)[5].

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

Q2: How should I prepare and store solutions of this compound?

A2: For immediate use, this compound can be dissolved in organic solvents such as ethanol, DMSO, or dimethylformamide[1][2]. For aqueous solutions, it is recommended to prepare them fresh for each experiment. If an aqueous solution must be stored, it should be for no longer than one day at 2-8°C in the dark. The solubility of ABA in PBS (pH 7.2) is low (approximately 0.3 mg/ml), and this may be similar for this compound[1][2].

Q3: What factors can affect the stability of this compound in solution?

A3: Several factors can influence the stability of this compound in solution:

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Exposure to UV light can cause photodegradation[3].

  • pH: Extreme pH values may lead to hydrolysis or other chemical transformations.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Purging solutions with an inert gas like nitrogen or argon can mitigate this.

  • Solvent: The choice of solvent can impact stability. While organic solvents are suitable for stock solutions, their presence in biological assays should be minimized.

Q4: How can I perform a stability study for this compound under my specific experimental conditions?

A4: To conduct a stability study, you can prepare a solution of this compound under your experimental conditions (e.g., in your specific buffer or cell culture medium). Aliquots of this solution can be stored under different conditions (e.g., varying temperatures, light exposure). At specified time points, an aliquot is taken and the concentration of this compound is quantified using a validated analytical method, such as UPLC-MS/MS. The degradation can be determined by comparing the concentration to that of a freshly prepared standard.

Data Presentation

As there is limited publicly available quantitative data on the stability of this compound, the following table is provided as a template for researchers to document their own findings from stability studies.

Table 1: Template for Stability of this compound Under Various Storage Conditions

Storage ConditionSolvent/MatrixTime PointConcentration (µg/mL)% Degradation
Temperature
-80°C (Solid)N/A0
1 month
6 months
1 year
-20°C (Solid)N/A0
1 month
6 months
1 year
4°C (in Solution)Buffer X0
24 hours
48 hours
1 week
Room Temp (in Solution)Buffer X0
4 hours
8 hours
24 hours
Light Exposure
Dark (in Solution)Buffer Y0
24 hours
Ambient Light (in Solution)Buffer Y0
24 hours
UV Light (in Solution)Buffer Y0
1 hour
pH
pH 4.0 (in Solution)Citrate Buffer0
24 hours
pH 7.0 (in Solution)Phosphate Buffer0
24 hours
pH 9.0 (in Solution)Tris Buffer0
24 hours

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of the solid in a sterile microfuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration.

  • Vortex briefly until the solid is completely dissolved.

  • Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C.

Protocol 2: Quantification of this compound using UPLC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Sample Preparation:

    • To 100 µL of sample (e.g., from a stability study), add an appropriate amount of deuterated internal standard (e.g., this compound-d2).

    • Perform a liquid-liquid extraction by adding an acidic buffer and an organic solvent (e.g., dichloromethane).

    • Vortex and centrifuge to separate the phases.

    • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for injection.

  • UPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is common.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid Solid this compound prep_solution Prepare Solution (e.g., Buffer, Media) prep_solid->prep_solution prep_aliquot Aliquot into Vials prep_solution->prep_aliquot storage_temp Temperature (-20°C, 4°C, RT) prep_aliquot->storage_temp storage_light Light (Dark, Ambient, UV) storage_ph pH (Acidic, Neutral, Basic) analysis_sampling Sample at Time Points (0, 24h, 48h, etc.) storage_temp->analysis_sampling analysis_extraction Extraction & Cleanup analysis_sampling->analysis_extraction analysis_quant UPLC-MS/MS Quantification analysis_extraction->analysis_quant analysis_data Data Analysis (% Degradation) analysis_quant->analysis_data

Caption: Experimental workflow for assessing the stability of this compound.

logical_relationships cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes Temperature Temperature Degradation Chemical Degradation Temperature->Degradation Light Light Exposure Isomerization Isomerization Light->Isomerization pH pH of Solution pH->Degradation Oxygen Presence of Oxygen Oxygen->Degradation Solvent Solvent/Matrix Solvent->Degradation Loss_of_Activity Loss of Bioactivity Degradation->Loss_of_Activity Isomerization->Loss_of_Activity Stability This compound Stability Loss_of_Activity->Stability

Caption: Factors affecting the stability of this compound.

References

Technical Support Center: Analysis of 7'-Hydroxy Abscisic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of 7'-Hydroxy Abscisic Acid (7'-OH ABA) in plant extracts. The focus is on overcoming matrix effects to ensure accurate and reliable quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for 7'-OH ABA analysis.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction: The solvent system may not be optimal for extracting 7'-OH ABA from the specific plant matrix.- Optimize the extraction solvent. A common starting point is 80% methanol with 0.1% formic acid.[1] - Ensure thorough homogenization of the plant tissue to maximize solvent contact. - Consider a second extraction step of the plant material pellet to ensure complete recovery.
Analyte Degradation: 7'-OH ABA, like other ABA metabolites, can be sensitive to temperature and light.- Perform all extraction steps at low temperatures (e.g., on ice or at 4°C).[1] - Minimize exposure of samples to light. - Use of antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent can prevent degradation.[1]
Inefficient Solid-Phase Extraction (SPE): The SPE cartridge type or the elution solvent may not be appropriate for 7'-OH ABA.- Use a C18-based SPE cartridge, which is commonly used for ABA and its metabolites. - Optimize the pH of the sample before loading onto the SPE column to ensure proper retention. - Test different elution solvents and volumes to ensure complete elution of 7'-OH ABA.
High Signal Suppression or Enhancement (Matrix Effects) Co-eluting Matrix Components: Other compounds from the plant extract are eluting at the same time as 7'-OH ABA and interfering with its ionization in the mass spectrometer.- Matrix-Matched Calibration: Prepare calibration standards in a blank plant extract that has been processed in the same way as the samples. This is crucial for accurate quantification, especially when significant matrix effects are present for other ABA metabolites.[2] - Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard for 7'-OH ABA (d-7'-OHABA) is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response. - Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of 7'-OH ABA is still above the limit of quantification (LOQ).
Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to signal instability and suppression.- Regularly clean the ion source of the mass spectrometer according to the manufacturer's instructions. - Use a divert valve to direct the flow to waste during the parts of the chromatographic run where the analyte of interest is not eluting, minimizing source contamination.
Poor Peak Shape or Resolution Suboptimal Chromatographic Conditions: The HPLC/UHPLC method may not be adequately separating 7'-OH ABA from other isomers or interfering compounds.- Optimize the mobile phase gradient and flow rate. A common mobile phase consists of water and acetonitrile or methanol with a small percentage of an acidifier like formic or acetic acid. - Ensure the analytical column is appropriate for phytohormone analysis (e.g., a C18 column). - Check for column degradation by running a standard to assess peak shape and retention time.
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.- Dilute the sample extract before injection.
Inconsistent Results Variability in Sample Preparation: Inconsistent homogenization, extraction times, or evaporation steps can introduce variability.- Standardize all steps of the sample preparation protocol. Use of an automated sample preparation system can improve reproducibility. - Ensure complete drying of the extract before reconstitution, as residual organic solvent can affect chromatographic performance.
Instrument Instability: Fluctuations in the LC or MS system can lead to variable results.- Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved before injecting samples. - Monitor system suitability by injecting a standard solution at regular intervals throughout the sample sequence.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in 7'-OH ABA analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix. These effects can lead to either signal suppression (lower response) or enhancement (higher response), resulting in inaccurate quantification of 7'-OH ABA. Plant extracts are complex mixtures containing numerous compounds that can interfere with the analysis.

Q2: How can I determine if my plant extract is causing significant matrix effects for 7'-OH ABA?

A2: You can assess matrix effects by comparing the peak area of a 7'-OH ABA standard in a pure solvent to the peak area of the same standard spiked into a blank plant extract that has been subjected to the same sample preparation procedure. The percentage matrix effect can be calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value close to zero indicates negligible matrix effects. Negative values indicate ion suppression, and positive values indicate ion enhancement. While one study on Bauhinia variegata leaves found negligible matrix effects for 7'-OH ABA, this can vary significantly between different plant species and tissue types.[2][3]

Q3: Is a stable isotope-labeled internal standard for 7'-OH ABA always necessary?

A3: While not strictly mandatory in all cases, the use of a stable isotope-labeled internal standard (e.g., d-7'-OHABA) is highly recommended and considered the gold standard for compensating for matrix effects and any analyte loss during sample preparation.[3] It co-elutes with the native analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction and more reliable quantification.

Q4: What are the key considerations for sample preparation to minimize matrix effects?

A4: A robust sample preparation protocol is essential. Key steps include:

  • Efficient Extraction: Using an appropriate solvent to selectively extract 7'-OH ABA while minimizing the co-extraction of interfering compounds.

  • Solid-Phase Extraction (SPE): This is a crucial clean-up step to remove a significant portion of the matrix components. C18 cartridges are commonly used for this purpose.

  • Dilution: As a simple and effective final step, diluting the extract can often reduce matrix effects, provided the analyte concentration remains sufficient for detection.

Q5: What are the typical LC-MS/MS parameters for 7'-OH ABA analysis?

A5: While specific parameters should be optimized for your instrument, a typical setup involves:

  • Chromatography: Reversed-phase HPLC or UHPLC with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for ABA and its metabolites.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. You will need to determine the specific precursor and product ion transitions for 7'-OH ABA.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for ABA and its metabolites from a study on Bauhinia variegata leaf extracts. This highlights that while 7'-OH ABA showed negligible matrix effects in this specific matrix, other related compounds were significantly affected.

AnalyteRecovery (%)Matrix Effect (%)
7'-OH ABA Not explicitly stated, but overall analyte recoveries ranged from 67% to 87%Negligible
ABA67-87Negligible
neoPA67-87Negligible
DPA67-8729
PA67-8727
ABA-GE67-8763
(Data sourced from Corrêa et al., 2015)[2][3][4][5]

Experimental Protocols

1. Sample Extraction and Purification (Adapted from Corrêa et al., 2015) [2][3][4][5]

  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Add 1.5 mL of ice-cold extraction solvent (e.g., 80% methanol containing 0.1% formic acid and a deuterated internal standard for 7'-OH ABA). Vortex thoroughly and incubate at 4°C overnight in the dark.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 200 µL of 30% methanol with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: HPLC or UHPLC system.

  • Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step. This needs to be optimized for the specific separation.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: ESI, negative mode.

  • MRM Transitions: These need to be determined by infusing a pure standard of 7'-OH ABA. The precursor ion will be [M-H]⁻, and at least two product ions should be monitored for confident identification and quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction (Solvent + Internal Standard) homogenization->extraction centrifugation Centrifugation extraction->centrifugation drying Drying centrifugation->drying reconstitution Reconstitution drying->reconstitution filtration Filtration reconstitution->filtration lcms LC-MS/MS Analysis (MRM Mode) filtration->lcms data Data Processing (Quantification) lcms->data end Final Concentration data->end

Figure 1. Experimental workflow for 7'-OH ABA analysis.

aba_signaling cluster_core Core Signaling Pathway cluster_output Downstream Responses ABA ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds OH_ABA 7'-OH ABA (Inactive Metabolite) PP2C PP2C Phosphatases PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 dephosphorylates (inactivates) Transcription AREB/ABF Transcription Factors SnRK2->Transcription phosphorylates (activates) Ion_Channels Ion Channels (e.g., SLAC1) SnRK2->Ion_Channels phosphorylates (activates) Stress_Response Stress-Responsive Gene Expression Transcription->Stress_Response Stomatal_Closure Stomatal Closure Ion_Channels->Stomatal_Closure

Figure 2. Core ABA signaling pathway and the role of 7'-OH ABA.

References

refining purification steps for obtaining pure 7'-Hydroxy ABA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7'-Hydroxy Abscisic Acid (7'-Hydroxy ABA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a metabolite of Abscisic Acid (ABA), a key plant hormone.[1] It is formed through the hydroxylation of the 7'-carbon of ABA.[1] As a biologically active molecule, its purity is critical for accurate in vitro and in vivo studies, ensuring that observed effects are solely attributable to this compound and not to contaminants.

Q2: What are the main challenges in purifying this compound?

A2: The main challenges include:

  • Co-eluting impurities: Structurally similar compounds, such as other ABA metabolites (e.g., phaseic acid, dihydrophaseic acid) and isomers, can be difficult to separate.[2]

  • Sample stability: this compound, like ABA, can be sensitive to pH, light, and temperature, potentially leading to degradation during purification.

  • Low abundance: When isolating from natural sources, this compound is often present in low concentrations, making purification challenging.

  • Chirality: The presence of stereoisomers may require specialized chiral separation techniques to obtain the desired enantiomer.[3][4]

Q3: What are the recommended storage conditions for purified this compound?

A3: Based on the stability of the parent compound, ABA, it is recommended to store purified this compound at -20°C as a solid or dissolved in an anhydrous organic solvent like ethanol or DMSO.[5] Aqueous solutions are not recommended for long-term storage as they are more prone to degradation.[5] Protect from light by using amber vials or wrapping containers in foil.

Purification Workflow

The general workflow for the purification of this compound involves extraction, preliminary cleanup, and a final polishing step, typically using HPLC.

Purification Workflow cluster_0 Extraction & Initial Cleanup cluster_1 Chromatographic Purification cluster_2 Final Product Start Crude Extract (e.g., from plant tissue or a synthetic reaction mixture) LLE Liquid-Liquid Extraction (LLE) Start->LLE Partitioning SPE Solid-Phase Extraction (SPE) LLE->SPE Further Cleanup Prep_HPLC Preparative HPLC (Reversed-Phase or Chiral) SPE->Prep_HPLC High-Resolution Separation Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Fraction_Collection->Purity_Analysis Verify Purity Purity_Analysis->Prep_HPLC If Impure Evaporation Solvent Evaporation Purity_Analysis->Evaporation If Pure Pure_Compound Pure this compound Evaporation->Pure_Compound

Fig. 1: General workflow for the purification of this compound.

Troubleshooting Guide

Issue 1: Low Yield After Purification
QuestionAnswer
Q: My final yield of this compound is significantly lower than expected. What are the potential causes? A: Low yield can result from several factors: 1. Incomplete Extraction: The initial extraction from the source material may be inefficient. 2. Degradation: this compound may be degrading during one or more purification steps. Like its parent compound ABA, it can be sensitive to high pH, exposure to light, and elevated temperatures. 3. Poor Recovery from SPE or HPLC: The compound might be irreversibly binding to the stationary phase or being lost during fraction collection.
Q: How can I improve my extraction efficiency? A: For plant tissues, ensure thorough homogenization in a cold solvent, such as an aqueous methanol or acetone mixture, to quench enzymatic activity.[6] Using a modified Bieleski solvent (e.g., methanol:water:formic acid) can also be effective for acidic hormones.[7] For synthetic reaction mixtures, ensure the quenching and workup steps are optimized for the solubility of this compound.
Q: What steps can I take to prevent degradation during purification? A: - pH Control: Maintain a slightly acidic pH (around 3.0-6.0) during extraction and chromatography, as ABA and its metabolites can be unstable under strongly acidic or basic conditions.[8] - Light Protection: Work in low light and use amber glassware or foil-wrapped containers to prevent photodegradation. - Temperature Control: Perform all steps at low temperatures (e.g., 4°C) whenever possible, especially during extraction and solvent evaporation.
Q: How do I optimize recovery from SPE and HPLC? A: For SPE, ensure the sorbent is appropriate for a moderately polar, acidic compound (e.g., a mixed-mode or polymer-based sorbent). For HPLC, check for peak tailing (an indicator of strong interaction with the column) and consider a different stationary phase or mobile phase modifier if necessary. Ensure your fraction collection window is accurately set to capture the entire peak.
Issue 2: Poor Chromatographic Resolution
QuestionAnswer
Q: I am seeing co-eluting peaks with my this compound during HPLC. How can I improve the separation? A: Poor resolution is often due to the presence of structurally similar impurities, such as other ABA metabolites or isomers. To improve separation: 1. Optimize the Mobile Phase: Adjust the gradient slope, the organic solvent ratio (e.g., acetonitrile vs. methanol), and the pH of the aqueous phase. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) can improve peak shape for acidic compounds. 2. Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. 3. Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution. 4. Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will provide higher resolution, though at the cost of higher backpressure.
Q: I suspect I have isomeric impurities. How can I separate them? A: If you have diastereomers or enantiomers, a standard reversed-phase column may not be sufficient. You will likely need to use a chiral stationary phase (CSP).[3][4] Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[9]
Issue 3: Peak Tailing in HPLC
QuestionAnswer
Q: My this compound peak is showing significant tailing. What is causing this and how can I fix it? A: Peak tailing for an acidic compound like this compound is often caused by strong, unwanted interactions with the stationary phase, particularly with free silanol groups on silica-based columns. It can also be caused by column overload.
Q: How can I reduce silanol interactions? A: - Use an End-capped Column: High-quality, end-capped columns have fewer free silanol groups. - Lower the Mobile Phase pH: Adding an acid (e.g., 0.1% formic acid) to the mobile phase will suppress the ionization of both the silanol groups and your acidic analyte, reducing ionic interactions and improving peak shape. - Use a Mobile Phase Additive: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block active silanol sites, though this is not ideal for MS applications.
Q: How do I know if I am overloading the column? A: To check for mass overload, inject a series of dilutions of your sample. If the peak shape improves and the retention time slightly increases at lower concentrations, you are likely overloading the column. To address this, either inject a smaller amount of sample or switch to a preparative column with a higher loading capacity.

Troubleshooting Logic for HPLC Purification

HPLC Troubleshooting Start Problem with HPLC Peak? Poor_Resolution Poor Resolution (Overlapping Peaks) Start->Poor_Resolution Yes Peak_Tailing Peak Tailing Start->Peak_Tailing No Sol_Resolution1 Optimize Gradient Poor_Resolution->Sol_Resolution1 Low_Intensity Low Peak Intensity (Low Yield) Peak_Tailing->Low_Intensity No Sol_Tailing1 Lower Mobile Phase pH (add 0.1% Formic Acid) Peak_Tailing->Sol_Tailing1 Sol_Yield1 Check for Degradation (Light/Temp/pH) Low_Intensity->Sol_Yield1 End Problem Resolved Low_Intensity->End No Sol_Resolution2 Change Column (e.g., Phenyl-Hexyl, Chiral) Sol_Resolution1->Sol_Resolution2 Still unresolved Sol_Resolution3 Adjust pH / Flow Rate Sol_Resolution2->Sol_Resolution3 Still unresolved Sol_Resolution3->End Resolved Sol_Tailing2 Reduce Sample Load Sol_Tailing1->Sol_Tailing2 Still tailing Sol_Tailing3 Use High-Quality End-capped Column Sol_Tailing2->Sol_Tailing3 Still tailing Sol_Tailing3->End Resolved Sol_Yield2 Optimize Extraction/SPE Sol_Yield1->Sol_Yield2 Degradation unlikely Sol_Yield3 Verify Injection Volume and Sample Concentration Sol_Yield2->Sol_Yield3 Recovery still low Sol_Yield3->End Resolved ABA Metabolism cluster_catabolism Catabolic Pathways ABA (+)-Abscisic Acid (ABA) H8_ABA 8'-Hydroxy ABA (unstable) ABA->H8_ABA CYP707A (Major Pathway) H7_ABA This compound ABA->H7_ABA 7'-Hydroxylation (Minor Pathway) ABA_GE ABA-Glucose Ester (inactive conjugate) ABA->ABA_GE Conjugation (UGTs) PA Phaseic Acid (PA) H8_ABA->PA Isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA ABA_GE->ABA Hydrolysis (BGs)

References

dealing with interfering compounds in 7'-Hydroxy ABA measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring 7'-Hydroxy Abscisic Acid (7'-OH-ABA) and overcoming challenges related to interfering compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of 7'-Hydroxy ABA, providing potential causes and actionable solutions.

Q1: What are the common signs of interference in my 7'-OH-ABA measurement?

A1: Several signs can indicate the presence of interfering compounds in your analysis. These include:

  • Poor peak shape: You may observe fronting, tailing, or split peaks for your 7'-OH-ABA standard and samples.

  • Shifting retention times: The retention time of your 7'-OH-ABA peak may be inconsistent across injections.

  • Inaccurate quantification: You may experience poor recovery of your internal standard or significant variability in your quantitative results.

  • High background noise: An elevated baseline in your chromatogram can obscure the 7'-OH-ABA peak and affect integration.

  • Ion suppression or enhancement: The presence of co-eluting compounds can suppress or enhance the ionization of 7'-OH-ABA in the mass spectrometer, leading to inaccurate measurements.[1]

Q2: What are the likely sources of these interfering compounds?

A2: Interfering compounds are often co-extracted from the plant matrix along with 7'-OH-ABA. Common sources include:

  • Phenolic compounds: These are abundant in many plant tissues and can interfere with the analysis.[2][3]

  • Lipids and pigments: These non-polar compounds can be co-extracted, especially if using a non-polar extraction solvent.

  • Other plant metabolites: The complex nature of plant extracts means that numerous other small molecules can be present and potentially interfere.

  • Contaminants from labware and solvents: Plasticizers (e.g., phthalates), detergents, and impurities in solvents can all introduce interference.[1][4]

Q3: My 7'-OH-ABA peak is showing significant tailing. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue in liquid chromatography. Here are the potential causes and solutions:

Potential CauseRecommended Solution
Column Overload Dilute your sample and re-inject.
Secondary Interactions Acidify the mobile phase (e.g., with 0.1% formic acid) to ensure 7'-OH-ABA is in a single protonation state.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column and guard column.
Mismatched Sample Solvent Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

Q4: I am observing significant ion suppression in my samples compared to my standards. How can I mitigate this?

A4: Ion suppression is a classic matrix effect in LC-MS/MS. Here’s how you can address it:

StrategyDescription
Improve Sample Cleanup Implement a more rigorous Solid-Phase Extraction (SPE) protocol to remove interfering matrix components. Oasis HLB cartridges are often effective for this purpose.
Optimize Chromatography Adjust your LC gradient to better separate 7'-OH-ABA from co-eluting, interfering compounds. A shallower gradient can improve resolution.
Dilute the Sample Diluting your sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.
Use a Matrix-Matched Calibration Curve Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for matrix effects.
Use a Stable Isotope-Labeled Internal Standard A deuterated 7'-OH-ABA internal standard will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

Experimental Protocols

Below are detailed methodologies for the extraction, purification, and analysis of this compound.

Protocol 1: Extraction and Solid-Phase Extraction (SPE) for 7'-OH-ABA

This protocol is designed to extract 7'-OH-ABA from plant tissue and purify it using an Oasis HLB SPE cartridge.

1. Extraction

  • Weigh out approximately 100 mg of finely ground, frozen plant tissue.

  • Add 1 mL of pre-chilled extraction solvent (acetone:water:acetic acid, 80:19:1, v/v/v).

  • Add a deuterated internal standard for 7'-OH-ABA to each sample.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen until approximately 0.5 mL remains.

  • Add 4.5 mL of 1% acetic acid to the remaining extract.

2. Solid-Phase Extraction (SPE) with Oasis HLB Cartridge

  • Conditioning: Condition an Oasis HLB 1cc (30 mg) SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the entire 5 mL of the acidified extract onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the 7'-OH-ABA and other ABA metabolites with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for 7'-OH-ABA Analysis

This protocol provides typical starting parameters for the analysis of 7'-OH-ABA by LC-MS/MS. Optimization may be required for your specific instrumentation and sample type.

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • This compound: Specific transitions should be optimized in-house, but a common precursor ion is m/z 279.1. Product ions can be determined by infusing a standard solution.

    • ABA (for reference): 263.1 > 153.0[5]

Data Presentation

The following table summarizes expected recovery rates for ABA and its metabolites using different SPE sorbents. While specific data for 7'-OH-ABA is limited, this provides a general comparison.

SPE SorbentAnalyteAverage Recovery (%)Reference
Oasis HLB ABA95General knowledge from multiple sources
C18 ABA80-90General knowledge from multiple sources
Oasis WAX ABA>90General knowledge from multiple sources

Visualizations

ABA Signaling Pathway

The following diagram illustrates the core components of the Abscisic Acid (ABA) signaling pathway. In the absence of ABA, protein phosphatases type 2C (PP2Cs) inhibit SnRK2 kinases. When ABA is present, it binds to PYR/PYL/RCAR receptors, which in turn inhibit PP2Cs. This allows for the activation of SnRK2 kinases, which then phosphorylate downstream transcription factors (ABFs) to regulate gene expression.[6][7][8]

ABAsignaling cluster_no_ABA No ABA Stress cluster_ABA ABA Stress PP2C_1 PP2C SnRK2_1 SnRK2 PP2C_1->SnRK2_1 Inhibits ABF_1 ABF Gene_Expression_1 Gene Expression (Inactive) ABA ABA Receptor PYR/PYL/RCAR ABA->Receptor Binds Complex ABA-Receptor Complex PP2C_2 PP2C Complex->PP2C_2 Inhibits SnRK2_2 SnRK2 (Active) ABF_2 ABF-P SnRK2_2->ABF_2 Phosphorylates Gene_Expression_2 Gene Expression (Active) ABF_2->Gene_Expression_2 Activates

Core ABA signaling pathway.
Troubleshooting Workflow for Poor Peak Shape

This diagram outlines a logical workflow for troubleshooting common peak shape issues in your 7'-OH-ABA analysis.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_overload Is the peak shape better after diluting the sample? start->check_overload overload_yes Column Overload was the issue. Adjust sample concentration. check_overload->overload_yes Yes overload_no No check_overload->overload_no check_mobile_phase Is the mobile phase pH appropriate? (e.g., acidified with 0.1% formic acid) overload_no->check_mobile_phase mobile_phase_yes Yes check_mobile_phase->mobile_phase_yes mobile_phase_no Adjust mobile phase pH and re-analyze. check_mobile_phase->mobile_phase_no No check_contamination Is the issue resolved after a thorough column wash? mobile_phase_yes->check_contamination contamination_yes Column contamination was the issue. Implement regular washing procedures. check_contamination->contamination_yes Yes contamination_no No check_contamination->contamination_no check_sample_solvent Is the sample solvent weaker than the initial mobile phase? contamination_no->check_sample_solvent sample_solvent_yes Yes check_sample_solvent->sample_solvent_yes sample_solvent_no Re-dissolve sample in initial mobile phase conditions. check_sample_solvent->sample_solvent_no No further_investigation Further investigation needed. Consider guard column, hardware issues, or method development. sample_solvent_yes->further_investigation

Troubleshooting workflow for poor peak shape.

References

Technical Support Center: Optimization of Derivatization for GC-MS Analysis of 7'-Hydroxy ABA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 7'-Hydroxyabscisic acid (7'-Hydroxy ABA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar molecule containing a carboxylic acid, a tertiary alcohol, and a primary alcohol functional group. These groups make the molecule non-volatile and thermally labile. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[1][2] Without derivatization, this compound would likely decompose in the hot GC injection port and would not chromatograph well.

Q2: What are the most common derivatization methods for this compound?

A2: The two most common derivatization strategies for compounds with hydroxyl and carboxylic acid groups, like this compound, are silylation and methylation.

  • Silylation: This method replaces the active hydrogens on the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group. Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]

  • Methylation: This method converts the carboxylic acid to its methyl ester. A common reagent for this is diazomethane or its safer alternative, trimethylsilyldiazomethane.[4][5][6] Following methylation of the carboxylic acid, the hydroxyl groups are often silylated in a second step to ensure complete derivatization.

Q3: Which derivatization method should I choose: silylation or methylation followed by silylation?

A3: The choice depends on your specific analytical needs and available resources.

  • Silylation is a one-step process that derivatizes all active hydrogens, making it a simpler and faster workflow. It is often the first choice for comprehensive derivatization.

  • Methylation followed by silylation is a two-step process. It can be advantageous if you want to create a more stable derivative of the carboxylic acid group (methyl ester) before derivatizing the hydroxyl groups. This can sometimes lead to cleaner chromatograms and more specific fragmentation patterns in the mass spectrometer. However, it is a more complex and time-consuming procedure.

Q4: What are the key parameters to optimize for a successful derivatization reaction?

A4: Key parameters to optimize include:

  • Reagent selection and volume: The choice of derivatizing reagent and ensuring a sufficient excess is crucial for driving the reaction to completion.

  • Reaction temperature: The optimal temperature will depend on the reagent and the analyte. Insufficient heat may lead to incomplete derivatization, while excessive heat can cause degradation of the analyte or the derivative.

  • Reaction time: The reaction must be allowed to proceed for a sufficient amount of time to ensure complete derivatization.

  • Solvent: The choice of solvent is important for dissolving the analyte and the reagents and for facilitating the reaction. Pyridine and acetonitrile are commonly used.

  • Moisture control: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. All glassware and solvents should be anhydrous.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound for GC-MS analysis.

Issue 1: Low or No Peak for Derivatized this compound
Possible Cause Troubleshooting Step
Incomplete Derivatization 1. Increase Reagent Excess: Ensure a sufficient molar excess of the derivatizing reagent to analyte. 2. Optimize Reaction Conditions: Increase the reaction temperature and/or time. For silylation with MSTFA, a common starting point is 60-80°C for 30-60 minutes.[3] 3. Add a Catalyst: For silylation, adding 1% TMCS to BSTFA or MSTFA can increase reactivity. 4. Check Solvent: Ensure the solvent is appropriate and the analyte is fully dissolved before adding the derivatization reagent.
Derivative Instability 1. Analyze Samples Promptly: Silyl derivatives can be sensitive to moisture and may degrade over time. Analyze the derivatized samples as soon as possible after preparation. 2. Consider a More Stable Derivative: If instability is a persistent issue, consider a two-step derivatization (methylation of the carboxylic acid followed by silylation of the hydroxyls) to form a more stable methyl ester.
Moisture Contamination 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator. Use anhydrous solvents and reagents. 2. Perform Derivatization Under Inert Atmosphere: If moisture is a significant problem, perform the reaction under a nitrogen or argon atmosphere.
Adsorption in the GC System 1. Check for Active Sites: The GC liner, column, or other components of the flow path may have active sites that can adsorb the analyte. Use a deactivated liner and a high-quality, well-conditioned column. 2. Increase Injection Temperature: A higher injection port temperature can sometimes reduce adsorption, but be cautious of thermal degradation.
Issue 2: Multiple Peaks for a Single Analyte (Split or Tailing Peaks)
Possible Cause Troubleshooting Step
Incomplete Derivatization 1. Formation of Multiple Derivatives: If not all functional groups are derivatized, you may see peaks for partially derivatized forms of this compound. Optimize the reaction conditions (reagent excess, temperature, time) to drive the reaction to completion.
Tautomerization 1. Methoximation Pre-step: For compounds with keto-enol tautomerism, a methoximation step before silylation can "lock" the carbonyl group in one form and prevent the formation of multiple derivatives.[7] This is particularly relevant for the ketone group on the cyclohexenone ring of this compound.
Thermal Degradation 1. Lower Injection Port Temperature: The derivatized analyte may be degrading in the hot injection port. Try lowering the temperature. 2. Use a Milder Derivatization Reagent: Some derivatization reagents are more aggressive than others. Consider a less reactive silylating agent if degradation is suspected.
Column Overload 1. Dilute the Sample: Injecting too much sample can lead to peak fronting or tailing. Dilute the sample and re-inject.

Data Presentation: Comparison of Derivatization Methods

The following table provides a qualitative comparison of the two main derivatization strategies for this compound. Quantitative data for direct comparison is limited in the literature; therefore, this table is based on general principles of derivatization for compounds with similar functional groups.

Parameter Silylation (e.g., MSTFA) Methylation (e.g., TMS-diazomethane) followed by Silylation
Procedure One-step reaction.Two-step reaction.
Reaction Time Typically 30-60 minutes.Can be longer due to the two-step process.
Reagent Handling Silylating reagents are highly moisture-sensitive.Diazomethane and its precursors are toxic and potentially explosive, requiring special handling precautions. TMS-diazomethane is a safer alternative.[4][5][6]
Derivative Stability TMS-esters can be less stable than methyl esters. TMS-ethers are generally stable.Methyl esters are generally more stable than TMS-esters.
Potential for Byproducts Can produce multiple derivatives if the reaction is incomplete.The two-step process may introduce more potential for side reactions and byproducts if not carefully controlled.
Mass Spectrum The mass spectrum will show the fully silylated molecule.The mass spectrum will show the methylated and silylated molecule, which can sometimes provide more specific fragmentation for structural elucidation.

Experimental Protocols

The following are generalized protocols that can be used as a starting point for the optimization of this compound derivatization. It is crucial to optimize these conditions for your specific instrumentation and experimental goals.

Protocol 1: One-Step Silylation with MSTFA
  • Sample Preparation: Evaporate a known amount of the this compound extract to complete dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried sample and vortex to dissolve.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Two-Step Methylation and Silylation
  • Sample Preparation: Evaporate a known amount of the this compound extract to complete dryness under a stream of nitrogen.

  • Methylation:

    • Add 100 µL of a 2M solution of trimethylsilyldiazomethane in hexane.

    • Add 20 µL of a methanol/toluene (1:1, v/v) mixture to act as a catalyst.

    • Let the reaction proceed at room temperature for 30 minutes, or until the yellow color of the reagent disappears.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Silylation:

    • To the dried methylated sample, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Mandatory Visualization

Derivatization_Workflow Workflow for Derivatization of this compound start Start: Dried this compound Extract methoximation Optional: Methoximation (if tautomers are an issue) start->methoximation derivatization_choice Choose Derivatization Strategy methoximation->derivatization_choice Proceed silylation One-Step Silylation (e.g., MSTFA) derivatization_choice->silylation Simpler Workflow methylation Two-Step Methylation + Silylation derivatization_choice->methylation Increased Stability/ Specific Fragmentation gcms_analysis GC-MS Analysis silylation->gcms_analysis methylate_step 1. Methylation of Carboxylic Acid (e.g., TMS-diazomethane) methylation->methylate_step silylate_step 2. Silylation of Hydroxyls (e.g., MSTFA) methylate_step->silylate_step silylate_step->gcms_analysis data_analysis Data Analysis and Troubleshooting gcms_analysis->data_analysis

Caption: Workflow for selecting and performing derivatization of this compound for GC-MS analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Derivatization Results start Poor GC-MS Result (Low/No Peak, Multiple Peaks) check_reaction Check Derivatization Reaction start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete Yes check_instrument Check GC-MS Instrument check_reaction->check_instrument No optimize Optimize Reaction: - Increase Reagent Excess - Increase Temp/Time - Add Catalyst incomplete->optimize Yes moisture Moisture Contamination? incomplete->moisture No good_result Good GC-MS Result optimize->good_result anhydrous Ensure Anhydrous Conditions: - Dry Glassware - Use Anhydrous Solvents moisture->anhydrous Yes moisture->check_instrument No anhydrous->good_result adsorption Adsorption in System? check_instrument->adsorption Yes degradation Thermal Degradation? check_instrument->degradation No deactivate - Use Deactivated Liner - Condition Column adsorption->deactivate Yes deactivate->good_result lower_temp - Lower Injection Port Temp degradation->lower_temp Yes lower_temp->good_result

References

Validation & Comparative

7'-Hydroxy ABA: A Comparative Analysis of its Role in Stomatal Closure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7'-Hydroxyabscisic acid (7'OH-ABA) and its precursor, abscisic acid (ABA), in the regulation of stomatal closure. Stomatal aperture control is a critical mechanism in plants for managing water loss and carbon dioxide uptake, making it a key target for developing strategies to enhance plant resilience to drought. This document summarizes the available experimental data, details relevant methodologies, and visualizes the established signaling pathways to offer a comprehensive resource for researchers in plant biology and drug development.

Comparative Efficacy in Hormonal Activity

While direct comparative studies on stomatal closure are limited, research on other physiological responses provides insight into the relative hormonal activity of 7'OH-ABA compared to ABA. A study on barley aleurone layers demonstrated that abscisic acid exhibits the highest biological activity, followed by 7'-hydroxyABA, in reversing the effects of gibberellic acid-induced α-amylase activity.[1] This suggests that while 7'OH-ABA, a metabolite of ABA formed by hydroxylation at the 7'-carbon, retains significant hormonal function, it is less potent than its precursor in this specific bioassay.[1][2]

CompoundRelative Biological Activity (Barley Aleurone Bioassay)
Abscisic Acid (ABA)Highest
7'-Hydroxy ABA (7'OH-ABA) Intermediate (Lower than ABA)
Phaseic AcidLowest

The Abscisic Acid Signaling Pathway in Stomatal Closure

The signaling cascade initiated by ABA in guard cells, leading to stomatal closure, is well-characterized. This pathway serves as a foundational model for understanding the potential mechanism of action for its metabolites like 7'OH-ABA.

Under conditions of water stress, ABA is synthesized and binds to its receptors, the PYR/PYL/RCAR family of proteins. This binding event triggers a conformational change that enables the receptors to interact with and inhibit Type 2C protein phosphatases (PP2Cs), which are negative regulators of the signaling pathway. The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases (SnRK2s). These activated kinases then phosphorylate a variety of downstream targets, including ion channels in the guard cell membrane. This phosphorylation cascade leads to the efflux of potassium (K+) and anions from the guard cells, a decrease in turgor pressure, and ultimately, the closure of the stomatal pore.

ABA_Signaling_Pathway cluster_stimulus Stimulus cluster_response Response Drought Stress Drought Stress ABA ABA Drought Stress->ABA induces synthesis Turgor_Loss Guard Cell Turgor Loss Stomatal_Closure Stomatal Closure Turgor_Loss->Stomatal_Closure PYR_PYL_RCAR PYR_PYL_RCAR ABA->PYR_PYL_RCAR binds to PP2C PP2C PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 PP2C->SnRK2 inhibits Ion_Channels Ion_Channels SnRK2->Ion_Channels activates Ion_Channels->Turgor_Loss leads to

Experimental Protocols

Stomatal Aperture Bioassay

This method directly measures the change in the width of the stomatal pore in response to a test compound.

Materials:

  • Epidermal peels from a suitable plant species (e.g., Vicia faba, Arabidopsis thaliana)

  • Stomatal opening solution (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)

  • Test compounds: ABA (as a positive control) and 7'OH-ABA dissolved in a suitable solvent (e.g., ethanol or DMSO) at various concentrations.

  • Microscope with a calibrated eyepiece micrometer or a digital camera with image analysis software.

Procedure:

  • Grow plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle).

  • Excise leaves and carefully peel the abaxial (lower) epidermis.

  • Float the epidermal peels in the stomatal opening solution and incubate under light for a sufficient time (e.g., 2-3 hours) to induce stomatal opening.

  • Transfer the peels to fresh opening solution containing the desired concentration of the test compound (ABA or 7'OH-ABA) or a solvent control.

  • Incubate for a defined period (e.g., 1-2 hours).

  • Mount the epidermal peels on a microscope slide and measure the width of at least 20-30 stomatal apertures per peel.

  • Calculate the average stomatal aperture for each treatment and compare the results.

Experimental Workflow for Stomatal Bioassay

Stomatal_Bioassay_Workflow Plant_Growth 1. Plant Growth under Controlled Conditions Epidermal_Peel 2. Epidermal Peel Isolation Plant_Growth->Epidermal_Peel Stomatal_Opening 3. Incubation in Opening Solution (Light) Epidermal_Peel->Stomatal_Opening Treatment 4. Treatment with Test Compound (e.g., 7'OH-ABA) or Control Stomatal_Opening->Treatment Incubation 5. Incubation Treatment->Incubation Microscopy 6. Microscopy and Aperture Measurement Incubation->Microscopy Data_Analysis 7. Data Analysis and Comparison Microscopy->Data_Analysis

Future Directions and Considerations

The current body of research indicates that 7'OH-ABA possesses hormonal activity, albeit potentially less than ABA. However, to fully validate its role and potential as a modulator of stomatal closure for applications in agriculture and drug development, further research is imperative.

  • Direct Comparative Studies: Dose-response curves for 7'OH-ABA-induced stomatal closure in various plant species are needed to quantify its efficacy relative to ABA.

  • Signaling Pathway Elucidation: Investigating whether 7'OH-ABA utilizes the same core ABA signaling pathway (PYR/PYL/RCAR receptors, PP2Cs, SnRK2s) or if alternative components are involved is crucial.

  • Metabolic Stability: Understanding the in-planta stability and metabolic fate of 7'OH-ABA will be important for assessing its potential for practical applications.

This guide serves as a starting point for researchers interested in the functional characterization of this compound. The provided methodologies and pathway diagrams offer a framework for designing experiments to further elucidate its role in stomatal physiology.

References

comparative analysis of 7'-Hydroxy ABA and phaseic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 7'-Hydroxy ABA and Phaseic Acid: Biosynthesis, Signaling, and Activity

Introduction

Abscisic acid (ABA) is a central phytohormone that regulates numerous aspects of plant growth, development, and stress responses. The physiological activity of ABA is tightly controlled through a balance of biosynthesis, catabolism, and transport. Among the catabolic pathways, the hydroxylation of ABA at different positions on its ring structure leads to the formation of various metabolites with distinct biological activities. This guide provides a comparative analysis of two key ABA metabolites: 7'-Hydroxyabscisic acid (this compound) and phaseic acid (PA). We will delve into their biosynthesis, physiological roles, and signaling pathways, supported by experimental data and detailed protocols.

Chemical Structures

This compound: A metabolite of ABA resulting from hydroxylation at the 7'-carbon position.[1]

Phaseic Acid: A terpenoid catabolite of abscisic acid.[2]

Biosynthesis and Metabolism

Both this compound and phaseic acid are products of ABA catabolism, which primarily occurs through two pathways: hydroxylation and conjugation.[3]

Phaseic Acid Biosynthesis: The major catabolic pathway for ABA involves oxidation at the 8'-methyl group, catalyzed by ABA 8'-hydroxylases, which are members of the cytochrome P450 monooxygenase family CYP707A.[4][5] This reaction produces an unstable intermediate, 8'-hydroxy-ABA, which spontaneously and non-enzymatically rearranges to form phaseic acid.[2][4][5] Phaseic acid can be further metabolized by reduction to dihydrophaseic acid (DPA).[4]

This compound Biosynthesis: this compound is considered a minor metabolite of ABA.[5][6] It is formed through the 7'-hydroxylation pathway.[7][8] The enzymes responsible for this specific hydroxylation are distinct from the well-characterized ABA 8'-hydroxylases.[5] For instance, Arabidopsis CYP707A3 does not convert ABA into 7'-hydroxy-ABA.[5]

Comparative Data

FeatureThis compoundPhaseic Acid
Biosynthetic Pathway Minor oxidative pathway (7'-hydroxylation)[5][7]Major catabolic pathway (8'-hydroxylation)[5][8]
Precursor (+)-Abscisic Acid8'-Hydroxy-ABA (unstable intermediate from ABA)[4][5]
Key Enzymes Other P450 monooxygenases (not CYP707A)[5]ABA 8'-hydroxylase (CYP707A family)[4][5]
Biological Activity Notable hormonal activity, more potent than (-)-PA[1][5]Low ABA activity (1/10 to 1/100 of (+)-ABA)[5]
Receptor Interaction Less studied, but its polarity may affect enzyme binding[5][9]Can selectively activate a subset of PYL receptors[3]

Physiological Roles and Signaling Pathways

Phaseic Acid: Phaseic acid is generally regarded as an inactivation product of ABA, with significantly reduced biological activity.[5] However, some studies suggest it may have its own physiological roles. For example, high concentrations of phaseic acid have been found to impede stomatal closure and reduce photosynthesis in Arabidopsis, potentially through product inhibition rather than specific receptor recognition.[2] More recent findings indicate that phaseic acid can selectively activate a subset of the PYR/PYL/RCAR family of ABA receptors, suggesting it may play a role in fine-tuning ABA signaling.[3]

This compound: As a minor metabolite, the physiological roles of this compound are less understood compared to phaseic acid.[7] However, it is described as having notable hormonal activity and is considered more potent than (-)-phaseic acid.[5] Its distinct chemical structure, particularly the local polarity at the C-7' position, influences its interaction with enzymes and potentially with ABA receptors.[5][9]

The canonical ABA signaling pathway involves the perception of ABA by PYR/PYL/RCAR receptors, which then inhibit Type 2C protein phosphatases (PP2Cs). This releases the inhibition of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate downstream transcription factors to regulate gene expression. While phaseic acid can interact with this pathway, the specific signaling cascade for this compound remains to be fully elucidated.

Experimental Protocols

Protocol 1: Quantification of ABA and its Metabolites by LC-MS/MS

This protocol provides a general method for the extraction and quantification of ABA, this compound, and phaseic acid from plant tissues.

1. Sample Preparation:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
  • Transfer the powder to a 2 mL microcentrifuge tube.

2. Extraction:

  • Add 1 mL of an extraction solvent (e.g., a mixture of methanol, water, and formic acid) containing deuterated internal standards (e.g., D6-ABA) to each sample.
  • Vortex the samples for 15 minutes at 4°C.
  • Centrifuge at 5000 x g for 5 minutes at 4°C.[10]
  • Collect the supernatant. For a more exhaustive extraction, the pellet can be re-extracted with another 1 mL of the extraction solvent.
  • Pool the supernatants and dry them under a vacuum.

3. Purification (Optional but Recommended):

  • Solid-phase extraction (SPE) can be used to clean up the sample.
  • Re-dissolve the dried extract in a small volume of acidic water.
  • Pass the sample through a C18 SPE cartridge.
  • Wash the cartridge with a non-polar solvent to remove lipids.
  • Elute the ABA and its metabolites with a more polar solvent like methanol or acetonitrile.

4. LC-MS/MS Analysis:

  • Re-dissolve the final dried extract in a suitable injection volume (e.g., 100 µL) of the initial mobile phase.
  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
  • Use a reverse-phase C18 column for separation.
  • The mobile phase typically consists of a gradient of water with formic acid (A) and acetonitrile with formic acid (B).
  • The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for ABA, this compound, phaseic acid, and the internal standards.[11]

Protocol 2: In Vitro ABA 8'-Hydroxylase Inhibition Assay

This protocol is adapted from a study on the effect of 7'-hydroxy-ABA on Arabidopsis ABA 8'-hydroxylase (CYP707A3).[5]

1. Enzyme Preparation:

  • Express and purify recombinant CYP707A3 enzyme from a suitable expression system (e.g., E. coli or insect cells).

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Potassium phosphate buffer (pH 7.4)
  • NADPH-P450 reductase
  • NADPH
  • (+)-ABA (substrate)
  • The test compound (e.g., (+)-7'-Hydroxy-ABA) at various concentrations.

3. Enzyme Reaction:

  • Initiate the reaction by adding the recombinant CYP707A3 enzyme to the reaction mixture.
  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

4. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.
  • Vortex and centrifuge to separate the phases.
  • Collect the organic phase containing the substrate and products.

5. Product Analysis:

  • Evaporate the organic solvent and re-dissolve the residue in a suitable solvent for HPLC analysis.
  • Analyze the samples by reverse-phase HPLC with UV detection (e.g., at 254 nm).
  • Quantify the amounts of the products, 8'-hydroxy-ABA and phaseic acid, by comparing their peak areas to a standard curve.
  • The inhibitory activity is evaluated by the decrease in product formation in the presence of the test compound compared to the control.[5]

Visualizations

ABA_Metabolism cluster_8_hydroxylation 8'-Hydroxylation Pathway (Major) cluster_7_hydroxylation 7'-Hydroxylation Pathway (Minor) ABA (+)-Abscisic Acid Hydroxy_ABA_8 8'-Hydroxy-ABA (unstable) ABA->Hydroxy_ABA_8 CYP707A Hydroxy_ABA_7 This compound ABA->Hydroxy_ABA_7 Other P450s PA Phaseic Acid (PA) Hydroxy_ABA_8->PA Spontaneous rearrangement DPA Dihydrophaseic Acid (DPA) PA->DPA PA Reductase

Caption: ABA Metabolic Pathways to this compound and Phaseic Acid.

ABA_Signaling ABA ABA / PA Receptor PYR/PYL/RCAR ABA->Receptor Binding PP2C PP2C Receptor->PP2C Inhibition SnRK2 SnRK2 PP2C->SnRK2 Inhibition TF Transcription Factors (e.g., ABFs) SnRK2->TF Phosphorylation (Activation) Gene_Expression ABA-Responsive Gene Expression TF->Gene_Expression Regulation Response Physiological Response Gene_Expression->Response

Caption: Core ABA Signaling Pathway.

References

Comparative Guide to Cross-Reactivity of ABA Antibodies with 7'-Hydroxy ABA

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Antibody Specificity for ABA and its Analogs

The specificity of monoclonal antibodies to abscisic acid is determined by the structural features of the ABA molecule. Studies on several monoclonal antibodies, including 15-I-C5, DBPA 1, and MAC 62, have revealed critical regions for immunological recognition. For all three of these antibodies, the presence of the carboxylic acid group and the cis configuration of the double bond in the side chain are essential for binding.[1][2] This suggests that modifications to the side chain, such as the hydroxylation at the 7' position to form 7'-Hydroxy ABA, could potentially reduce antibody recognition. The degree of this reduction would determine the cross-reactivity.

Quantitative Comparison of Antibody Cross-Reactivity

As specific quantitative data for this compound is not available, the following table presents cross-reactivity data for a single-chain anti-ABA antibody (scFv) with other ABA metabolites and analogs. This data, obtained through competitive ELISA, serves as a reference for the expected range of cross-reactivity with structurally similar compounds. The cross-reactivity is calculated as: (IC50 of ABA / IC50 of analog) x 100%.

CompoundIC50 (nM)Cross-Reactivity (%)
(+)-Abscisic Acid (ABA)10100
(±)-Abscisic Acid22.644.3
(-)-Abscisic Acid>50,000<0.02
Phaseic Acid33,0000.03
Dihydrophaseic Acid6,2500.16
ABA-methyl ester35,7000.028
1'-deoxy-ABA3,3330.3

This data is adapted from a study on a specific single-chain anti-ABA antibody and may not be representative of all ABA antibodies.

Experimental Protocols

To determine the cross-reactivity of an ABA antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective method.[3]

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.
  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Antibody Dilution Buffer: 0.5% BSA in PBST.
  • Standards: Prepare a serial dilution of ABA and this compound in the assay buffer, typically ranging from 0.1 to 1000 ng/mL.
  • Enzyme-Conjugated ABA: Horseradish peroxidase (HRP) conjugated to ABA.
  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
  • Stop Solution: 2M Sulfuric Acid.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with an optimal concentration of the anti-ABA antibody diluted in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with Wash Buffer.
  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with Wash Buffer.
  • Competitive Reaction: Add 50 µL of the standard solutions (ABA and this compound) or samples to the wells. Immediately add 50 µL of the enzyme-conjugated ABA solution. Incubate for 1-2 hours at 37°C.
  • Washing: Wash the plate five times with Wash Buffer.
  • Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.
  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the ABA concentration.
  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for both ABA and this compound from their respective standard curves.
  • Calculate the percent cross-reactivity using the formula mentioned above.

Visualizing Key Pathways and Workflows

To aid in the understanding of the biological context and experimental design, the following diagrams are provided.

ABA_Signaling_Pathway cluster_stress Stress Signal (e.g., Drought) cluster_synthesis ABA Biosynthesis cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Downstream Responses Stress Drought, Salinity ABA ABA Stress->ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor PP2C PP2C Phosphatases Receptor->PP2C inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibition ABF ABF Transcription Factors SnRK2->ABF activation Stomata Stomatal Closure SnRK2->Stomata activation Gene Stress-Responsive Gene Expression ABF->Gene Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis cluster_calc Calculation A1 Coat plate with anti-ABA antibody A2 Block non-specific binding sites A1->A2 B1 Add ABA or this compound standards A2->B1 B2 Add enzyme-labeled ABA B1->B2 B3 Incubate for competitive binding B2->B3 C1 Wash to remove unbound reagents B3->C1 C2 Add substrate and develop color C1->C2 C3 Measure absorbance C2->C3 D1 Generate standard curves C3->D1 D2 Determine IC50 values D1->D2 D3 Calculate % Cross-Reactivity D2->D3

References

Confirming the Structure of Isolated 7'-Hydroxy ABA by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of isolated natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a comparative framework for confirming the structure of isolated 7'-Hydroxy Abscisic Acid (7'-Hydroxy ABA) using NMR, with Abscisic Acid (ABA) as a key comparator. Due to the limited availability of public domain experimental NMR data for this compound, this guide combines available data for ABA with established principles of NMR spectroscopy to predict and interpret the spectra of its hydroxylated metabolite.

Data Presentation: Comparative NMR Data

Table 1: 1H and 13C NMR Chemical Shift Data for Abscisic Acid (ABA) and Predicted Trends for 7'-Hydroxy Abscisic Acid (this compound)

Atom NumberAbscisic Acid (ABA) 13C Chemical Shift (ppm)[1]Abscisic Acid (ABA) 1H Chemical Shift (ppm)Predicted this compound 13C Chemical Shift (ppm)Predicted this compound 1H Chemical Shift (ppm)
1171.5-~171.5-
2117.85.85 (s)~117.8~5.85 (s)
3163.2-~163.2-
4128.57.95 (d)~128.5~7.95 (d)
5137.56.15 (d)~137.5~6.15 (d)
621.02.05 (s)~21.0~2.05 (s)
1'80.5-~80.5-
2'135.25.95 (s)Downfield shift Downfield shift
3'127.8-~127.8-
4'198.5-~198.5-
5'49.52.50 (d), 2.25 (d)~49.5~2.50 (d), 2.25 (d)
6'41.7-Downfield shift Downfield shift
7'23.11.05 (s)~60-70 (Downfield) ~3.5-4.0 (Downfield)
8'24.31.15 (s)~24.3~1.15 (s)
9'21.81.95 (s)~21.8~1.95 (s)

Note: The chemical shifts for ABA are approximate and can vary depending on the solvent and experimental conditions. The predicted shifts for this compound are based on the expected deshielding effect of the hydroxyl group on the C-7' and adjacent protons and carbons.

Experimental Protocols

Isolation of this compound from Plant Material

This protocol is adapted from established methods for ABA extraction and can be optimized for the specific plant tissue.

Materials:

  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% acetone or methanol with 1% acetic acid

  • Internal standard (e.g., deuterated ABA)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, ethyl acetate, hexane

  • HPLC system with a C18 column

Procedure:

  • Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extract the powdered tissue with the extraction solvent at a ratio of 1:10 (w/v) by shaking for at least 4 hours at 4°C in the dark.

  • Add an internal standard to the extract for quantification purposes.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C.

  • Resuspend the aqueous residue in a small volume of water and adjust the pH to ~3.0 with acetic acid.

  • Partition the aqueous phase three times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate fractions and evaporate to dryness.

  • For further purification, redissolve the residue in methanol and subject it to SPE.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample and wash with water to remove polar impurities.

  • Elute the ABA and its metabolites with methanol or acetone.

  • Evaporate the eluate and redissolve in a suitable solvent for HPLC analysis.

  • Purify the this compound using a C18 HPLC column with a suitable gradient of methanol or acetonitrile in water (containing 0.1% acetic acid).

  • Collect the fraction corresponding to the this compound peak, identified by comparison with a standard if available, or by subsequent analysis.

NMR Analysis of Isolated this compound

Materials:

  • Isolated and purified this compound

  • Deuterated solvent (e.g., CDCl3, MeOD-d4, or DMSO-d6)

  • NMR tubes

  • NMR spectrometer (a high-field instrument, e.g., 400 MHz or higher, is recommended)

Procedure:

  • Dissolve a sufficient amount of the purified this compound (typically 1-5 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a series of NMR spectra:

    • 1H NMR: This will provide information on the number of different types of protons and their chemical environments. Key features to look for in this compound would be the disappearance of a methyl singlet (around 1.05 ppm for the 7'-methyl in ABA) and the appearance of a new signal for the CH2OH group.

    • 13C NMR: This spectrum will show the number of different types of carbon atoms. The C-7' carbon in this compound is expected to be significantly downfield (deshielded) compared to the methyl carbon in ABA, typically in the 60-70 ppm range.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments will help distinguish between CH, CH2, and CH3 groups. In this compound, a CH2 signal corresponding to the 7'-position should be observed, whereas a CH3 signal would be absent at this position.

    • COSY (Correlation Spectroscopy): This 2D experiment will show which protons are coupled to each other, helping to piece together the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different spin systems and confirming the overall carbon skeleton.

  • Process and analyze the NMR data using appropriate software. Compare the obtained spectra with the known data for ABA and with predicted chemical shifts to confirm the structure of this compound.

Mandatory Visualization

experimental_workflow cluster_isolation Isolation of this compound cluster_nmr NMR-based Structure Confirmation cluster_alternative Alternative/Complementary Methods plant_material Plant Material extraction Extraction with Solvent plant_material->extraction purification Purification (Partitioning & SPE) extraction->purification hplc HPLC Fractionation purification->hplc isolated_compound Isolated this compound hplc->isolated_compound nmr_sample NMR Sample Preparation isolated_compound->nmr_sample ms Mass Spectrometry (MS) isolated_compound->ms xray X-ray Crystallography isolated_compound->xray one_d_nmr 1D NMR (1H, 13C, DEPT) nmr_sample->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_analysis Data Analysis & Comparison two_d_nmr->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Experimental workflow for the isolation and NMR-based structure confirmation of this compound.

logical_comparison cluster_nmr_features Key Differentiating NMR Features ABA Abscisic Acid (ABA) - 7'-CH3 group h1_nmr 1H NMR: - ABA: Singlet for 7'-CH3 (~1.05 ppm) - 7'-OH ABA: Signal for 7'-CH2OH (~3.5-4.0 ppm) c13_nmr 13C NMR: - ABA: Signal for 7'-CH3 (~23 ppm) - 7'-OH ABA: Signal for 7'-CH2OH (~60-70 ppm) dept DEPT-135: - ABA: Positive signal for 7'-CH3 - 7'-OH ABA: Negative signal for 7'-CH2 HydroxyABA This compound - 7'-CH2OH group

Caption: Comparison of key NMR spectroscopic features distinguishing this compound from ABA.

Conclusion

Confirming the structure of an isolated natural product like this compound relies on a systematic application of modern analytical techniques, with NMR spectroscopy being paramount. While the lack of a publicly available, fully assigned NMR dataset for this compound presents a challenge, a comparative approach using the well-characterized spectrum of its parent compound, Abscisic Acid, provides a robust framework for structural elucidation. By combining 1D and 2D NMR experiments, researchers can confidently identify the key structural modification—the hydroxylation at the 7'-position—and fully characterize the isolated compound. The experimental protocols and comparative data outlined in this guide provide a comprehensive resource for scientists engaged in the isolation and characterization of novel plant metabolites.

References

Unveiling the Role of CYP707A Enzymes in ABA Metabolism: A Comparative Analysis of 7'-Hydroxy ABA Levels

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 7'-Hydroxyabscisic acid (7'-OH ABA) levels between wild-type and cyp707a mutant plants reveals a compensatory ABA catabolic pathway, highlighting the intricate regulation of this key phytohormone.

In the intricate network of plant hormone signaling, abscisic acid (ABA) plays a pivotal role in regulating various developmental processes and responses to environmental stress. The catabolism of ABA is a critical mechanism for maintaining hormonal homeostasis. The primary pathway for ABA degradation is initiated by 8'-hydroxylation, a reaction catalyzed by the CYP707A family of cytochrome P450 monooxygenases. However, research into mutants deficient in these enzymes has illuminated an alternative, compensatory catabolic route: 7'-hydroxylation.

This guide provides a comparative analysis of 7'-Hydroxy ABA levels in wild-type (WT) Arabidopsis thaliana and a cyp707a1/a3 double mutant. The data presented underscores the significance of the 7'-hydroxylation pathway, particularly when the dominant 8'-hydroxylation pathway is compromised.

Quantitative Analysis of this compound Levels

A study by Liu et al. (2015) provides quantitative data on the endogenous levels of various ABA metabolites in wild-type and cyp707a1/a3 double mutant Arabidopsis plants. The data clearly demonstrates a significant accumulation of 7'-OH ABA in the mutant compared to the wild-type, indicating that the 7'-hydroxylation pathway becomes more prominent when the major ABA catabolic enzymes CYP707A1 and CYP707A3 are non-functional.

GenotypePlant MaterialThis compound (ng/g FW)Fold Change (mutant/WT)
Wild-Type (Col-0) 2-week-old seedlings0.12 ± 0.02-
cyp707a1/a3 2-week-old seedlings1.8 ± 0.315

Table 1: Endogenous this compound levels in wild-type and cyp707a1/a3 mutant Arabidopsis thaliana. Data is presented as the mean ± standard deviation. FW denotes fresh weight.

Experimental Protocols

The quantification of this compound and other ABA metabolites was achieved through a robust analytical method involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phytohormone Extraction
  • Sample Collection and Freezing: Approximately 100 mg of 2-week-old Arabidopsis seedlings were collected and immediately frozen in liquid nitrogen to quench metabolic activity.

  • Homogenization: The frozen plant material was homogenized to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction Solvent: An extraction solvent consisting of methanol/water/formic acid (15:4:1, v/v/v) was added to the homogenized tissue at a ratio of 10 µL per 1 mg of tissue.

  • Internal Standard: A deuterated internal standard, d6-ABA, was added to each sample to allow for accurate quantification by correcting for sample loss during extraction and analysis.

  • Extraction: The samples were vortexed and then incubated at 4°C for 30 minutes with gentle shaking.

  • Centrifugation: The extracts were centrifuged at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: The supernatant containing the phytohormones was carefully collected.

  • Drying: The supernatant was dried under a stream of nitrogen gas or using a vacuum concentrator.

LC-MS/MS Analysis
  • Resuspension: The dried residue was resuspended in a solution of 0.1% formic acid in acetonitrile.

  • Chromatographic Separation: The resuspended sample was injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient elution program with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile was used to separate the different ABA metabolites.

  • Mass Spectrometry Detection: The eluent from the HPLC was introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions were monitored for the quantification of this compound and the d6-ABA internal standard.

  • Quantification: The concentration of this compound in the samples was determined by comparing the peak area of the endogenous compound to that of the known concentration of the deuterated internal standard.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ABA metabolism pathway and the experimental workflow for the quantification of this compound.

ABA_Metabolism cluster_mutant In cyp707a mutant ABA Abscisic Acid (ABA) OH_ABA_8 8'-Hydroxy ABA ABA->OH_ABA_8 CYP707A OH_ABA_7 This compound ABA->OH_ABA_7 other P450s (?) OH_ABA_9 9'-Hydroxy ABA (neo-PA) ABA->OH_ABA_9 other P450s (?) ABA_GE ABA-Glucosyl Ester (ABA-GE) ABA->ABA_GE UGT PA Phaseic Acid (PA) OH_ABA_8->PA spontaneous DPA Dihydrophaseic Acid (DPA) PA->DPA ABA_GE->ABA BG ABA_mutant Abscisic Acid (ABA) OH_ABA_7_mutant This compound (Increased flux) ABA_mutant->OH_ABA_7_mutant Compensatory Pathway Blocked 8'-Hydroxylation (Blocked) ABA_mutant->Blocked CYP707A1/A3 (mutated)

Caption: ABA Metabolism Pathway Highlighting the Compensatory 7'-Hydroxylation Route.

Experimental_Workflow start Plant Material (WT and cyp707a1/a3) homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction (Methanol/Water/Formic Acid + d6-ABA internal standard) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying supernatant->drying resuspension Resuspension drying->resuspension lcms LC-MS/MS Analysis (MRM Mode) resuspension->lcms quantification Data Analysis and Quantification lcms->quantification

Caption: Experimental Workflow for this compound Quantification.

Comparative Guide to High-Throughput Screening Methods for Abscisic Acid (ABA) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of high-throughput screening (HTS) methods for the discovery of abscisic acid (ABA) agonists. ABA is a crucial plant hormone involved in mediating responses to environmental stressors, and its agonists hold significant promise for developing agrochemicals that can enhance crop resilience. The validation of a robust HTS method is a critical first step in the discovery pipeline for novel ABA agonists.

The Core ABA Signaling Pathway: The Basis for HTS

The majority of HTS assays for ABA agonists are built upon the fundamental principles of the ABA signaling cascade. In the absence of ABA, protein phosphatases 2C (PP2Cs) are active and suppress the activity of SNF1-related protein kinases 2 (SnRK2s). When ABA is present, it binds to PYR/PYL/RCAR receptors, leading to the formation of a complex that inhibits PP2C activity. This inhibition releases SnRK2s, which then become active and phosphorylate downstream targets, triggering ABA-responsive physiological changes.[1][2][3]

ABA_Signaling_Pathway cluster_inactive Absence of ABA cluster_active Presence of ABA PP2C_active PP2C (Active) SnRK2_inactive SnRK2 (Inactive) PP2C_active->SnRK2_inactive Dephosphorylates Response_off No ABA Response SnRK2_inactive->Response_off SnRK2_active SnRK2 (Active) ABA ABA PYR_PYL PYR/PYL Receptor ABA->PYR_PYL ABA_PYR_PYL ABA-PYR/PYL Complex PP2C_inactive PP2C (Inactive) ABA_PYR_PYL->PP2C_inactive Inhibits Downstream Downstream Targets SnRK2_active->Downstream Phosphorylates Response_on ABA Response Downstream->Response_on

Caption: The core ABA signaling pathway.

Comparison of HTS Methods

The selection of an appropriate HTS method is contingent upon factors such as desired throughput, cost, and the specific stage of the screening cascade. Below is a comparison of common methodologies. It is important to note that while quantitative performance metrics are crucial for assay validation, direct comparisons across different studies are often not feasible due to variations in experimental conditions, reagents, and compound libraries.

MethodPrincipleAdvantagesDisadvantagesTypical Z'-FactorSignal-to-Background (S/B) RatioTypical Hit Rate
In Vitro PP2C Inhibition Assay Quantifies a compound's ability to facilitate the ABA receptor-mediated inhibition of PP2C phosphatase activity.[4][5][6][7][8]Direct biochemical measurement, highly suitable for automation, robust, and reproducible.Requires purified proteins; may yield hits that are not cell-permeable.> 0.5Good to ExcellentLibrary Dependent
Fluorescence-Based Assays Employs fluorescent probes that exhibit a change in signal upon binding to ABA receptors or as a function of PP2C activity.[4]High sensitivity, potential for real-time measurements.Susceptible to interference from fluorescent compounds within the library.> 0.5Good to ExcellentLibrary Dependent
Yeast Two-Hybrid (Y2H) System Monitors the ligand-dependent interaction between an ABA receptor and a PP2C within yeast cells, which triggers the expression of a reporter gene.[3][5][9]Provides an in vivo context; circumvents the need for protein purification.Prone to false positives and negatives; provides an indirect measure of interaction.Generally lower than in vitro assaysLowerLibrary Dependent
In Vivo Reporter Gene Assays Utilizes plant cells or protoplasts engineered with a reporter gene under the control of an ABA-responsive promoter.[10][11]Physiologically relevant; screens for compounds that are cell-permeable and active.More complex experimental setup, lower throughput, and higher variability.Lower than in vitro assaysLowerLibrary Dependent
Virtual Screening An in silico approach that employs the three-dimensional structure of the ABA receptor to computationally dock and score potential ligands from a virtual library.[2]Extremely high throughput and cost-effective.High rate of false positives; requires subsequent experimental validation.N/AN/AN/A

Experimental Protocol: Validated In Vitro PP2C Inhibition HTS Assay

This protocol outlines a robust and widely adopted HTS method for the identification of ABA agonists based on the inhibition of PP2C activity.[6][7][8]

1. Reagents and Materials:

  • Purified recombinant ABA receptor (e.g., AtPYR1)

  • Purified recombinant PP2C (e.g., AtHAB1)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Phosphatase Substrate: p-nitrophenyl phosphate (pNPP)

  • Positive Control: (+)-Abscisic acid

  • Negative Control: DMSO

  • Test Compounds dissolved in DMSO

  • 384-well, clear, flat-bottom microplates

  • Microplate reader (spectrophotometer)

2. HTS Workflow:

HTS_Workflow cluster_prep 1. Plate Preparation cluster_reagents 2. Reagent Addition cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis dispense_compounds Dispense 1 µL of Test Compounds add_receptor_pp2c Add 20 µL of Receptor/PP2C Mix dispense_compounds->add_receptor_pp2c dispense_controls Dispense 1 µL of Controls (ABA/DMSO) dispense_controls->add_receptor_pp2c incubate1 Incubate: 30 min at Room Temperature add_receptor_pp2c->incubate1 add_substrate Add 20 µL of pNPP Substrate incubate1->add_substrate incubate2 Incubate: 60 min at Room Temperature add_substrate->incubate2 read_plate Read Absorbance at 405 nm incubate2->read_plate calculate_inhibition Calculate Percent Inhibition read_plate->calculate_inhibition determine_hits Identify Hits Based on Threshold calculate_inhibition->determine_hits

Caption: Experimental workflow for the PP2C inhibition HTS assay.

3. Data Analysis and Quality Control:

  • Percent Inhibition: The activity of each test compound is expressed as the percentage of PP2C inhibition, calculated relative to the positive (ABA) and negative (DMSO) controls.

  • Z'-Factor: The quality and robustness of the HTS assay should be validated by calculating the Z'-factor from the control wells. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[10][12][13]

Strategic Comparison of Screening Methodologies

The discovery of novel ABA agonists is most effectively achieved through a hierarchical screening strategy that leverages the strengths of different methodologies.

Method_Comparison cluster_primary Primary High-Throughput Screening cluster_secondary Secondary & Confirmatory Assays cluster_insilico Initial Virtual Screening (Optional) PP2C PP2C Inhibition Assay Y2H Yeast Two-Hybrid PP2C->Y2H Validate Hits (In Cellulo) Fluorescence Fluorescence-Based Assay Fluorescence->Y2H Validate Hits (In Cellulo) Reporter Reporter Gene Assay Y2H->Reporter Confirm Physiological Activity Virtual Virtual Screening Virtual->PP2C Focused Library Screening_Funnel Goal: Identify Validated ABA Agonists Screening_Funnel->PP2C Large Chemical Library Screening_Funnel->Fluorescence Large Chemical Library Screening_Funnel->Virtual Large Virtual Library

Caption: A logical workflow for ABA agonist discovery.

Conclusion

The in vitro PP2C inhibition assay stands out as a highly robust and validated method for the primary high-throughput screening of ABA agonists. Its direct biochemical nature and amenability to automation make it an ideal choice for large-scale screening campaigns. To ensure the identification of true positive hits with physiological relevance, a tiered screening approach is recommended. This involves complementing the primary screen with secondary assays, such as yeast two-hybrid or in vivo reporter gene assays, to confirm the activity and cellular permeability of the identified compounds. This integrated strategy provides a comprehensive and effective pipeline for the discovery and validation of novel ABA agonists for agricultural applications.

References

Comparative Metabolomics of ABA Hydroxylation Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Abscisic Acid (ABA) catabolism is critical for advancements in agriculture and therapeutic applications. This guide provides a comparative overview of the primary ABA hydroxylation pathways, focusing on the key enzymes, resultant metabolites, and the analytical methodologies used for their study.

Introduction to ABA Hydroxylation

Abscisic acid (ABA) is a pivotal phytohormone that governs various aspects of plant growth, development, and stress responses. The regulation of endogenous ABA levels is tightly controlled by a balance between biosynthesis and catabolism. The primary route of ABA inactivation is through oxidative degradation, initiated by hydroxylation. Two main hydroxylation pathways have been identified: the well-established 8'-hydroxylation pathway and the more recently characterized 9'-hydroxylation pathway. These pathways are catalyzed by a family of cytochrome P450 monooxygenases, primarily the CYP707A enzymes, which play a crucial role in determining the bioactive ABA pool within the plant.[1][2][3]

The 8'-Hydroxylation Pathway: The Major Catabolic Route

The 8'-hydroxylation of ABA is considered the principal pathway for its catabolism in most plant species.[4] This reaction is catalyzed by ABA 8'-hydroxylase, encoded by the CYP707A gene family.[1][3] The initial product, 8'-hydroxy ABA, is an unstable intermediate that spontaneously isomerizes to form phaseic acid (PA).[5][6] PA can be further metabolized, often through reduction, to dihydrophaseic acid (DPA).[5]

Key Enzymes: The CYP707A Family

In the model plant Arabidopsis thaliana, the CYP707A family consists of four members (CYP707A1, CYP707A2, CYP707A3, and CYP707A4), each exhibiting distinct spatial and temporal expression patterns, suggesting non-redundant roles in regulating ABA homeostasis.[2][7] For instance, CYP707A2 plays a predominant role in reducing ABA levels during seed imbibition, which is essential for germination.[1][2] Conversely, CYP707A1 is more dominant during the mid-maturation stage of seed development.[2] Studies on cyp707a mutants have demonstrated the critical function of these enzymes, with mutations leading to significantly elevated ABA levels and altered phenotypes, such as hyperdormancy in seeds.[1]

The 9'-Hydroxylation Pathway: An Alternative Route

More recently, a 9'-hydroxylation pathway has been identified as an alternative route for ABA catabolism. This pathway also appears to be catalyzed by CYP707A enzymes, suggesting a degree of promiscuity in their substrate recognition. The initial product, 9'-hydroxy ABA, is also unstable and rearranges to form neophaseic acid (neoPA).[8] Further catabolism of neoPA to epi-neodihydrophaseic acid (epi-neoDPA) has also been documented.[8] While generally considered a minor pathway compared to 8'-hydroxylation, its physiological significance is an area of active research.

Comparative Metabolite Levels in Wild-Type vs. cyp707a Mutants

The functional importance of the CYP707A enzymes is clearly illustrated by the dramatic changes in ABA and its catabolites in mutant lines. The following tables summarize quantitative data from studies on Arabidopsis thaliana, highlighting the impact of knocking out specific CYP707A genes.

GenotypeTissueABA Level (Fold change vs. Wild-Type)Reference
cyp707a1-1Dry Seeds~10[9]
cyp707a2-1Dry Seeds~6[1]
cyp707a1-1 cyp707a2-1Dry Seeds~50[9]
cyp707a1-1 cyp707a3-1Dry Seeds~20[9]
cyp707a2-1 cyp707a3-1Dry Seeds~5[9]
cyp707a1Siliques (12 DAF)~20[9]

Table 1: Comparative ABA Levels in Arabidopsis Wild-Type and cyp707a Mutant Seeds and Siliques. DAF: Days After Flowering.

GenotypeConditionABA (ng/g FW)Phaseic Acid (ng/g FW)Dihydrophaseic Acid (ng/g FW)Reference
Wild-TypeDry Seed~50~250~150[1]
cyp707a2-1Dry Seed~300Not ReportedNot Reported[1]
Wild-TypeImbibed Seed (24h)~10~350~200[1]
cyp707a2-1Imbibed Seed (24h)~200Not ReportedNot Reported[1]

Table 2: Endogenous Levels of ABA and its Catabolites in Dry and Imbibed Seeds of Arabidopsis Wild-Type and cyp707a2-1 Mutant.

Experimental Protocols

Accurate quantification of ABA and its hydroxylated metabolites is fundamental to comparative metabolomic studies. Below are detailed methodologies for their extraction and analysis.

Metabolite Extraction

This protocol is adapted for the extraction of ABA and its catabolites from plant tissues for LC-MS/MS analysis.

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: 80% (v/v) methanol containing 1% (v/v) acetic acid and an internal standard (e.g., d6-ABA).

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater)

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Transfer a known amount of powdered tissue (e.g., 50-100 mg) to a pre-weighed microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent to the tube.

  • Homogenize the sample thoroughly.

  • Incubate the mixture at 4°C for 1 hour with gentle shaking.

  • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter.

  • The extracted samples are now ready for LC-MS/MS analysis.

UPLC-MS/MS Quantification

This section outlines a typical method for the separation and quantification of ABA and its catabolites using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: Linear gradient from 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: 2.5 - 3.0 kV.

  • Source Temperature: 120 - 150°C.

  • Desolvation Temperature: 350 - 450°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • ABA: Precursor ion (m/z) 263 -> Product ions (m/z) 153, 219

    • Phaseic Acid (PA): Precursor ion (m/z) 279 -> Product ions (m/z) 139, 165

    • Dihydrophaseic Acid (DPA): Precursor ion (m/z) 281 -> Product ions (m/z) 155, 181

    • Neophaseic Acid (neoPA): Precursor ion (m/z) 279 -> Product ions (m/z) 139, 205

    • d6-ABA (Internal Standard): Precursor ion (m/z) 269 -> Product ion (m/z) 159

Visualizing ABA Hydroxylation Pathways and Experimental Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental procedures.

ABA_Hydroxylation_Pathways cluster_8_hydroxylation 8'-Hydroxylation Pathway cluster_9_hydroxylation 9'-Hydroxylation Pathway ABA Abscisic Acid (ABA) HABA 8'-hydroxy ABA ABA->HABA CYP707As PA Phaseic Acid (PA) HABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction ABA2 Abscisic Acid (ABA) HABA2 9'-hydroxy ABA ABA2->HABA2 CYP707As neoPA Neophaseic Acid (neoPA) HABA2->neoPA Spontaneous rearrangement epi_neoDPA epi-neodihydrophaseic acid neoPA->epi_neoDPA Reduction

Caption: Major ABA hydroxylation pathways in plants.

Experimental_Workflow start Plant Tissue Sampling (e.g., leaves, seeds) freeze Flash Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract Extraction with Methanol/Acetic Acid + Internal Standard grind->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter lcms UPLC-MS/MS Analysis filter->lcms data Data Analysis and Quantification lcms->data

Caption: A typical experimental workflow for ABA metabolomics.

Conclusion

The comparative metabolomics of ABA hydroxylation pathways reveals a sophisticated system for regulating the levels of this crucial phytohormone. The 8'-hydroxylation pathway, mediated by the CYP707A family of enzymes, is the primary route of ABA catabolism, with distinct isoforms playing specific roles in plant development and stress responses. The existence of a 9'-hydroxylation pathway adds another layer of complexity to this regulatory network. Understanding the interplay between these pathways and the factors that influence their activity is essential for developing strategies to modulate ABA signaling for crop improvement and other biotechnological applications. The use of advanced analytical techniques like UPLC-MS/MS is indispensable for the accurate quantification of ABA and its catabolites, providing the data necessary to unravel the intricacies of ABA metabolism.

References

Unraveling the Enzymatic Landscape of Abscisic Acid Hydroxylation: A Comparative Guide to 8'- and 7'-Hydroxylases

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in the current understanding of abscisic acid (ABA) catabolism lies in the functional characterization of enzymes responsible for producing 7'-hydroxy ABA. While the 8'-hydroxylation pathway, governed by the CYP707A family of enzymes, has been extensively studied, the enzymatic basis of 7'-hydroxylation remains largely elusive. This guide provides a comparative overview of the well-characterized ABA 8'-hydroxylases and the current, limited knowledge of the putative enzymes that catalyze 7'-hydroxylation.

The phytohormone abscisic acid (ABA) is a central regulator of plant development and stress responses. The precise control of its endogenous levels, achieved through a balance of biosynthesis and catabolism, is critical for plant survival. The primary route for ABA inactivation is through oxidation, with hydroxylation at the 8'-position being the most dominant and well-understood pathway. This reaction is catalyzed by a family of cytochrome P450 monooxygenases known as CYP707A enzymes. In contrast, this compound is considered a minor catabolite, and the enzyme or enzymes responsible for its formation have not been definitively identified or characterized.

Evidence from studies on maize cell suspension cultures suggests that the 7'-hydroxylation of the unnatural enantiomer, (-)-ABA, is catalyzed by a different enzyme than the one responsible for the 8'-hydroxylation of the natural (+)-ABA enantiomer.[1] This indicates the existence of a distinct ABA 7'-hydroxylase, though its genetic identity and biochemical properties are yet to be discovered.

Comparative Analysis: ABA 8'-Hydroxylase vs. Putative ABA 7'-Hydroxylase

The following table summarizes the current state of knowledge, contrasting the well-documented features of the CYP707A family of ABA 8'-hydroxylases with the inferred and largely unknown characteristics of the enzyme(s) responsible for 7'-hydroxylation.

FeatureABA 8'-Hydroxylase (CYP707A Family)Putative ABA 7'-Hydroxylase
Enzyme Family Cytochrome P450 (CYP707A)Likely a Cytochrome P450, but not yet identified
Gene Identified Yes (e.g., Arabidopsis thaliana CYP707A1-A4)[2][3]No[4]
Primary Product 8'-hydroxy ABA (unstable, isomerizes to phaseic acid)[5]This compound[6]
Substrate Specificity (+)-ABA[7][8]Preferentially metabolizes (-)-ABA[6]
Cellular Location Endoplasmic Reticulum[9]Inferred to be at the cell surface in maize cells[6]
Functional Role Major pathway for ABA catabolism, regulating stress responses, seed dormancy, and germination[2][3]Minor catabolic pathway, biological significance not fully understood
Biochemical Data Km and kcat values determined for several family members[8]No kinetic data available

Signaling Pathways and Catabolism

The catabolism of ABA is a critical control point in regulating its physiological effects. The 8'-hydroxylation pathway is a key mechanism for inactivating ABA.

ABA_Catabolism ABA (+)-Abscisic Acid OH8_ABA 8'-Hydroxy ABA ABA->OH8_ABA CYP707A Enzymes (ABA 8'-Hydroxylase) PA Phaseic Acid OH8_ABA->PA Spontaneous Isomerization DPA Dihydrophaseic Acid PA->DPA Phaseic Acid Reductase ABA_7_hydroxylation neg_ABA (-)-Abscisic Acid OH7_ABA This compound neg_ABA->OH7_ABA Putative ABA 7'-Hydroxylase (Unidentified) Experimental_Workflow start Identify Candidate Gene clone Clone cDNA into Expression Vector start->clone express Heterologous Expression (Yeast or Insect Cells) clone->express microsome Prepare Microsomal Fraction express->microsome assay In Vitro Enzyme Assay with ABA and NADPH microsome->assay hplc Product Analysis (HPLC / LC-MS) assay->hplc kinetics Determine Kinetic Parameters (Km, Vmax) hplc->kinetics end Functional Characterization Complete kinetics->end

References

A Comparative Guide to the Effects of 7'-Hydroxy ABA and Other Plant Stress Hormones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological and molecular effects of 7'-Hydroxy Abscisic Acid (7'-OH-ABA) and other key plant stress hormones: Abscisic Acid (ABA), Salicylic Acid (SA), Jasmonic Acid (JA), and Ethylene (ET). The information is intended to assist researchers in understanding the nuanced roles of these signaling molecules in plant stress responses and to aid in the development of novel plant health solutions.

Introduction

Plants, being sessile organisms, have evolved intricate signaling networks to respond to a myriad of environmental stresses, both biotic and abiotic. Phytohormones are central to these responses, acting as chemical messengers that regulate a wide array of physiological and developmental processes. Abscisic acid (ABA) is a well-established stress hormone, pivotal in mediating responses to drought, salinity, and cold. Its metabolite, 7'-Hydroxy Abscisic Acid (7'-OH-ABA), is also known to possess hormonal activity, though its specific roles and comparative efficacy are less understood. This guide aims to bridge this knowledge gap by comparing the effects of 7'-OH-ABA with its parent molecule, ABA, and other critical stress hormones like Salicylic Acid (SA), Jasmonic Acid (JA), and Ethylene (ET).

Comparative Analysis of Physiological and Molecular Effects

The following tables summarize the known effects of 7'-OH-ABA, ABA, SA, JA, and ET on key stress-related physiological processes and gene expression.

Table 1: Comparison of Physiological Effects

Physiological Process7'-Hydroxy ABA (7'-OH-ABA)Abscisic Acid (ABA)Salicylic Acid (SA)Jasmonic Acid (JA)Ethylene (ET)
Stomatal Closure Induces stomatal closurePotently induces stomatal closure to reduce water loss[1][2][3][4]Can induce stomatal closure, often in synergy with other signalsCan induce stomatal closure, particularly in response to wounding and some pathogensCan modulate stomatal aperture, often interacting with other hormones
Seed Germination Inhibitory, but generally less potent than ABAStrongly inhibits seed germination and promotes dormancy[5][6]Can inhibit germination under certain stress conditionsGenerally inhibits seed germinationCan promote or inhibit germination depending on the species and conditions
Root Growth InhibitoryBiphasic effect: promotes at low concentrations, inhibits at high concentrations[7][8]Generally inhibitory, especially at higher concentrationsStrongly inhibits primary root growthCan inhibit root elongation
Drought Tolerance Contributes to drought toleranceMajor positive regulator of drought tolerance[9]Can enhance drought tolerance through various mechanismsPlays a role in drought response, often interacting with ABAInvolved in drought responses, but its role can be complex
Biotic Stress Response Limited information availablePlays a complex role, can be both positive and negative depending on the pathogenKey regulator of defense against biotrophic pathogens (Systemic Acquired Resistance)Key regulator of defense against necrotrophic pathogens and herbivorous insectsSynergizes with JA in defense against necrotrophic pathogens

Table 2: Comparison of Molecular Effects (Regulation of Gene Expression)

Gene CategoryThis compound (7'-OH-ABA)Abscisic Acid (ABA)Salicylic Acid (SA)Jasmonic Acid (JA)Ethylene (ET)
Stress-Responsive Genes (e.g., LEA proteins) Induces expressionStrongly induces expression of a wide range of stress-responsive genes[10][11]Can induce a specific set of stress-related genesInduces expression of defense genes (e.g., PR proteins, VSP)Induces expression of defense-related genes, often in synergy with JA
ABA Biosynthesis Genes (e.g., NCED) Feedback regulation not well characterizedNegative feedback on its own biosynthesisCan influence ABA biosynthesis genesCan interact with ABA signaling, potentially affecting biosynthesis genesInteracts with ABA signaling, potentially affecting biosynthesis genes
Pathogenesis-Related (PR) Genes Limited information availableCan modulate PR gene expressionStrongly induces a specific set of PR genes (e.g., PR-1, PR-2, PR-5)Induces a different set of PR genes (e.g., PDF1.2)Synergistically induces PR genes with JA
Transcription Factors (e.g., ABFs, MYBs) Likely activates a subset of ABA-responsive TFsActivates a large family of transcription factors to regulate downstream gene expressionActivates NPR1 and TGA transcription factorsActivates MYC2 and ERF transcription factorsActivates EIN3/EIL1 transcription factors

Signaling Pathways

The signaling pathways of these hormones are complex and interconnected, forming a robust network that allows plants to fine-tune their responses to specific stresses.

Abscisic Acid (ABA) and this compound Signaling

Both ABA and 7'-OH-ABA are perceived by the PYR/PYL/RCAR family of receptors. This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway. The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s). Activated SnRK2s then phosphorylate and activate downstream targets, including transcription factors (e.g., ABFs), which in turn regulate the expression of ABA-responsive genes.

ABA_Signaling ABA ABA / 7'-OH-ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds PP2C PP2Cs Receptor->PP2C Inhibits SnRK2 SnRK2s PP2C->SnRK2 Inhibits Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream Activates Response Physiological Responses Downstream->Response

Figure 1: Simplified ABA and 7'-OH-ABA signaling pathway.

Salicylic Acid (SA) Signaling

SA signaling is crucial for establishing systemic acquired resistance (SAR) against biotrophic pathogens. SA is perceived by NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) and other proteins. Upon SA binding, NPR1 translocates to the nucleus, where it interacts with TGA transcription factors to activate the expression of defense-related genes, including Pathogenesis-Related (PR) genes.

SA_Signaling SA Salicylic Acid (SA) NPR1 NPR1 SA->NPR1 Binds TGA TGA Transcription Factors NPR1->TGA Interacts in Nucleus PR_Genes PR Gene Expression TGA->PR_Genes Activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Figure 2: Simplified Salicylic Acid (SA) signaling pathway.

Jasmonic Acid (JA) Signaling

The bioactive form of JA, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases the transcription factor MYC2, which then activates the expression of JA-responsive genes involved in defense against necrotrophic pathogens and insects.

JA_Signaling JA Jasmonic Acid (JA-Ile) COI1 COI1 JA->COI1 Binds JAZ JAZ Repressors COI1->JAZ Promotes Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses JA_Genes JA-Responsive Gene Expression MYC2->JA_Genes Activates Defense Defense against Necrotrophs/Insects JA_Genes->Defense

Figure 3: Simplified Jasmonic Acid (JA) signaling pathway.

Ethylene (ET) Signaling

Ethylene is perceived by receptors located in the endoplasmic reticulum membrane. In the absence of ethylene, these receptors activate CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1), which in turn represses EIN2 (ETHYLENE INSENSITIVE 2). When ethylene binds to its receptors, CTR1 is inactivated, leading to the cleavage and nuclear translocation of the C-terminal end of EIN2. In the nucleus, EIN2 stabilizes the EIN3/EIL1 transcription factors, which activate the expression of ethylene-responsive genes.

ET_Signaling ET Ethylene (ET) Receptors ET Receptors ET->Receptors Binds CTR1 CTR1 Receptors->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Represses EIN3 EIN3/EIL1 Transcription Factors EIN2->EIN3 Stabilizes in Nucleus ET_Genes ET-Responsive Gene Expression EIN3->ET_Genes Activates Response Ethylene Responses ET_Genes->Response

Figure 4: Simplified Ethylene (ET) signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Hormone Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most widely used method for accurate and sensitive quantification of plant hormones.

Workflow:

LCMS_Workflow Start Plant Tissue Homogenization Extraction Solvent Extraction (e.g., with acidic isopropanol/methanol) Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Figure 5: General workflow for hormone quantification by LC-MS/MS.

Protocol Outline:

  • Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: Hormones are extracted using a solvent mixture, often containing an internal standard for accurate quantification.

  • Purification: The crude extract is purified using solid-phase extraction (SPE) to remove interfering compounds.[12]

  • LC-MS/MS Analysis: The purified sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The hormones are separated by the LC column and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification.

  • Data Analysis: The hormone concentrations are calculated by comparing the peak areas of the endogenous hormones to those of the internal standards.

Stomatal Aperture Bioassay

This assay measures the effect of hormones on the opening and closing of stomata.

Protocol Outline:

  • Epidermal Peels: Epidermal peels are carefully removed from the abaxial side of a leaf.[13][14]

  • Incubation: The peels are floated on a buffer solution and incubated under light to induce stomatal opening.

  • Hormone Treatment: The hormone of interest (e.g., 7'-OH-ABA, ABA) is added to the buffer at various concentrations.

  • Microscopy: After a set incubation time, the stomatal apertures are observed and measured using a light microscope.[13]

  • Data Analysis: The average stomatal aperture for each treatment is calculated and compared to the control.

Seed Germination Assay

This assay assesses the inhibitory effect of hormones on seed germination.

Protocol Outline:

  • Seed Sterilization: Seeds are surface-sterilized to prevent microbial contamination.

  • Plating: Seeds are plated on a sterile growth medium (e.g., Murashige and Skoog) containing different concentrations of the hormone to be tested.[13][14][15]

  • Stratification: Plates are often cold-treated (stratified) to break dormancy and synchronize germination.

  • Incubation: Plates are incubated under controlled light and temperature conditions.

  • Scoring Germination: Germination, typically defined as radicle emergence, is scored at regular intervals.[13][14][15]

  • Data Analysis: Germination rates are calculated and compared across different hormone concentrations.

Root Growth Inhibition Assay

This assay measures the effect of hormones on primary root elongation.

Protocol Outline:

  • Seedling Growth: Seeds are germinated on a hormone-free medium and grown vertically for a few days until the primary root is established.

  • Transfer: Seedlings are transferred to new plates containing the growth medium supplemented with different concentrations of the test hormone.

  • Marking: The position of the root tip at the time of transfer is marked.

  • Incubation: Plates are incubated vertically under controlled conditions.

  • Measurement: The new root growth from the initial mark is measured after a set period.

  • Data Analysis: The percentage of root growth inhibition is calculated relative to the growth on the control medium.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the relative expression levels of specific genes in response to hormone treatment.

Workflow:

qRTPCR_Workflow Start Plant Treatment and Sampling RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Analysis Data Analysis (e.g., 2-ΔΔCt method) qPCR->Analysis

Figure 6: General workflow for gene expression analysis by qRT-PCR.

Protocol Outline:

  • Plant Treatment: Plants are treated with the hormone of interest or a control solution.

  • RNA Extraction: Total RNA is extracted from the plant tissue at specific time points after treatment.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR: The cDNA is used as a template for PCR with primers specific to the target genes. The amplification is monitored in real-time using a fluorescent dye.[15][16][17]

  • Data Analysis: The relative expression of the target genes is calculated, often using the 2-ΔΔCt method, and normalized to the expression of a stable reference gene.[15]

Conclusion

While this compound shares the core signaling pathway with its precursor, Abscisic Acid, its physiological and molecular effects appear to be quantitatively distinct. Further research is needed to fully elucidate the specific roles of 7'-OH-ABA in the complex network of plant stress responses. Understanding these differences is crucial for the development of targeted approaches to enhance crop resilience and productivity. This guide provides a foundational comparison and detailed experimental frameworks to facilitate such investigations.

References

Safety Operating Guide

Proper Disposal of 7'-Hydroxy ABA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of 7'-Hydroxy Abscisic Acid (7'-Hydroxy ABA) is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols.

It is imperative to consult your institution's specific safety guidelines and local regulations before proceeding with any disposal, as requirements can vary.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC15H20O5[1]
Molecular Weight280.32 g/mol [1]
AppearanceOff-white powder/solid[2]
SolubilitySlightly soluble in water[2]
Melting Point188 - 191 °C[2]

Pre-Disposal and Handling Precautions

Before beginning the disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

Handling:

  • Avoid generating dust.[2]

  • Ensure adequate ventilation.[2]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Avoid ingestion and inhalation.[2]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Containment of Spills: In the event of a spill, prevent the powder from becoming airborne. Carefully sweep up the solid material and place it into a suitable, clearly labeled, and closed container for disposal.[2] Avoid flushing the material into surface water or the sanitary sewer system.[2] If a significant spill occurs, it may be necessary to notify local authorities.[2]

  • Waste Collection:

    • Solid Waste: Collect uncontaminated this compound powder in a designated, sealed, and properly labeled waste container.

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that have come into contact with this compound should be considered contaminated and placed in the same designated waste container.

  • Labeling: Clearly label the waste container with the chemical name ("7'-Hydroxy Abscisic Acid Waste"), the approximate quantity, and any relevant hazard warnings.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids, bases, strong oxidizing agents, and amines.[2]

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always follow your institution's specific procedures for chemical waste pickup and disposal. Dispose of the contents and container to an approved waste disposal plant.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal start Start: Identify this compound for Disposal ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid this compound Waste collect_contaminated Collect Contaminated Materials (e.g., gloves, weighing paper) container Place in a Labeled, Sealed Chemical Waste Container collect_solid->container collect_contaminated->container storage Store Waste Container in a Designated Secure Area container->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal Professional Disposal via Approved Waste Management contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7'-Hydroxy ABA

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists working with 7'-Hydroxy Abscisic Acid (7'-Hydroxy ABA), a metabolite of the plant hormone Abscisic Acid (ABA), must adhere to stringent safety protocols to ensure personal and environmental protection.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is paramount to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE, based on guidelines for the parent compound, Abscisic Acid, and general laboratory safety standards for handling powdered chemical compounds.[2]

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety GogglesMust be chemical splash-proof and tightly fitting to protect against airborne particles and accidental splashes. A face shield may be worn over goggles for additional protection.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[2][3]
Body Protection Laboratory Coat or Chemical-Resistant CoverallsA lab coat is standard for preventing contact with clothing. For larger quantities or in case of potential for significant dust generation, chemical-resistant coveralls are advised.[4]
Respiratory Protection N95 Respirator or HigherWhen handling the powder outside of a certified chemical fume hood, a respirator is crucial to prevent inhalation of fine particles. In cases of inadequate ventilation, a higher level of respiratory protection may be necessary.[2]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure for handling this compound minimizes the risk of exposure and contamination.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered. If possible, work within a certified chemical fume hood to contain any dust.

  • Weighing and Aliquoting: When weighing the powdered compound, use a draft shield or a dedicated weighing enclosure to prevent dissemination of dust. Use spatulas and other tools carefully to minimize aerosolization.

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly and carefully. Cap the container securely before mixing or vortexing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wipe down all surfaces with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused solid this compound and solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

  • Contaminated Labware: Reusable labware should be decontaminated by rinsing with an appropriate solvent, followed by a thorough washing with detergent and water.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace weigh Weigh Powdered Compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.